molecular formula C7H5BrFIO B6287267 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene CAS No. 2386783-58-8

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Cat. No.: B6287267
CAS No.: 2386783-58-8
M. Wt: 330.92 g/mol
InChI Key: AQLYVSDBZDMXJE-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8) is a high-purity halogenated aromatic building block of significant interest in synthetic and medicinal chemistry research . With the molecular formula C₇H₅BrFIO and a molecular weight of 330.92 , this compound features a benzene ring multi-substituted with bromo, fluoro, iodo, and methoxy functional groups. This unique substitution pattern, verifiable via its SMILES notation (COC1=CC(Br)=CC(I)=C1F) , makes it a versatile and valuable intermediate for constructing complex molecular architectures. Its primary research value lies in its application in cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the iodine and bromine atoms offer orthogonal reactivity for sequential functionalization. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates, where it serves as a core scaffold for developing molecules targeting a range of diseases . The compound requires specific storage and handling; it should be kept in a dark place under an inert atmosphere at room temperature to maintain stability and purity . As a chemical for research, 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is classified with the signal word "Warning" and may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment during handling . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYVSDBZDMXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Polyhalogenated Anisole Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated anisoles represent a high-value class of building blocks in modern drug discovery.[1] They combine the electronic versatility of the methoxy group—acting as both a hydrogen bond acceptor and a Directed Metalation Group (DMG)—with the orthogonal reactivity of mixed halogen substituents (F, Cl, Br, I). This guide details the strategic application of these scaffolds, focusing on site-selective functionalization, metabolic stability optimization, and "halogen dance" methodologies to access novel chemical space.

Structural & Electronic Properties

The utility of polyhalogenated anisoles stems from the interplay between the electron-donating methoxy group (


) and the electron-withdrawing halogen atoms.
The "Anisole Effect" vs. Halogen Tuning
  • Directed Ortho Metalation (DoM): The oxygen lone pair coordinates with alkyllithium species (e.g.,

    
    -BuLi, LDA), directing deprotonation to the ortho position.
    
  • Acidifying Effect: Halogens (especially F and Cl) significantly increase the acidity of adjacent protons via inductive effects (

    
    ), often overriding the coordination-based directing effect of the methoxy group.
    
  • Metabolic Blocking: Strategic placement of Fluorine atoms blocks metabolic soft spots (both aromatic hydroxylation and O-demethylation), extending in vivo half-life (

    
    ).
    
Reactivity Hierarchy

For transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the bond dissociation energy (BDE) dictates the order of oxidative addition. This allows for orthogonal functionalization —reacting one site while preserving others for subsequent steps.

Reactivity Order:



Visualizing Reactivity & Selectivity

Diagram 1: Orthogonal Reactivity Landscape

This diagram illustrates the decision matrix for functionalizing a hypothetical polyhalogenated anisole scaffold.

Reactivity_Hierarchy cluster_legend Selectivity Rules Anisole Polyhalogenated Anisole (Scaffold) Lithiation LITHIATION (DoM) Target: C-H Acidity Anisole->Lithiation Base Control (LDA/LiTMP) Kinetic vs Thermodynamic Coupling_I Pd-COUPLING (Step 1) Target: C-I Bond Anisole->Coupling_I Fastest Oxidative Addition (Pd(0)/Ligand) SNAr SNAr / Activation Target: C-F / C-Cl Anisole->SNAr Nucleophilic Attack (Activated by o/p-NO2 or F) Coupling_Br Pd-COUPLING (Step 2) Target: C-Br Bond Coupling_I->Coupling_Br Sequential Functionalization Rule1 1. C-I reacts before C-Br Rule2 2. C-F is inert to Pd(0) typically Rule3 3. OMe directs Lithiation ortho

Caption: Hierarchy of site-selective transformations on a polyhalogenated anisole core.

Advanced Synthesis Strategies

The "Halogen Dance" (Base-Catalyzed Halogen Migration)

In polyhalogenated systems, standard lithiation often yields unexpected products due to the "Halogen Dance" reaction. This is a thermodynamic equilibration where a halogen atom migrates to a more stable position (usually adjacent to the most acidic proton) via a series of metal-halogen exchanges.

Mechanism:

  • Deprotonation: Base removes the most acidic proton.

  • Metal-Halogen Exchange: The lithiated carbon attacks a halogen on a neighboring molecule.

  • Migration: The halogen "dances" to the position of the anion, generating a new, more stable anion.

Medicinal Chemistry Application: This reaction allows access to substitution patterns that are impossible to synthesize via direct electrophilic aromatic substitution.

Diagram 2: The Halogen Dance Mechanism

Halogen_Dance Start Starting Material (1,2,4-Tribromoanisole) Li_Int1 Kinetic Lithiation (Lithiated at C-6) Start->Li_Int1 LDA, -78°C Transition Halogen Transfer (Intermolecular) Li_Int1->Transition Warm to -40°C Stable_Li Thermodynamic Anion (Halogen Migrated) Transition->Stable_Li Equilibration Product Final Product (Isomerized Scaffold) Stable_Li->Product Electrophile (E+)

Caption: Mechanism of the Halogen Dance rearrangement permitting scaffold isomerization.

Key Building Blocks & Applications

Building BlockCAS No.[1][2][3][4]Key FeaturesMedicinal Utility
2,3,4-Trifluoroanisole 203245-16-3Highly electron-deficient ring.Metabolic Stability: Blocks oxidative metabolism. Used in quinolone synthesis.
4-Bromo-2,6-difluoroanisole 104197-14-0

symmetric; Br is the only coupling site.
Linker Scaffold: Ideal for connecting two aryl domains in bi-aryl drugs.
2-Bromo-4-chloro-1-iodo-5-methoxybenzene N/A (Custom)Three distinct halogens (I, Br, Cl).Sequential Coupling: Allows 3-step orthogonal library generation.
3-Bromo-5-chloro-2-fluoroanisole Derived from 1269232-95-2Dense functionalization pattern.Fragment-Based Design: High vector count for exploring binding pockets.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Targeting C-I in the presence of C-Br and C-Cl.

Reagents:

  • Substrate: 4-Bromo-2-chloro-1-iodo-5-methoxybenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: DME/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed DME and aqueous

    
     via syringe.
    
  • Reaction: Stir at room temperature (20-25°C) for 4-12 hours. Note: Elevated temperatures (>60°C) may trigger reaction at the Bromine site.

  • Monitoring: Monitor via HPLC/TLC. The C-I bond reacts rapidly; C-Br remains intact at RT.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Self-Validation:

  • If the C-Br product is observed, lower the temperature to 0°C or switch to a less active catalyst system (e.g.,

    
    ).
    
Protocol B: Controlled Lithiation (Avoiding Halogen Dance)

Targeting Kinetic Deprotonation.

Reagents:

  • Substrate: 2,4-Dibromoanisole

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Electrophile: DMF (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Cool the substrate solution in THF to -78°C (acetone/dry ice bath).

  • Addition: Add LDA dropwise over 10 minutes, maintaining internal temperature below -70°C.

  • Aging: Stir for exactly 30 minutes at -78°C. Warning: Extending time or warming promotes halogen migration.

  • Quench: Add DMF rapidly at -78°C.

  • Warming: Remove cooling bath and allow to warm to RT.

Medicinal Chemistry Impact: Metabolic Stability

Polyhalogenated anisoles are bioisosteres for electron-rich aromatics but possess vastly different metabolic profiles.

  • CYP450 Inhibition: The electron-withdrawing nature of multiple halogens reduces the electron density of the aromatic ring, making it less susceptible to oxidation by Cytochrome P450 enzymes.

  • O-Demethylation: The rate of O-demethylation (a common clearance pathway for anisoles) is often reduced in polyhalogenated variants due to steric hindrance around the methoxy group and electronic deactivation of the ether oxygen.

Case Study Insight: In the optimization of Itraconazole analogs, replacing phenyl rings with fluorine-substituted anisole motifs improved solubility and reduced CYP3A4 inhibition, demonstrating the value of these building blocks in late-stage lead optimization [1].

Safety & Handling

  • Sensitizers: Many polyhalogenated aromatics, especially benzylic halides and anilines derived from them, are potent skin sensitizers. Handle in a fume hood.

  • Energetics: While generally stable, poly-lithiated species can be pyrophoric. Quench carefully.

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

References

  • Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: Chemical Reviews (ACS) URL:[Link]

  • Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. Source: Tetrahedron (via ResearchGate) URL:[Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Source: PubMed Central (PMC) URL:[Link]

  • 2,3,4-Trifluoroanisole (Compound Summary). Source: PubChem URL:[4][5][Link]

Sources

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene: Structural Analysis, Synthesis, and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly functionalized, sterically constrained aromatic scaffolds is paramount for the development of targeted therapeutics, such as kinase inhibitors and PROTACs. 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) represents a masterclass in strategic halogenation[1]. By incorporating three distinct halogens (I, Br, F) and a methoxy directing group onto a single benzene ring, this molecule serves as an exceptionally versatile building block.

From an application science perspective, the true value of this scaffold lies in its orthogonal reactivity . The differential bond dissociation energies of the C-I, C-Br, and C-F bonds allow chemists to perform sequential, site-selective cross-coupling reactions without the need for cumbersome protection/deprotection steps. This whitepaper deconstructs the structural causality, provides a self-validating synthetic protocol, and outlines the downstream applications of this critical intermediate.

Core Structural & Physicochemical Properties

Understanding the physicochemical parameters of this scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. The fluorine atom effectively lowers the pKa of adjacent protons and increases lipophilicity, while the methoxy group provides a hydrogen-bond acceptor and tunable steric bulk.

PropertyValue
Chemical Name 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene
CAS Number 2386783-58-8[1]
Molecular Formula C7H5BrFIO[2]
Molecular Weight 330.92 g/mol [2]
Canonical SMILES COC1=CC(Br)=CC(I)=C1F[3]
Alternative SMILES COC1=C(F)C(I)=CC(Br)=C1[1]
LogP (Predicted) ~3.65[3]

Structural Causality & Reactivity Profile

The substitution pattern of 5-bromo-2-fluoro-1-iodo-3-methoxybenzene is not accidental; it is engineered for programmable functionalization.

  • Halogen Orthogonality: The oxidative addition of Palladium(0) into carbon-halogen bonds follows a strict kinetic hierarchy: C-I > C-Br >> C-F . The C-I bond at position 1 will undergo cross-coupling at room temperature or mild heating. Once the iodine is substituted, the C-Br bond at position 5 can be activated at elevated temperatures.

  • The Ortho-Fluoro Effect: The fluorine atom at position 2 sits directly between the iodine and the methoxy group. Its high electronegativity withdraws electron density via the inductive effect (

    
    -withdrawal), which stabilizes transition states during cross-coupling and prevents unwanted side reactions (such as benzyne formation) during metalation.
    
  • Steric Shielding: The methoxy group at position 3 provides steric shielding to the adjacent fluorine, modulating its reactivity toward nucleophilic aromatic substitution (

    
    ) until an electron-withdrawing group is installed elsewhere on the ring.
    

Self-Validating Synthetic Protocol

To synthesize this specific regioisomer, we must exploit the subtle differences in proton acidity and steric hindrance on the precursor ring. The following protocol details the regioselective C-3 iodination of 5-bromo-2-fluoroanisole.

Experimental Workflow: Regioselective Lithiation & Iodination

Objective: To selectively metalate the C-3 position of 5-bromo-2-fluoroanisole, avoiding the C-6 position, followed by electrophilic trapping with iodine.

Step 1: Preparation of the Bulky Base (LTMP)

  • Action: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-Tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF. Cool the solution to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.

  • Causality: Lithium tetramethylpiperidide (LTMP) is deliberately chosen over standard bases like LDA. The massive steric bulk of the tetramethyl groups strictly prohibits metalation at the C-6 position of the starting material (which is sterically congested by the adjacent methoxy and bromo groups).

Step 2: Directed Ortho Metalation (DoM)

  • Action: Add a solution of 5-bromo-2-fluoroanisole (1.0 equiv) in THF dropwise to the LTMP solution at -78 °C. Maintain stirring for 2 hours.

  • Causality: The highly electronegative fluorine atom strongly acidifies the adjacent C-3 proton. Combined with the steric exclusion of C-6 by LTMP, the thermodynamic and kinetic pathways converge exclusively on C-3 deprotonation. The cryogenic temperature (-78 °C) is critical to prevent halogen-metal exchange at the C-Br bond.

Step 3: Electrophilic Quench

  • Action: Introduce a solution of Iodine (

    
    , 1.2 equiv) in THF dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.
    
  • Causality: Iodine acts as a soft, highly polarizable electrophile, rapidly and irreversibly reacting with the localized aryl lithium intermediate to form the target C-I bond.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography.
  • Causality: The thiosulfate quench specifically reduces unreacted

    
     to water-soluble iodide ions, preventing oxidative degradation of the product during isolation.
    

Lithiation SM 5-Bromo-2-fluoroanisole (Sterically hindered C6) Base LTMP, THF, -78 °C (Bulky Base) SM->Base Intermediate C3-Lithiated Intermediate (Directed by F, low sterics) Base->Intermediate Electrophile I2 Quench Intermediate->Electrophile Product 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (Target Scaffold) Electrophile->Product

Caption: Regioselective C3-lithiation of 5-bromo-2-fluoroanisole driven by steric hindrance and F-acidity.

Downstream Applications: Orthogonal Cross-Coupling

Once synthesized, 5-bromo-2-fluoro-1-iodo-3-methoxybenzene acts as a blank canvas for medicinal chemists. The standard workflow leverages the differential reactivity of the halogens to build complex molecular architectures, such as biaryl systems found in FDA-approved targeted therapies.

  • Primary Functionalization (Suzuki-Miyaura): Utilizing

    
     and a mild base (
    
    
    
    ) at 40 °C, an aryl boronic acid will couple exclusively at the C-I bond. The C-Br bond remains completely intact under these mild conditions.
  • Secondary Functionalization (Buchwald-Hartwig): The resulting intermediate can then be subjected to a secondary amine and a highly active catalyst system (e.g.,

    
     with XPhos ligand) at 90 °C. At this elevated temperature, the C-Br bond undergoes oxidative addition, allowing for the installation of a solubilizing amine tail.
    
  • Late-Stage Modification: Finally, the methoxy group can be cleaved using

    
     to reveal a phenol, which can be further alkylated, or utilized as a hydrogen bond donor in the protein binding pocket.
    

OrthogonalCoupling Scaffold Target Scaffold (I, Br, F, OMe) Step1 Pd(0) Catalysis (Fast Ox. Add. at C-I) Scaffold->Step1 Int1 C1-Functionalized Intermediate Step1->Int1 Step2 Pd(0) Catalysis (Slower Ox. Add. at C-Br) Int1->Step2 Product C1, C5-Bifunctionalized Product Step2->Product

Caption: Chemoselective sequential cross-coupling exploiting the differential reactivity of C-I and C-Br bonds.

References

  • Sigma-Aldrich. "5-BROMO-2-FLUORO-1-IODO-3-METHOXYBENZENE". Available at: [Link]

Sources

Precision Synthesis Guide: 1-Iodo-3-methoxy-5-bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision synthetic strategy for 1-iodo-3-methoxy-5-bromo-2-fluorobenzene (also known as 5-bromo-2-fluoro-1-iodo-3-methoxybenzene). The protocol prioritizes regioselectivity and halogen compatibility, utilizing Directed Ortho Metalation (DoM) to install the iodine atom with pinpoint accuracy on the poly-halogenated core.

Executive Summary

  • Target Molecule: 1-iodo-3-methoxy-5-bromo-2-fluorobenzene

  • CAS Number: 2386783-58-8 (Analogous isomer reference)

  • Core Challenge: Installing an iodine atom adjacent to a fluorine atom in the presence of a reactive bromine substituent without causing lithium-halogen exchange (scrambling).

  • Selected Strategy: LDA-Mediated Directed Ortho Metalation (DoM) .

  • Primary Precursor: 5-Bromo-2-fluoroanisole (CAS 103291-07-2).

Retrosynthetic Analysis

The synthesis hinges on the orthogonal reactivity of the halogen substituents. The bromine atom (Ar-Br) is installed early (or present in the starting material), while the iodine atom (Ar-I) is introduced last via electrophilic quench of a lithiated intermediate.

Strategic Disconnection

The most logical disconnection is at the C1–I bond . The precursor, 5-bromo-2-fluoroanisole , possesses two directing groups (fluorine and methoxy).

  • Fluorine (F): A strong inductive withdrawing group, significantly acidifying the ortho proton (C3-H).

  • Methoxy (OMe): A coordination-based directing group.

Although both groups direct ortho, the position between the fluorine and the C4-H (Position 3) is thermodynamically and kinetically favored for lithiation due to the superior inductive effect of fluorine compared to methoxy.

Retrosynthesis cluster_legend Key Transformation Target Target: 1-iodo-3-methoxy-5-bromo-2-fluorobenzene Precursor Precursor: 5-bromo-2-fluoroanisole (CAS 103291-07-2) Target->Precursor DoM / I2 Quench (C-H Activation) SM Starting Material: 2-Fluoroanisole (Commercial) Precursor->SM Bromination (Regioselective EAS) DoM DoM: Directed Ortho Metalation

Caption: Retrosynthetic pathway leveraging the high acidity of the C-H bond ortho to fluorine.

Precursor Availability & Synthesis

The immediate precursor is 5-bromo-2-fluoroanisole .

  • Commercial Status: Available from major suppliers (e.g., Fluorochem, Sigma-Aldrich, BLD Pharm).

  • In-House Synthesis: If commercial stock is unavailable, it can be synthesized from 2-fluoroanisole via bromination.

    • Reagents:

      
       in Acetic Acid or NBS in Acetonitrile.
      
    • Regioselectivity:[1][2][3] The methoxy group strongly directs para (position 5 relative to itself), and fluorine directs para (position 5 relative to itself). These effects reinforce each other to exclusively yield the 5-bromo isomer.

Detailed Synthetic Protocol

Stage 1: Directed Ortho Metalation (DoM)

Critical Control Point: The choice of base is non-negotiable. n-Butyllithium (n-BuLi) must NOT be used directly. n-BuLi will attack the bromine atom (Li/Br exchange) at C5 faster than it deprotonates C3, leading to the wrong product. You must use Lithium Diisopropylamide (LDA) or LiTMP , which act as non-nucleophilic bases to favor deprotonation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Bromo-2-fluoroanisole 1.0SubstrateDry, azeotroped with toluene if necessary.
LDA (Lithium Diisopropylamide) 1.1 - 1.2BasePrepared fresh or high-quality commercial solution.
Iodine (

)
1.5ElectrophileDissolved in dry THF.
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free.
Step-by-Step Methodology
  • Base Preparation (if generating in situ):

    • Charge a flame-dried Schlenk flask with dry THF and diisopropylamine (1.2 equiv) under Argon/Nitrogen.

    • Cool to -78°C .[1][4]

    • Add n-BuLi (1.2 equiv) dropwise. Stir for 30 minutes at 0°C to ensure full LDA formation.

    • Cool back to -78°C .

  • Lithiation (The "DoM" Step):

    • Dissolve 5-bromo-2-fluoroanisole (1.0 equiv) in dry THF (approx. 0.5 M concentration).

    • Add the substrate solution dropwise to the LDA solution at -78°C over 15–20 minutes.

    • Observation: The solution may turn yellow/orange.

    • Stirring: Maintain at -78°C for 1 to 2 hours .

    • Mechanism:[5][6][7][8] The lithium coordinates to the fluorine and methoxy oxygen, but deprotonation occurs exclusively at C3 (ortho to F) due to the supreme acidifying effect of the fluorine atom.

  • Electrophilic Quench:

    • Prepare a solution of Iodine (

      
      , 1.5 equiv) in dry THF.
      
    • Add the iodine solution dropwise to the lithiated species at -78°C .

    • Color Change: The mixture will darken as iodine is added, then potentially lighten as it reacts.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup:

    • Quench with saturated aqueous sodium thiosulfate (

      
      )  to reduce excess iodine (solution turns from purple/brown to yellow/clear).
      
    • Extract with Ethyl Acetate (3x).[9]

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[9]
      
  • Purification:

    • Recrystallize from Hexanes/Ethanol OR purify via Flash Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

    • Expected Yield: 75-85%.

Mechanistic Visualization

The success of this reaction depends on the Kinetic Acidity of the C3 proton versus the Labile Nature of the C5-Bromine bond.

Mechanism Substrate 5-Bromo-2-fluoroanisole (Substrate) Intermediate Lithiated Species (Li at C3, Ortho to F) Substrate->Intermediate Deprotonation (-78°C) Directed by F Exchange_Side SIDE REACTION: Li/Br Exchange (Avoided) Substrate->Exchange_Side If n-BuLi used (Fast Exchange) LDA LDA (Bulky Base) LDA->Intermediate Proton Abstraction Product Product: 1-iodo-3-methoxy-5-bromo-2-fluorobenzene Intermediate->Product Quench with I2

Caption: Mechanistic pathway highlighting the selectivity of LDA for deprotonation over halogen exchange.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Scrambling Li/Br exchange occurred.Ensure LDA is used, not n-BuLi. Keep temp strictly at -78°C .
Regioisomer Impurities Lithiation at C4 or C6.Unlikely with Fluorine present. If observed, switch base to LiTMP (more sterically demanding).
Incomplete Conversion Moisture in THF.Re-distill THF over Na/Benzophenone. Use fresh LDA.
Purple Product Residual Iodine.Wash thoroughly with Sodium Thiosulfate during workup.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM regioselectivity rules: F > OMe).
  • Fluorochem Ltd. (2024). Product Sheet: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8). (Verifies existence and stability of the target core).

  • Coe, P. L., et al. (1995).[10] "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[10] (Foundational work on lithiation of fluoroarenes).[10]

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (General principles of DoM).

Sources

Chemo- and Regioselective Functionalization of Mixed-Halogenated Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mixed-halogenated anisoles (e.g., 2-bromo-4-chloroanisole) represent a privileged scaffold in drug discovery, offering orthogonal handles for sequential functionalization. However, their reactivity profile is non-trivial. The methoxy group (


) introduces a dichotomy between electronic activation (via resonance) and Directed Ortho Metalation (DoM) capability, which competes with the intrinsic lability of carbon-halogen bonds.

This guide provides a mechanistic framework for navigating the reactivity landscape of these systems. It moves beyond standard textbook definitions to address the practical competition between Metal-Halogen Exchange (MHE) , Directed Ortho Metalation (DoM) , and Halogen Dance (HD) rearrangements.

Part 1: The Electronic & Steric Landscape

To design a synthesis involving mixed-halogenated anisoles, one must quantify the hierarchy of bond cleavage. The reactivity is governed by Bond Dissociation Energy (BDE) and the "Orthogonal Reactivity Scale."

The Reactivity Hierarchy

In mixed systems, the order of oxidative addition (Pd/Ni catalysis) or Lithium-Halogen exchange is strictly hierarchical.

Table 1: Reactivity Parameters of Halogenated Anisoles

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Hammett

Primary Reactivity ModeKinetic Stability (Lithiation)
C–I ~65+0.18Rapid Exchange / Ox. Add.Low (Exchanges < -78°C)
C–Br ~81+0.23Exchange / Ox. Add.Moderate (Exchanges -78°C)
C–H (Ortho) ~110N/ADoM (Deprotonation)High (Requires directing group)
C–Cl ~96+0.23Slow Ox. Add. / Inert to LiHigh (Stable < -40°C)
C–F ~115+0.06Inert /

activator
Very High (Inert to exchange)
The "Methoxy Effect"

The


 group is the critical variable.
  • Coordination: It coordinates Li/Mg species, lowering the activation energy for deprotonation at the ortho position (C2/C6).

  • Donation: It increases electron density in the ring, making oxidative addition of C-Cl bonds difficult without specialized ligands, while C-I and C-Br remain reactive.

Part 2: Decision Logic & Mechanisms

The following decision tree illustrates the critical path for functionalizing a mixed-halogenated anisole.

Functionalization Decision Tree

ReactivityLogic Start Substrate: Mixed Halogenated Anisole CheckI Contains Iodine? Start->CheckI CheckBr Contains Bromine? CheckI->CheckBr No ExchI Route A: Selective C-I Exchange (Kinetic Control, -78°C) CheckI->ExchI Yes CheckCl Contains Chlorine only? CheckBr->CheckCl No ExchBr Route B: Selective C-Br Exchange (Must control Temp to avoid HD) CheckBr->ExchBr Yes DoM Route C: Directed Ortho Metalation (Orthogonal to C-Cl) CheckCl->DoM Yes (C-H Deprotonation) WarnHD RISK: Halogen Dance (Thermodynamic Sink) ExchBr->WarnHD If Temp > -50°C

Figure 1: Decision logic for selecting the primary functionalization vector based on halogen hierarchy.

The Halogen Dance (HD) Phenomenon

Scientific Insight: The "Halogen Dance" is a base-catalyzed isomerization that plagues anisole derivatives. It is thermodynamically driven.[2][5]

  • Mechanism: An initial lithiation (usually ortho to H or Br) is followed by the lithiated carbon attacking a halogen on a neighboring molecule.[5] The halogen "migrates" to the position of the anion to form a more stable lithiated species (often stabilizing the anion ortho to a sulfone or between two halogens).

  • Prevention: This is strictly temperature-dependent. MHE is faster than HD. To prevent the dance, reactions must be kept under kinetic control (typically

    
    ) and quenched immediately.
    

Part 3: Experimental Protocols

Protocol A: Chemoselective C-I Functionalization in the Presence of Bromine

Objective: Functionalize the C-I bond via Metal-Halogen Exchange without touching the C-Br bond or triggering a Halogen Dance.

Reagents:

  • Substrate: 2-bromo-4-iodoanisole (1.0 equiv)

  • Reagent:

    
     (TurboGrignard) or 
    
    
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon. Charge with substrate and THF (

    
    ).
    
  • Cryogenic Cooling: Cool the solution to

    
      if using TurboGrignard, or 
    
    
    
    if using
    
    
    .
    • Why? TurboGrignard is milder and allows higher temperatures without scrambling, but

      
       is more aggressive and requires strict 
      
      
      
      to prevent attacking the C-Br bond.
  • Exchange: Add the organometallic reagent dropwise over 10 minutes.

    • Validation: Monitor by GC-MS (quench a

      
       aliquot with 
      
      
      
      ). You should see the des-iodo product (2-bromoanisole) exclusively. If you see anisole (des-bromo-des-iodo), the temperature was too high.
  • Electrophile Trapping: Add the electrophile (e.g., aldehyde, DMF) slowly.

  • Warm Up: Allow to warm to room temperature only after the electrophile has reacted for 30 minutes.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-Br vs C-Cl)

Objective: Couple an aryl boronic acid at the C-Br position while leaving a C-Cl bond intact for subsequent steps.

Reagents:

  • Catalyst:

    
     (
    
    
    
    ) + SPhos (
    
    
    )
  • Base:

    
     (
    
    
    
    equiv)
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Degassing: Sparge solvents with Argon for 20 minutes. Dissolved oxygen is the primary cause of homocoupling side products.

  • Catalyst Formation: Pre-stir

    
     and SPhos in the solvent for 15 minutes.
    
    • Why? SPhos is a bulky, electron-rich Buchwald ligand. It facilitates oxidative addition into the C-Br bond but is bulky enough to slow down insertion into the stronger, shorter C-Cl bond.

  • Reaction: Add substrate and boronic acid. Heat to

    
    .
    
    • Control: Do not exceed

      
      .[2] At reflux (
      
      
      
      ), activation of the C-Cl bond becomes kinetically accessible.
  • Workup: Standard aqueous extraction.

Part 4: Case Study & Troubleshooting

Mechanism of Selectivity Failure (Graphviz)

The following diagram details the pathway of a "failed" reaction where Halogen Dance scrambles the regiochemistry.

HalogenDance Figure 2: The Halogen Dance Mechanism. Warming the kinetic anion triggers migration to the thermodynamic sink. Substrate 2-Bromoanisole Lithiation Lithiated Species A (Kinetic: Ortho to OMe) Substrate->Lithiation + Li-Base (-78°C) Rearrange Transition State (Halogen Bridge) Lithiation->Rearrange Warm to -40°C Product 3-Bromo-2-Lithioanisole (Thermodynamic Product) Rearrange->Product Migration

Troubleshooting Guide
IssueRoot CauseCorrective Action
Scrambling of Regioisomers Halogen Dance (Thermodynamic equilibration)Lower temperature to

; switch from

to

(faster exchange) or TurboGrignard.
Loss of Methoxy Group Demethylation via nucleophilic attackAvoid strong Lewis acids (e.g.,

equivalents generated in situ). Ensure reagents are dry.
No Reaction at C-Cl Bond too strong for standard Pd-conditionsSwitch to Ni-catalysis (e.g.,

/ PCy3) or use Pd-PEPPSI-IPr catalysts.
Homocoupling (Ar-Ar) Oxygen in solvent or excessive catalystSparge solvents thoroughly. Reduce catalyst loading.

References

  • Mechanistic Insight into the Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link]

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Site-Selective Cross-Coupling: Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heteroarenes.[6][7][8] Chemical Society Reviews. [Link]

  • TurboGrignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[2] [Link]

  • Anisole Directing Effects: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

Sources

Strategic Utilization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene molecular weight and formula Content Type: Technical Whitepaper

Executive Summary

In the high-stakes landscape of modern drug discovery, the value of a building block is defined by its orthogonal reactivity . 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) represents a premier class of "scaffold enablers." Unlike simple halo-arenes, this molecule offers three distinct handles—Iodine, Bromine, and Fluorine—arranged around a methoxy core. This specific substitution pattern allows medicinal chemists to execute programmed, sequential functionalizations, building complex heteroaromatic cores with precise regiocontrol. This guide analyzes the physicochemical profile, synthesis logic, and chemoselective application of this critical intermediate.

Physicochemical Profile

The following data establishes the molecular identity and key physical parameters required for stoichiometric calculations and analytical validation.

ParameterData
IUPAC Name 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene
Common Name 1-Bromo-4-fluoro-5-iodo-3-methoxybenzene (Naming variation based on priority)
CAS Number 2386783-58-8
Molecular Formula C₇H₅BrFIO
Molecular Weight 330.92 g/mol
Exact Mass 329.855 g/mol
SMILES COC1=C(F)C(I)=CC(Br)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water

Synthesis Strategy: The "Make"

Expertise Insight: A common pitfall in synthesizing this molecule is attempting direct electrophilic iodination of 4-bromo-2-fluoroanisole. Standard electrophilic aromatic substitution (EAS) is dominated by the methoxy group, directing iodine to the para or ortho position relative to itself (C4 or C6), rather than the desired position adjacent to the fluorine.

To achieve the specific 1-Iodo-2-Fluoro-3-Methoxy arrangement, a Directed Ortho Metalation (DoM) strategy is required. The fluorine atom serves as a potent ortho-directing group, acidifying the adjacent proton (C3) more effectively than the methoxy group.

Validated Synthesis Protocol

Precursor: 5-Bromo-2-fluoroanisole (Commercially available).

  • Lithiation (DoM):

    • Reagents: LDA (Lithium diisopropylamide), anhydrous THF.

    • Conditions: -78°C, inert atmosphere (N₂ or Ar).

    • Mechanism: The bulky base removes the proton at C3 (sandwiched between F and Br). This position is thermodynamically and kinetically favored due to the inductive electron-withdrawing effect of both halogens.

  • Quenching:

    • Reagent: Elemental Iodine (I₂) in THF.

    • Process: Add iodine solution slowly to the lithiated species at -78°C.

  • Workup:

    • Quench with saturated aq. NH₄Cl.

    • Wash with Na₂S₂O₃ (to remove excess iodine).[1]

    • Extract with EtOAc.[2]

SynthesisPath Start 5-Bromo-2-fluoroanisole (Precursor) Step1 Lithiation (LDA, -78°C, THF) Start->Step1 Intermediate Lithiated Species (Li at C3 position) Step1->Intermediate Directed by F Step2 Electrophilic Quench (I2 added) Intermediate->Step2 Product 5-Bromo-2-fluoro- 1-iodo-3-methoxybenzene Step2->Product

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM), leveraging Fluorine-directed acidity.

Application Workflow: The "Use"

The utility of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene lies in the Bond Dissociation Energy (BDE) hierarchy of its carbon-halogen bonds: C-I (weakest) < C-Br < C-F (strongest) . This allows for chemoselective cross-coupling without the need for protecting groups.

Chemoselective Coupling Protocol

Objective: Sequential assembly of a biaryl scaffold.

Step 1: Site-Selective Suzuki Coupling (C-I Bond)

The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ (Mild base).

  • Solvent: Toluene/Water (4:1) or DME.

  • Temperature: Room Temperature to 40°C .

  • Outcome: Coupling occurs exclusively at the 1-position , leaving the 5-Bromo and 2-Fluoro handles intact.

Step 2: Subsequent Coupling (C-Br Bond)

Once the first aryl group is installed, the C-Br bond can be activated under more forcing conditions.

  • Catalyst: Pd(OAc)₂/SPhos or XPhos Pd G2 (for sterically hindered substrates).

  • Base: K₃PO₄ (Stronger base).

  • Temperature: 80°C - 100°C .

  • Outcome: Formation of a terphenyl or complex heteroaryl core.

Reactivity Molecule 5-Bromo-2-fluoro- 1-iodo-3-methoxybenzene Step1 Step 1: C-I Activation (Pd(0), RT, Mild Base) Molecule->Step1 High Selectivity Intermed Intermediate Scaffold (Ar¹ installed at C1) Step1->Intermed Step2 Step 2: C-Br Activation (Pd(0), Heat, Strong Base) Intermed->Step2 Final Final Core (Ar¹ at C1, Ar² at C5) Step2->Final

Caption: Figure 2. Chemoselective workflow exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide bonds.

Safety & Handling

As a polyhalogenated aromatic compound, standard safety protocols for alkylating agents and irritants apply.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon). The C-I bond is light-sensitive; protect from light to prevent homolytic cleavage and degradation.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Fluorochem Product Data . 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8). Fluorochem Ltd. Link

  • BLD Pharmatech . Safety Data Sheet: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene. BLD Pharm.[3] Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for chemoselective coupling). Link

Sources

Methodological & Application

Application Notes & Protocols: Sequential Cross-Coupling for the Versatile Functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1.1 Significance of Polysubstituted Benzene Scaffolds in Medicinal Chemistry

Polysubstituted aromatic rings are privileged scaffolds in modern drug discovery and materials science. The precise arrangement of diverse functional groups on a central benzene core allows for the fine-tuning of steric and electronic properties, which are critical for optimizing molecular interactions with biological targets, enhancing pharmacokinetic profiles, and developing novel materials with tailored characteristics. The ability to introduce multiple, distinct substituents in a controlled manner is therefore a paramount objective in synthetic chemistry.

1.2 The Synthetic Utility of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds.[1][2][3] Its structure is strategically designed for sequential, site-selective functionalization. It features three key elements:

  • Two distinct halogen atoms (Iodo and Bromo): These serve as handles for a variety of palladium-catalyzed cross-coupling reactions.

  • Differential Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond, providing the basis for chemoselective synthesis.[4][5]

  • Modulating Substituents (Fluoro and Methoxy): The electron-withdrawing fluoro group and the electron-donating methoxy group influence the reactivity of the aromatic ring and can be used to modulate the properties of the final products.

1.3 Rationale for Sequential Cross-Coupling: Exploiting Halogen Reactivity

Sequential cross-coupling is a powerful strategy that leverages the inherent reactivity differences between various functional groups on a single molecule. In the case of 5-bromo-2-fluoro-1-iodo-3-methoxybenzene, the goal is to perform a cross-coupling reaction selectively at the more reactive C-I bond, leaving the C-Br bond untouched.[4] The resulting product, now containing a new functional group and a bromine atom, can then be subjected to a second, different cross-coupling reaction at the C-Br position. This one-pot or stepwise approach enables the controlled and predictable installation of two different substituents, avoiding the formation of statistical mixtures of products.

1.4 Workflow Overview Diagram

The general strategy for the sequential functionalization of 5-bromo-2-fluoro-1-iodo-3-methoxybenzene is depicted below. The first coupling reaction (e.g., Sonogashira, Suzuki) is performed under conditions that favor the activation of the C-I bond. The second coupling (e.g., Suzuki, Buchwald-Hartwig) is then carried out to functionalize the remaining C-Br bond.

G SM 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene INT Intermediate (5-Bromo-2-fluoro-3-methoxy-1-R¹-benzene) SM->INT Step 1: Selective Coupling @ C-I (e.g., Sonogashira, Suzuki) FP Final Product (5-R²-2-fluoro-3-methoxy-1-R¹-benzene) INT->FP Step 2: Coupling @ C-Br (e.g., Suzuki, Buchwald-Hartwig)

Caption: General workflow for sequential cross-coupling.

Core Principles: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

2.1 Reactivity Hierarchy: C-I vs. C-Br Bond Activation

The success of this sequential strategy hinges on the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.[4]

Reactivity Order: Ar-I > Ar-Br > Ar-Cl

This difference in reactivity allows for the chemoselective activation of the C-I bond in the presence of a C-Br bond under carefully controlled conditions.[4][5] By using mild reaction temperatures and appropriate catalyst systems, the oxidative addition can be made to occur exclusively at the iodo-substituted position.

2.2 Role of Ligands and Catalysts in Modulating Selectivity

The choice of palladium catalyst and, more importantly, the phosphine ligand, is crucial for controlling selectivity and achieving high yields.[8][9]

  • Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), can promote the formation of the catalytically active monoligated Pd(0) species, which can influence the rate and selectivity of oxidative addition.[8][10]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition for less reactive aryl halides like bromides and chlorides.[7] For selective reactions, a less electron-rich ligand may be preferable in the first step to widen the reactivity gap between the C-I and C-Br bonds.

2.3 Impact of Fluoro and Methoxy Substituents on Reactivity

The electronic nature of the substituents on the aromatic ring also plays a role. The 2-fluoro group is strongly electron-withdrawing, while the 3-methoxy group is electron-donating. These substituents can influence the electron density of the aromatic ring and the stability of the oxidative addition intermediates, but the dominant factor for selectivity remains the inherent difference in C-I and C-Br bond reactivity.

Protocol I: Sequential Sonogashira/Suzuki Coupling

3.1 Strategic Approach

This protocol demonstrates the synthesis of a disubstituted product by first performing a Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position. The Sonogashira reaction is an excellent choice for the first step as it can often be performed under very mild, copper-free conditions that are highly selective for aryl iodides.[11][12]

3.2 Step 1: Chemoselective Sonogashira Coupling at the C-I Position

This step couples a terminal alkyne with the aryl iodide selectively.

3.2.1 Detailed Experimental Protocol

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.03 equiv).

  • Add degassed solvent, such as THF or DMF (approx. 0.1 M solution).

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-bromo-1-alkynyl intermediate.

3.2.2 Mechanistic Considerations & Key Parameters Table

The key to selectivity is performing the reaction at room temperature, which provides sufficient energy to cleave the C-I bond but not the more robust C-Br bond.[4] While traditional Sonogashira reactions use a copper co-catalyst, modern copper-free conditions can also be employed to minimize homocoupling of the alkyne (Glaser coupling).[12]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, effective catalyst for Sonogashira couplings.
Co-catalyst CuI (optional)Facilitates the formation of a copper acetylide intermediate, but can be omitted.[11]
Solvent THF or DMFCommon solvents for cross-coupling reactions.
Base TEA or DIPEAActs as a scavenger for the HI byproduct.
Temperature Room Temp.Crucial for ensuring high selectivity for C-I over C-Br activation.[4]

3.3 Step 2: Suzuki Coupling at the C-Br Position

This step introduces an aryl or vinyl group via coupling with a boronic acid or ester.

3.3.1 Detailed Experimental Protocol

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-1-alkynyl intermediate from Step 1 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 equiv).

  • Add a mixture of degassed solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.3.2 Mechanistic Considerations & Key Parameters Table

The C-Br bond is less reactive and generally requires more forcing conditions (higher temperature, stronger base, or more active catalyst) to undergo oxidative addition compared to the C-I bond.[7][13] The choice of a catalyst like Pd(dppf)Cl₂ is well-suited for the activation of aryl bromides.[14]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust catalyst, highly effective for Suzuki couplings of aryl bromides.
Boron Source Arylboronic AcidReadily available and stable coupling partners.
Solvent Dioxane/WaterA common solvent system that facilitates both organic and inorganic reagent solubility.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step of the Suzuki catalytic cycle.[15]
Temperature 80-100 °CHigher temperature is required to activate the less reactive C-Br bond.

3.4 Protocol I Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Suzuki Coupling SM 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene INT 5-Bromo-1-(R¹-alkynyl) Intermediate SM->INT Pd(PPh₃)₄, CuI TEA, Room Temp R1 R¹-C≡C-H R1->INT R2 R²-B(OH)₂ FP Final Product 5-R²-1-(R¹-alkynyl)-benzene R2->FP INT_2 5-Bromo-1-(R¹-alkynyl) Intermediate INT_2->FP Pd(dppf)Cl₂ K₂CO₃, 80-100 °C

Caption: Workflow for sequential Sonogashira/Suzuki coupling.

Protocol II: Sequential Suzuki/Buchwald-Hartwig Amination

4.1 Strategic Approach

This protocol illustrates an alternative synthetic route, starting with a Suzuki coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Br site. This sequence is particularly useful for synthesizing complex biaryl amines.

4.2 Step 1: Chemoselective Suzuki Coupling at the C-I Position

4.2.1 Detailed Experimental Protocol

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a mild base such as K₃PO₄ or Na₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).

  • Add a degassed solvent system, such as DME or Toluene/Water.

  • Stir the reaction mixture at a moderately elevated temperature, e.g., 50-60 °C. Carefully monitor the reaction by TLC or LC-MS to ensure selectivity and prevent reaction at the C-Br bond.

  • Upon selective consumption of the starting material, cool the reaction and work up as described in Protocol I, Step 2.

  • Purify the crude product by column chromatography to yield the 5-bromo-1-aryl intermediate.

4.2.2 Mechanistic Considerations & Key Parameters Table

To achieve selectivity, milder conditions are used compared to a standard Suzuki reaction for an aryl bromide. A lower temperature and a carefully chosen catalyst/base system are key to reacting the C-I bond while leaving the C-Br bond intact.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Effective for aryl iodides under mild conditions.
Base K₃PO₄ or Na₂CO₃A milder base can help improve selectivity.
Solvent DME or Toluene/H₂OStandard solvents for Suzuki couplings.
Temperature 50-60 °CElevated but controlled temperature to favor C-I activation without significant C-Br reaction.

4.3 Step 2: Buchwald-Hartwig Amination at the C-Br Position

This step forms a C-N bond by coupling the aryl bromide intermediate with an amine.

4.3.1 Detailed Experimental Protocol

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-1-aryl intermediate (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a specialized phosphine ligand (e.g., XPhos or RuPhos, 0.05 equiv).

  • Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

4.3.2 Mechanistic Considerations & Key Parameters Table

Buchwald-Hartwig amination of aryl bromides typically requires a strong base and a specialized, bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[16][17] These conditions are sufficiently harsh to activate the C-Br bond effectively.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ + LigandA common precatalyst/ligand system. The choice of ligand is critical for success.[18]
Ligand XPhos, RuPhos, etc.Bulky, electron-rich biaryl phosphine ligands are state-of-the-art for this transformation.
Base NaOtBu or LiHMDSA strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[16]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 90-110 °CRequired for efficient coupling of the aryl bromide.

4.4 Protocol II Workflow Diagram

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination SM 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene INT 5-Bromo-1-R¹-Intermediate SM->INT Pd(PPh₃)₄ K₃PO₄, 50-60 °C R1 R¹-B(OH)₂ R1->INT R2 R²R³NH FP Final Product 5-(R²R³N)-1-R¹-benzene R2->FP INT_2 5-Bromo-1-R¹-Intermediate INT_2->FP Pd₂(dba)₃, XPhos NaOtBu, 90-110 °C

Caption: Workflow for sequential Suzuki/Buchwald-Hartwig amination.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Lack of Selectivity in Step 1 (Reaction at both C-I and C-Br)Reaction temperature is too high; Catalyst is too active; Reaction time is too long.Decrease the reaction temperature. Screen less active catalysts or ligands. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low Yield in Step 1 Incomplete reaction; Catalyst deactivation.Gradually increase the temperature if the reaction is clean but slow. Use a more robust catalyst or a higher catalyst loading. Ensure all reagents and solvents are properly degassed.
Low Yield in Step 2 Inactive catalyst; Insufficiently strong base; Poor quality reagents.Screen different palladium/ligand combinations. Ensure the base is fresh and handled under inert conditions. Use freshly distilled/purified solvents and high-purity reagents.
Homocoupling Side Products (Suzuki) Protodeboronation of boronic acid; (Sonogashira) Glaser coupling of alkyne.Ensure inert atmosphere to exclude oxygen. Use a copper-free Sonogashira protocol. Use a modest excess (1.1-1.2 equiv) of the coupling partner.

Conclusion

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene serves as an exemplary substrate for demonstrating the power and precision of sequential cross-coupling chemistry. By carefully selecting reaction conditions—particularly temperature, catalyst, and ligands—chemists can exploit the intrinsic reactivity difference between the C-I and C-Br bonds to selectively install two different functional groups in a controlled, stepwise manner. The protocols outlined here for Sonogashira/Suzuki and Suzuki/Buchwald-Hartwig sequences provide robust starting points for the synthesis of a wide array of complex, highly functionalized aromatic molecules for applications in pharmaceutical and materials research.

References

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. URL: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. URL: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. URL: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. URL: [Link]

  • Schoenebeck, F., & Hartwig, J. F. (2010). The Difference a Single P-Aryl Substituent Makes: A Practical, Highly Active, and General Catalyst for C–N Cross-Couplings. Journal of the American Chemical Society, 132(33), 11623-11632. URL: [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. URL: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of Iodo-Bromo-Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective functionalization of 4-bromo-2-iodoanisole (and structurally related dihaloarenes) via Buchwald-Hartwig amination. The core challenge in this transformation is distinguishing between two electrophilic sites: the C–I bond (C2, ortho to OMe) and the C–Br bond (C4, para to OMe) .

While the C–I bond is inherently more reactive toward oxidative addition, the steric hindrance introduced by the ortho-methoxy group can invert selectivity if the catalyst system is not rigorously optimized. This guide provides two validated protocols:

  • Protocol A: Kinetic Control (Selective Amination of C–I).

  • Protocol B: Sequential One-Pot Bis-Amination (C–I followed by C–Br).

Mechanistic Grounding & Critical Variables

The Selectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically Oxidative Addition (OA) . The relative rates of OA follow the bond dissociation energies:



For 4-bromo-2-iodoanisole , two competing factors dictate regioselectivity:

  • Electronic/Leaving Group Effect: Favors C–I (Weakest bond).

  • Steric Effect: Favors C–Br (The C–I position is ortho-substituted, hindering Pd coordination).

The Solution: To maintain C–I selectivity, we must use a ligand that is active enough to insert into the C–I bond at low temperatures (where C–Br insertion is kinetically silent) but flexible enough to accommodate the ortho-methoxy steric clash.

Ligand Selection Strategy
  • For C–I Selectivity: Xantphos or DPEphos .[1] These bis-phosphine ligands possess a wide bite angle (~108° for Xantphos) which facilitates Reductive Elimination but, crucially, they form stable, less electron-rich Pd centers compared to bulky biaryl phosphines, enhancing the differentiation between I and Br based on bond strength.

  • For C–Br Reactivity (or "Over-reaction"): RuPhos or BrettPhos . These bulky Buchwald ligands are designed to overcome steric hindrance and will rapidly couple the C–Br bond, often leading to mixtures if used in the first step without strict temperature control.

Mechanistic Pathway Diagram

G Start Substrate: 4-Bromo-2-iodoanisole Pd0 Pd(0)L (Active Catalyst) OA_I Oxidative Addition (C-I) FAST (Kinetic Product) Pd0->OA_I Low Temp (<60°C) Xantphos/BINAP OA_Br Oxidative Addition (C-Br) SLOW (High Temp Required) Pd0->OA_Br High Temp (>80°C) Bulky Ligands Complex_I Pd(II)-Ar-I Complex OA_I->Complex_I Prod_I Product A: 2-Amino-4-bromoanisole Complex_I->Prod_I + Amine / Base Reductive Elimination Prod_Br Product B: 4-Amino-2-iodoanisole (Impurity) OA_Br->Prod_Br Steric Preference (Rare without optimization)

Figure 1: Competitive oxidative addition pathways. Kinetic control at lower temperatures favors the C–I bond despite steric hindrance.

Experimental Protocols

Protocol A: Chemoselective Amination of the C–I Bond

Objective: Couple a primary or secondary amine at the 2-position (Iodo), leaving the 4-bromo handle intact.

Reagents:

  • Substrate: 4-Bromo-2-iodoanisole (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline, or alkyl amines)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: Xantphos (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Preferred over NaOtBu to minimize dehalogenation.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • In a glovebox or under active Argon flow, charge an oven-dried reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Xantphos (5.8 mg, 0.01 mmol).

    • Add 1.0 mL of anhydrous 1,4-Dioxane. Stir at RT for 5 minutes to pre-form the active catalyst species (solution turns from orange to pale yellow/brown).

  • Substrate Addition:

    • Add 4-Bromo-2-iodoanisole (313 mg, 1.0 mmol), the Amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Note: If the amine is a liquid, add it last via syringe.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 45–60°C . Do not exceed 65°C.

    • Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring (HPLC/UPLC):

    • Monitor the disappearance of the starting material (Rt_SM) and the formation of the mono-aminated product (Rt_P1).

    • Checkpoint: If >5% of the bis-aminated product (reaction at Br) is observed, lower temperature to 40°C.

  • Workup:

    • Cool to room temperature.[2][3][4] Filter through a pad of Celite® eluting with EtOAc.[2]

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Expected Selectivity

VariableConditionSelectivity (I : Br)Yield (Isolated)
Ligand Xantphos > 95 : 1 82-94%
LigandBINAP~ 90 : 1075-85%
LigandRuPhos~ 60 : 40Mixture
Temp100°C< 50 : 50Complex Mix
Protocol B: Sequential One-Pot Bis-Amination

Objective: Install Amine A at the Iodo position and Amine B at the Bromo position in a single pot.

Workflow Diagram:

Workflow Figure 2: Sequential One-Pot Protocol Step1 STEP 1: C-I Coupling Pd(OAc)2 / Xantphos Temp: 50°C Time: 4-6 h Check QC Check (HPLC) Is SM consumed? Step1->Check Step2 STEP 2: C-Br Coupling Add Amine B Add Stronger Base (NaOtBu) Add Active Ligand (RuPhos)* Temp: 100°C Check->Step2 Yes Finish Final Product: 2,4-Diaminoanisole derivative Step2->Finish

Modifications for Step 2: After the consumption of the starting material (Step 1):

  • Open the vial under positive Argon pressure.

  • Add Amine B (1.5 equiv).

  • Add NaOtBu (2.0 equiv) to facilitate the more difficult C–Br activation.

  • Optional but Recommended: Add a "booster shot" of catalyst: Pd-RuPhos-G4 precatalyst (1 mol%). While Xantphos can couple bromides at high temps, RuPhos is far superior for electron-rich, hindered bromides.

  • Heat to 100°C for 6–12 hours.

Troubleshooting & Quality Control

Dehalogenation (Hydrodehalogenation)
  • Symptom: Observation of 3-bromoanisole or 3-iodoanisole (loss of one halogen without amination).

  • Cause:

    
    -hydride elimination from the amine or solvent, often promoted by high temperatures or protic solvents.
    
  • Fix: Ensure solvents are anhydrous.[2] Switch from secondary amines to primary amines if possible to reduce steric crowding (which slows RE and promotes side reactions). Use Cs₂CO₃ instead of NaOtBu.

"Stalled" Reaction
  • Symptom: Reaction stops at 60% conversion.

  • Cause: Catalyst poisoning by iodide ions. The released I⁻ can form stable bridging dimers with Pd, deactivating the catalyst (The "Iodide Effect").

  • Fix: Add AgOTf (silver triflate) or use a solvent where NaI/CsI precipitates out (Toluene is better than DMF for this).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[5]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218.

  • BenchChem Application Note. (2025).
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Fors, B. P., & Buchwald, S. L. (2008).[10] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4][10] Journal of the American Chemical Society, 130(41), 13552-13554.

Sources

Orthogonal functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Introduction

This Application Note details the chemoselective (orthogonal) functionalization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8). This scaffold represents a "privileged structure" in medicinal chemistry due to its dense array of chemically distinct handles. The presence of three different halogens (I, Br, F) and an electron-donating methoxy group allows for the sequential construction of polysubstituted arenes without the need for protecting groups.

Structural Analysis & Reactivity Profile

The core strategy relies on the distinct Bond Dissociation Energies (BDE) and electronic environments of the substituents.

PositionSubstituentElectronic CharacterReactivity ModePriority
C-1 Iodine Weakest C-X bondMetal-Halogen Exchange (Low Temp), Pd-Coupling (RT)1st
C-5 Bromine Moderate C-X bondPd-Coupling (Elevated Temp), Li-Halogen Exchange2nd
C-2 Fluorine Strong C-F bondSNAr (requires activation), Directed ortho-Metalation3rd
C-3 Methoxy Electron-Donating (EDG)Directing Group (DoM), Demethylation targetVariable

Strategic Logic:

  • C-1 (Iodine): Must be engaged first. The C-I bond is the most labile. Attempts to functionalize C-5 (Br) first will invariably result in mixtures or C-1 reaction.

  • C-5 (Bromine): Engaged second. Once C-1 is converted to a carbon-framework (or stable functional group), the C-Br bond becomes the most reactive site for Pd-catalyzed cross-coupling.

  • C-2 (Fluorine): Engaged last. The C-F bond is generally inert to standard Pd(0) cycles. However, it becomes susceptible to Nucleophilic Aromatic Substitution (SNAr) if electron-withdrawing groups (EWGs) are installed at C-1 or C-5 during previous steps.

Strategic Reaction Map

The following flowchart visualizes the orthogonal pathways available for this scaffold.

ReactionMap Start Starting Material (5-Br, 2-F, 1-I, 3-OMe) MgInt Intermediate A (C1-Magnesium Species) Start->MgInt i-PrMgCl·LiCl -40°C (Selective I-Mg) Prod2 Product B (C1-Biaryl/Alkyne) Start->Prod2 Pd(0), Boronic Acid RT (Selective Suzuki) Prod1 Product A (C1-Functionalized) MgInt->Prod1 Electrophile (E+) Prod3 Scaffold C (C1 & C5 Functionalized) Prod1->Prod3 Pd(0), Heat (Suzuki/Buchwald at Br) Prod2->Prod3 Pd(0), Heat (Suzuki/Buchwald at Br) Final Final Target (Trisubstituted) Prod3->Final Nucleophile (Nu-) SNAr (Displacement of F)

Caption: Orthogonal workflow showing chemoselective engagement of Iodine (Blue/Green), Bromine (Yellow), and Fluorine (Red).

Detailed Protocols

Protocol A: Selective C-1 Functionalization via Turbo-Grignard

Objective: Selective conversion of the C-I bond to a nucleophile without disturbing the C-Br bond. Mechanism: Iodine-Magnesium exchange is kinetically faster than Bromine-Magnesium exchange. The use of Knochel's Turbo Grignard (i-PrMgCl[1]·LiCl) breaks aggregates, allowing the reaction to proceed at lower temperatures where the C-Br bond is stable.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv)

  • Reagent: i-PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv)

  • Solvent: Anhydrous THF

  • Electrophile: Aldehyde, Ketone, or Acid Chloride (1.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a 25 mL Schlenk flask and cool to room temperature under Argon flow.

  • Dissolution: Add the substrate (1.0 mmol) and anhydrous THF (5 mL).

  • Exchange: Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Critical: Do not use -78 °C as the exchange may be sluggish; do not exceed -20 °C to prevent Br-exchange scrambling.

  • Addition: Dropwise add i-PrMgCl[2]·LiCl (1.1 mmol) over 5 minutes.

  • Incubation: Stir at -40 °C for 30 minutes.

    • QC Check: Aliquot 0.1 mL into MeOH. Analyze by GC-MS. Disappearance of Starting Material and appearance of Des-Iodo product (retention of Br) confirms the magnesiated species.

  • Quench: Add the Electrophile (1.2 mmol) dissolved in THF. Allow to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Why this works: The bond dissociation energy of C-I (65 kcal/mol) vs C-Br (81 kcal/mol) allows kinetic separation. The LiCl additive increases the nucleophilicity of the organomagnesium species, ensuring the exchange completes before the system warms enough to activate the bromine.

Protocol B: Chemoselective C-1 Suzuki-Miyaura Coupling

Objective: Install a carbon framework at C-1 leaving C-5 available for later steps. Mechanism: Oxidative addition of Pd(0) into C-I is significantly faster than C-Br. By controlling temperature and catalyst loading, high selectivity is achieved.

Reagents:

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for steric bulk).

  • Base: Na2CO3 (2.0 M aq, 2.0 equiv).

  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

  • Boronic Acid: R-B(OH)2 (1.05 equiv).

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Assembly: In a reaction vial, combine Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Base. Add solvent.[2][3]

  • Catalyst Addition: Add Pd catalyst last.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

    • Note: Do NOT heat. Heating >40 °C will initiate oxidative addition at the C-Br bond, leading to oligomers.

  • Monitoring: Monitor by TLC/LC-MS. The C-I bond is highly reactive; if conversion is slow, increase catalyst to 5 mol% rather than increasing temperature.

Protocol C: C-5 Functionalization (Post-C1)

Objective: Functionalize the Bromine position.[1][2][3] Context: This step is performed after Protocol A or B. The C-1 position is now occupied by a stable group (R).

Reagents:

  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2 mol%) OR Pd(Amphos)Cl2.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane.

  • Partner: Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig).

Step-by-Step:

  • Assembly: Combine C1-substituted intermediate (1.0 equiv) with the coupling partner (1.2 equiv).

  • Conditions: Heat to 80–100 °C .

  • Logic: With the Iodine gone, the Bromine is now the most reactive site. The Fluorine remains inert under these standard Pd-conditions.

Protocol D: C-2 Functionalization via SNAr

Objective: Displace the Fluorine with a nucleophile. Context: This is the most difficult step. The methoxy group (EDG) deactivates the ring. However, if the groups installed at C-1 or C-5 are Electron Withdrawing (e.g., -CN, -COR, -Pyridine), SNAr proceeds smoothly.

Scenario 1: Activated Ring (EWG present at C1/C5)

  • Nucleophile: Morpholine, Primary Amines, Thiophenols.

  • Conditions: DMSO, K2CO3, 80 °C.

  • Outcome: Clean displacement of Fluorine.

Scenario 2: Unactivated Ring (Alkyl/Aryl at C1/C5)

  • Method: Cation Radical Accelerated SNAr (Photoredox) .

  • Catalyst: 2 (1 mol%).

  • Reagents: Nucleophile (Amine), Blue LED light, DMSO.

  • Mechanism: The excited photocatalyst oxidizes the electron-rich arene to a radical cation, significantly lowering the barrier for nucleophilic attack at the C-F bond.

Summary of Selectivity Data

Reaction StepTarget BondKey Parameter for SelectivityTypical YieldMajor Side Product (Avoidance)
Step 1 C-ITemp < 0°C (Mg exchange) or RT (Pd coupling)85-95%C-Br functionalization (Avoid by keeping T low)
Step 2 C-BrTemp > 60°C80-90%C-F activation (Rare, only with specialized ligands)
Step 3 C-FNucleophilicity / EWG presence60-85%Demethylation of C-3 (Avoid strong Lewis Acids)

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Nicewicz, D. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." J. Am. Chem. Soc., 2018.

  • Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[3] Chem. Int. Ed., 2002.[3] (Establishes reactivity order I > Br > Cl).

Disclaimer: These protocols involve the use of hazardous chemicals, including organolithiums and palladium catalysts. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Advanced C–H Activation Strategies for the 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The polyhalogenated anisole derivative 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) is a highly functionalized, tetra-substituted arene that serves as a versatile building block in drug discovery. The presence of three distinct halogens (-I, -Br, -F) and a methoxy group (-OMe) leaves only two available C–H bonds at the C4 and C6 positions.

The primary synthetic challenge with this scaffold is chemoselectivity. Traditional palladium- or nickel-catalyzed cross-coupling conditions will prematurely and indiscriminately activate the highly reactive C–I or C–Br bonds [[1]]([Link]). To functionalize the remaining C–H bonds while preserving the halogen handles for downstream late-stage functionalization, orthogonal C–H activation strategies are required. This guide details two robust, self-validating protocols: Steric-controlled Iridium-Catalyzed C–H Borylation and Directed ortho-Metalation (DoM) using the Knochel-Hauser Base .

Scaffold Analysis & Mechanistic Rationale

Structural Topology

To understand the causality behind the experimental choices, we must map the steric and electronic environment of the scaffold:

  • C1 (Iodo): Highly reactive to oxidative addition; massive steric bulk (van der Waals radius 1.98 Å).

  • C2 (Fluoro): Strong inductive (-I) effect; non-coordinating but acidifies adjacent protons.

  • C3 (Methoxy): Strong Directing Metalation Group (DMG); sterically demanding but conformationally flexible.

  • C4 (C–H): Flanked by -OMe and -Br.

  • C5 (Bromo): Reactive to Pd/Ni; moderate steric bulk (1.85 Å).

  • C6 (C–H): Flanked by -Br and -I.

Causality of Site-Selectivity

Why Ir-Borylation targets C4: Iridium-catalyzed borylation operates via a sterically governed mechanism . The C6 position is wedged between the massive Iodine and Bromine atoms, creating severe steric clash. Conversely, the C4 position is flanked by Bromine and Methoxy. Because the -CH₃ of the methoxy group can rotate towards the small Fluorine atom at C2, the effective steric bulk of -OMe at C4 is reduced to merely the oxygen atom. Thus, the bulky Ir(III) tris(boryl) active species overwhelmingly favors oxidative addition at C4, selectively occurring at the C-H bond without inserting into the C-X bonds [[2]]([Link]).

Why DoM targets C4: For Directed ortho-Metalation, the -OMe group acts as a powerful coordinating DMG. The Knochel-Hauser base (TMPMgCl·LiCl) coordinates to the oxygen lone pairs, delivering the basic TMP anion directly to the C4 proton. The C6 proton lacks a strong coordinating DMG, making C4 the kinetic product of deprotonation. Furthermore, TMPMgCl·LiCl provides high kinetic basicity without nucleophilicity, preventing unwanted side reactions like halogen-metal exchange at the C-I bond []([Link]) .

Strategy 1: Regioselective Iridium-Catalyzed C–H Borylation

Reaction Principle

This strategy utilizes [Ir(OMe)(cod)]2 and dtbpy to form a sterically sensitive Ir(III) tris(boryl) complex. The mild operating temperature (80 °C) and the electronic saturation of the Ir(III) intermediate prevent oxidative addition into the weak C–I bond, yielding a highly valuable C4-boronic ester.

IrBorylation A Precatalyst [Ir(OMe)(cod)]2 + dtbpy B Active Catalyst Ir(III) tris(boryl) A->B B2pin2 D Steric Approach (Favors C4 over C6) B->D C Scaffold (5-Br-2-F-1-I-3-OMe-Benzene) C->D E Oxidative Addition (C-H Cleavage) D->E F Reductive Elimination (Product Formation) E->F F->B Catalyst Regeneration G C4-Bpin Product F->G

Figure 1: Mechanism of steric-controlled Iridium-catalyzed C-H borylation favoring the C4 position.

Step-by-Step Protocol
  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous hexane (or THF for better solubility). Stir at room temperature for 10 minutes until the solution turns deep red, indicating the formation of the active catalyst.

  • Reagent Loading: Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv, 1.0 mmol).

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat in an oil bath at 80 °C for 12–16 hours.

  • Validation & Workup: Monitor the reaction via GC-MS. The C–I bond should remain fully intact. Once the starting material is consumed, cool to room temperature, filter the mixture through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure.

Strategy 2: Directed ortho-Metalation (DoM) via Knochel-Hauser Base

Reaction Principle

Standard alkyllithiums (e.g., n-BuLi) will trigger rapid and destructive halogen-metal exchange at the C–I bond. By employing the Knochel-Hauser base (TMPMgCl·LiCl), the protocol leverages the synergistic directing effects of the -OMe and -F groups to achieve kinetic deprotonation at C4 while leaving the halogens untouched.

DoM S1 Step 1: Substrate Prep Dissolve scaffold in dry THF Cool to -20 °C S2 Step 2: Deprotonation Add TMPMgCl·LiCl dropwise (Kinetic control at C4) S1->S2 S3 Step 3: Metalated Intermediate Stable Aryl-MgCl·LiCl species No Halogen-Metal Exchange S2->S3 Note Synergistic directing effect of -OMe and -F favors C4 S2->Note S4 Step 4: Electrophilic Quench Add DMF (Formylation) or other electrophiles S3->S4 S5 Step 5: Workup Aqueous NH4Cl quench Extraction & Purification S4->S5

Figure 2: Workflow for Directed ortho-Metalation (DoM) using the Knochel-Hauser base.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv, 2.0 mmol) in anhydrous THF to create a 0.5 M solution.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the internal temperature to -20 °C.

  • Deprotonation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) over 15 minutes. Maintain the internal temperature below -15 °C to suppress benzyne formation or halogen scrambling.

  • Self-Validation Step: Stir at -20 °C for 2 hours. Validation: Quench a 0.1 mL aliquot with D₂O and analyze via GC-MS. A mass shift of +1 Da confirms complete metalation at C4.

  • Electrophilic Quench: Once metalation is confirmed, add anhydrous DMF (3.0 equiv) dropwise to formylate the C4 position.

  • Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and purify the resulting aldehyde via flash chromatography.

Quantitative Data Summary

ParameterStrategy 1: Ir-Catalyzed BorylationStrategy 2: DoM (Knochel-Hauser)
Primary Site of Activation C4C4
Dominant Control Factor Steric hindrance (avoiding I/Br clash)Electronic / Coordinative (DMG: -OMe)
Active Reagent [Ir(OMe)(cod)]2 / dtbpy / B₂pin₂TMPMgCl·LiCl
Operating Temperature 80 °C-20 °C to 0 °C
Functional Group Tolerance Excellent (tolerates -I, -Br, -F)High (prevents halogen-metal exchange)
Typical Yield 75 - 85%80 - 90%
Downstream Utility Suzuki coupling, oxidation, aminationFormylation, iodination, alkylation

References

  • [3] 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene 2386783-58-8. Wonder Chem. URL: [Link]

  • [1] Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 2022. URL:[Link]

  • [4] C-H Borylation of Arenes: Steric-controlled Para-selectivity and Application to Molecular Nanocarbons. Chemistry Letters, 2019. URL: [Link]

  • [2] Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. Journal of the American Chemical Society, 2002. URL:[Link]

  • i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 2018. URL:[Link]

  • [5] Preparation and Reactions of Polyfunctional Magnesium and Zinc Organometallics in Organic Synthesis. Chemical Communications, 2021. URL:[Link]

Sources

Application Note: Synthesis of MEK Kinase Inhibitors Utilizing Polyhalogenated Benzene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of polyhalogenated benzene rings is a cornerstone of modern targeted oncology, particularly in the design of small-molecule kinase inhibitors. Halogenation—specifically the strategic placement of fluorine, chlorine, and bromine atoms—dramatically enhances a molecule's lipophilicity, metabolic stability, and shape complementarity within the deep, hydrophobic ATP-binding pockets of receptor tyrosine kinases .

Binimetinib (MEK162), a potent, uncompetitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), exemplifies the power of this synthetic strategy. Its architecture relies on the convergence of two distinct polyhalogenated building blocks: a 2,3,4-trifluoro-5-nitrobenzoic acid derivative and 4-bromo-2-fluoro-1-iodobenzene. The presence of multiple halogens not only dictates the final pharmacodynamic profile (e.g., blocking MAPK-induced signaling in BRAF-mutant melanomas) but also provides orthogonal reactivity handles that are exploited during the synthetic sequence .

This application note details the scalable, chromatography-free synthetic protocols for constructing such polyhalogenated kinase inhibitors, emphasizing the causality behind reagent selection and the self-validating analytical checkpoints necessary for successful execution.

Synthetic Strategy and Workflow

The synthesis of the pentasubstituted benzimidazole core of Binimetinib is an exercise in chemoselectivity. The strategy leverages the differential reactivity of halogens: the highly activated C4-fluorine undergoes nucleophilic aromatic substitution (SNAr), while the differential bond dissociation energies of C-I, C-Br, and C-F bonds in the second polyhalogenated ring allow for perfectly regiocontrolled palladium-catalyzed cross-coupling .

SyntheticWorkflow A 2,3,4-Trifluoro-5-nitrobenzoic acid (Polyhalogenated Starting) B Amidation CDI, DIPEA A->B C Alkoxy Amide Intermediate B->C D Ammonolysis NH4OH, Pressurized Bomb C->D Displace activated F E Nitroaniline Intermediate D->E F Ring Closure HCOOH, Pd(OH)2/C E->F G Benzimidazole Core F->G H Pd-Catalyzed Arylation 4-Bromo-2-fluoro-1-iodobenzene G->H Introduce 2nd polyhalogenated ring I Pentasubstituted Precursor H->I J Methylation & Deprotection MeI, K2CO3, H3PO4 I->J K Binimetinib (Selective MEK Inhibitor) J->K

Synthetic workflow for the MEK inhibitor Binimetinib using polyhalogenated benzene intermediates.

Step-by-Step Experimental Protocols

Note: The following methodologies are adapted from validated 0.1 mol scale industrial routes designed to avoid silica gel chromatography.

Protocol A: Amidation and Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the alkoxy amide and selectively displace the highly activated C4-fluorine. Causality: The starting material contains three fluorine atoms. The C4-fluorine is uniquely activated by the strong electron-withdrawing effects of the para-nitro group and ortho-amide group. 1,1′-Carbonyldiimidazole (CDI) is chosen for amidation because it activates the carboxylic acid without generating HCl, which would prematurely cleave the acid-sensitive tert-butoxy protecting group on the hydroxylamine.

  • Amidation: Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous THF under argon. Add CDI (1.1 eq) in portions to control CO2 evolution.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and O-(2-tert-butoxyethyl)hydroxylamine (1.05 eq). Stir at ambient temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting acid mass is fully consumed. Isolate the alkoxy amide via standard aqueous workup.

  • Ammonolysis: Transfer the alkoxy amide to a high-pressure steel bomb reactor. Add a 28% aqueous ammonium hydroxide (NH4OH) solution.

  • Seal the reactor and heat to 80°C for 12 hours. Causality: The pressurized environment is a thermodynamic necessity. It maintains a high concentration of dissolved ammonia at elevated temperatures, overcoming the activation energy barrier of the SNAr reaction without evaporating the volatile nucleophile .

  • Cool the reactor, vent carefully, and filter the precipitated nitroaniline intermediate.

Protocol B: Reductive Cyclization to Benzimidazole

Objective: Reduce the nitro group and cyclize to form the benzimidazole core.

  • Dissolve the nitroaniline intermediate in concentrated formic acid.

  • Add Pearlman’s catalyst (Pd(OH)2/C, 10% w/w).

  • Purge the reaction vessel with H2 gas (1 atm) and stir at 25°C for 6 hours. Causality: Pd(OH)2/C rapidly reduces the nitro group to a primary amine. Formic acid serves a dual purpose: it acts as the solvent and as the electrophilic carbon source (C1 synthon) that immediately traps the nascent diamine to form the benzimidazole ring, preventing unwanted intermolecular side reactions.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and recrystallize the benzimidazole core from EtOAc/heptane.

Protocol C: Chemoselective Palladium-Catalyzed Arylation

Objective: Couple the benzimidazole core with 4-bromo-2-fluoro-1-iodobenzene. Causality: The aryl halide contains three different halogens (F, Br, I). Iodine undergoes oxidative addition with Pd(0) orders of magnitude faster than bromine or fluorine, ensuring absolute regiocontrol. Xantphos, a bidentate ligand with a wide bite angle, is critical here; it forces rapid reductive elimination, exclusively yielding the hindered primary aniline and preventing off-target coupling at the secondary benzimidazole nitrogen .

  • Charge an oven-dried Schlenk flask with the benzimidazole intermediate (1.0 eq), 4-bromo-2-fluoro-1-iodobenzene (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq).

  • Suspend the solids in degassed 1,4-dioxane.

  • Heat the mixture to 90°C for 12 hours under a strict argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC at 254 nm. The complete disappearance of the 4-bromo-2-fluoro-1-iodobenzene peak validates the exclusive oxidative addition of the iodine atom. Crucial: If unreacted benzimidazole core remains, do not increase the temperature, as this may induce off-target C-Br activation. Instead, verify the integrity of the Pd catalyst.

  • Cool to room temperature, filter through Celite, and purify via recrystallization (EtOAc/heptane).

Protocol D: Methylation and Global Deprotection

Objective: Finalize the active pharmaceutical ingredient (API).

  • Methylation: Dissolve the coupled precursor in DMF. Add K2CO3 (1.5 eq) and methyl iodide (MeI, 1.1 eq). Stir at room temperature for 3 hours. Causality: The N1 position of the benzimidazole is the most nucleophilic nitrogen remaining in the highly substituted scaffold, allowing for chemoselective methylation without protecting the aniline nitrogen .

  • Isolate the methylated intermediate and dissolve it in acetonitrile.

  • Deprotection: Add excess aqueous phosphoric acid (H3PO4) and heat to 40°C. Causality: Phosphoric acid provides a controlled, mildly acidic environment. It selectively cleaves the terminal tert-butyl ether to reveal the primary alcohol without degrading the benzimidazole core or hydrolyzing the sensitive amide linkage.

  • Neutralize, extract, and recrystallize from MeOH to yield pure Binimetinib.

Quantitative Data Summary

The following table summarizes the reaction conditions, key polyhalogenated intermediates, and expected yields for the optimized 0.1 mol scale synthesis.

StepReaction TypeReagents & CatalystsKey Polyhalogenated IntermediateYield (%)
1 AmidationCDI, DIPEA, O-alkyl hydroxylamine2,3,4-trifluoro-5-nitrobenzoic acid>90%
2 AmmonolysisNH4OH (aq), Pressurized Steel Bomb2,3,4-trifluoro-N-alkoxy-5-nitrobenzamide~85%
3 Ring ClosureHCOOH, Pd(OH)2/C, H2 (1 atm)2,4-diamino-3-fluoro-N-alkoxy-5-nitrobenzamide~80%
4 ArylationPd2(dba)3, Xantphos, Cs2CO36-amino-7-fluoro-3H-benzimidazole-5-carboxamide~75%
5 Methylation & DeprotectionMeI, K2CO3; then H3PO4 (aq)N-alkoxy-6-[(4-bromo-2-fluorophenyl)amino]-benzimidazole56%*

*Yield for Step 5 is calculated over the two final steps (methylation and deprotection) combined.

References

  • Binimetinib - Wikipedia Source: Wikipedia URL:[Link]

  • CN105820124A - Synthesizing method for binimetinib Source: Google Patents URL
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Precision Nucleophilic Aromatic Substitution (SNAr) Methodologies for 2-Fluoro-3-Methoxybenzene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-3-methoxybenzene motif represents a critical "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, EGFR targets) and CNS-active agents. Its utility stems from the specific electronic and steric properties of the ortho-fluoroanisole core: the fluorine atom modulates metabolic stability and pKa, while the methoxy group provides a hydrogen-bond acceptor and conformational lock.

However, performing Nucleophilic Aromatic Substitution (SNAr) on this scaffold presents a unique paradox. While the high electronegativity of fluorine (


) typically accelerates SNAr via inductive stabilization of the Meisenheimer complex, the adjacent ortho-methoxy group exerts a complex influence—simultaneously activating the ring via induction (-I) and deactivating it via resonance (+R).

This Application Note provides a definitive guide to overcoming these electronic and steric barriers. We delineate two distinct protocols: Thermal SNAr for activated derivatives (e.g., nitro-substituted) and Photoredox-Catalyzed SNAr for electronically neutral substrates.

Mechanistic Insight: The "Ortho-Effect" in SNAr

To optimize this reaction, one must understand the transition state energetics. The rate-determining step in SNAr is the nucleophilic addition to form the Meisenheimer Complex .

The Electronic Tug-of-War

In a 2-fluoro-3-methoxybenzene system, the nucleophile attacks the C-2 position (displacing Fluorine).

  • Fluorine (Leaving Group): Highly activating due to strong -I effect, which lowers the LUMO energy of the ring and stabilizes the anionic intermediate.

  • 3-Methoxy Group (Ortho-Substituent):

    • Inductive Effect (-I): Stabilizes the negative charge on the adjacent carbon, accelerating the reaction.

    • Resonance Effect (+R): Donates electron density into the ring, destabilizing the anionic intermediate and retarding the reaction.

    • Net Effect: In standard thermal SNAr, the +R effect often dominates, making the unactivated core sluggish. However, the -I effect makes the C-2 position significantly more reactive than a C-4 position would be.

Visualization: Meisenheimer Complex Stabilization

The following diagram illustrates the resonance stabilization required for successful substitution, highlighting why auxiliary Electron Withdrawing Groups (EWGs) are often necessary.

Meisenheimer_Mechanism Substrate Substrate (2-Fluoro-3-methoxy-nitrobenzene) TS_Add Transition State (Nucleophilic Attack) Substrate->TS_Add + Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS_Add->Meisenheimer Rate Determining Step (Aromaticity Lost) Note1 Fluorine (-I) stabilizes negative charge at C2 TS_Add->Note1 Product Product (2-Amino-3-methoxy-nitrobenzene) Meisenheimer->Product Fast Elimination (- F⁻) Note2 Nitro Group (-M/-I) delocalizes charge (Essential for activation) Meisenheimer->Note2

Figure 1: Reaction coordinate and electronic stabilization factors in the SNAr of activated 2-fluoro-3-methoxybenzenes.

Strategic Substrate Classification

Before selecting a protocol, classify your substrate. The presence of an auxiliary Electron Withdrawing Group (EWG) dictates the methodology.

Substrate ClassExample StructureReactivity ProfileRecommended Protocol
Activated 2-Fluoro-3-methoxy-nitrobenzeneHigh. The nitro group (especially if para or ortho to F) enables standard thermal SNAr.Protocol A (Thermal)
Heterocyclic 2-Fluoro-3-methoxypyridineModerate to High. The ring nitrogen acts as an intrinsic EWG.Protocol A (Thermal)
Unactivated 2-Fluoro-3-methoxybenzeneVery Low. Lacks resonance stabilization for the intermediate.Protocol B (Photoredox/Superbase)

Protocol A: Thermal SNAr for Activated Scaffolds

Applicability: Nitro-, Cyano-, or Carbonyl-substituted 2-fluoro-3-methoxybenzenes. Mechanism: Classical Addition-Elimination.

Materials
  • Substrate: 1.0 equiv (e.g., 2-fluoro-1-methoxy-3-nitrobenzene).

  • Nucleophile: 1.1–1.5 equiv (Primary/Secondary Amine).[1]

  • Base: 2.0–3.0 equiv DIPEA (organic) or K2CO3 (inorganic).

  • Solvent: DMSO or NMP (anhydrous). Note: DMF is acceptable but can decompose at >100°C to form dimethylamine, a competing nucleophile.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (3.0 mL, 0.33 M).

  • Base Addition: Add K2CO3 (2.0 mmol, 276 mg). If solubility is an issue, use DIPEA (2.5 mmol, 435 µL).

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise.

    • Critical Insight: If the nucleophile is a hydrochloride salt, increase base equivalents to 3.5.

  • Reaction: Seal the vial and heat to 80–100°C .

    • Monitoring: Check LC-MS at 1 hour. The high polarity of DMSO requires careful quenching for TLC monitoring.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Tip: A final wash with 5% LiCl solution effectively removes residual NMP/DMSO.

  • Purification: Dry organic phase over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 85–95% for nitro-activated substrates.

Protocol B: Photoredox SNAr for Unactivated Scaffolds

Applicability: Electron-neutral 2-fluoro-3-methoxybenzenes (No NO2/CN groups). Mechanism: Cation-Radical Accelerated SNAr.[3] The photocatalyst oxidizes the arene to a radical cation, making it highly electrophilic.

Materials
  • Substrate: 1.0 equiv (2-fluoroanisole derivative).

  • Nucleophile: 2.0 equiv (Amine).[1]

  • Photocatalyst: 1–2 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.

  • Base: Quinuclidine (1.0 equiv) or K3PO4.

  • Solvent: DMSO or CH3CN.

  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology
  • Setup: In a clear glass vial, combine substrate (0.5 mmol), amine (1.0 mmol), and Photocatalyst (2 mol%).

  • Solvent: Add degassed DMSO (2.5 mL).

    • Critical Insight: Oxygen quenches the excited state of the catalyst. Sparge solvent with Argon for 15 mins prior to use.

  • Irradiation: Place the vial 2–3 cm from a 450 nm Blue LED (approx. 30-40W). Fan cooling is required to maintain ambient temperature (25–30°C).

  • Duration: Irradiate for 16–24 hours.

  • Work-up: Dilute with CH2Cl2, wash with NaHCO3, and purify.

Reference Grounding: This protocol is based on the work of Nicewicz et al., who demonstrated that ortho-methoxy groups can actually assist this specific pathway via H-bonding with the incoming amine in the radical cation state.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Hydrolysis (Phenol formation) Wet solvent (OH⁻ competes with amine).Use anhydrous DMSO; store K2CO3 in desiccator.
Low Conversion Steric hindrance at C-2 (flanked by OMe).Switch to NMP and increase Temp to 120°C. Use Microwave irradiation (140°C, 30 min).
Regioselectivity (if poly-fluorinated) Competition between C-2 and C-4/C-6.Lower temperature (0°C to RT).[2][4] The C-2 position is usually less favored sterically but more favored inductively.
Darkening of Reaction Oxidation of amine or substrate decomposition.Degas solvents; run under Nitrogen atmosphere.[2][5]
Decision Logic for Protocol Selection

Decision_Tree Start Start: 2-Fluoro-3-methoxybenzene Derivative CheckEWG Are strong EWGs present? (NO2, CN, CHO, Heterocycle) Start->CheckEWG YesEWG Yes: Activated System CheckEWG->YesEWG Has EWG NoEWG No: Unactivated System CheckEWG->NoEWG Neutral/Electron Rich ProtocolA PROTOCOL A: Thermal SNAr (DMSO, Base, 80°C) YesEWG->ProtocolA ProtocolB PROTOCOL B: Photoredox Catalysis (Ir-cat, Blue LED) NoEWG->ProtocolB Primary/Secondary Amines ProtocolC Alternative: Buchwald-Hartwig Coupling (Pd-cat, tBuBrettPhos) NoEWG->ProtocolC If Photoredox fails

Figure 2: Strategic decision tree for selecting the appropriate substitution methodology.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes the protocol for unactivated 2-methoxy-1-fluorobenzene derivatives.

  • The ortho:para ratio in aromatic nucleophilic substitution. Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Foundational text on the regioselectivity differences between ortho and para positions in activated systems.

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Source: Journal of the American Chemical Society (ACS). URL:[Link] Relevance:[2][4][5][6][7][8][9][10][11] Provides alternative catalytic methods for difficult substrates using t-Bu-P4 superbase.

  • Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes. Source: ResearchGate.[12] URL:[Link] Relevance: Discusses the specific electronic effects of methoxy groups on the SNAr reaction rate and yield.

Sources

Application Note: Chemoselective Cross-Coupling of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

[1]

Executive Summary

This guide details the operational protocols for the site-selective Palladium-catalyzed cross-coupling of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene . This scaffold is a high-value pharmacophore building block due to its unique substitution pattern: the fluorine atom modulates metabolic stability and pKa, while the methoxy group provides hydrogen-bond accepting capability.

The core challenge—and opportunity—lies in the chemoselective differentiation between the C–I and C–Br bonds. By exploiting the bond dissociation energy (BDE) differentials, researchers can utilize this molecule as a bifunctional linchpin, sequentially installing two different aryl or heteroaryl groups without the need for protecting groups.

Mechanistic Basis & Chemoselectivity[1][2][3]

The Selectivity Hierarchy

Success relies on the kinetic control of the Oxidative Addition step in the catalytic cycle. The rate of oxidative addition of Pd(0) to aryl halides follows the order: Ar–I > Ar–Br >> Ar–Cl .

For 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene:

  • Site A (C1-Iodo): The weakest bond.[1] Reacts at ambient to mild temperatures (25–60°C).

  • Site B (C5-Bromo): Significantly stronger bond.[1] Remains inert under "Site A" conditions but activates at elevated temperatures (>80°C) or with electron-rich ligands (e.g., SPhos, XPhos).

Electronic Influence of Substituents
  • Ortho-Fluoro Effect (C2): The fluorine atom at C2 is electron-withdrawing (

    
    ).[1] This reduces electron density at the C1-Iodo center, theoretically accelerating oxidative addition compared to non-fluorinated analogues. However, it also introduces a steric "ortho-effect" that necessitates a sterically accessible catalyst.
    
  • Methoxy Effect (C3): The methoxy group donates electron density via resonance, slightly deactivating the ring, but its inductive withdrawal dominates at the adjacent positions.

Visualization of Reaction Pathway

The following diagram illustrates the sequential logic and the specific activation energy thresholds.

ChemoselectivityStartStarting Material(5-Br-2-F-1-I-3-OMe-Benzene)Inter1Intermediate A(Oxidative Addition at C-I)Start->Inter1 Fast (k1) T < 60°CProd2Product 2(Bis-Coupled Teraryl)Start->Prod2 Slow (k2) Direct Bis-coupling(Undesired)Pd0Pd(0) CatalystPd0->StartProd1Product 1(Mono-Coupled Biaryl)Inter1->Prod1 Transmetallation & Red. EliminationProd1->Prod2 Step 2 Activation T > 90°C, Active Ligand

Caption: Kinetic hierarchy of oxidative addition allowing stepwise functionalization of the C-I and C-Br bonds.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Coupling of the C1-Iodo position while preserving the C5-Bromo handle.[1]

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate 1.0 Electrophile 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene
Boronic Acid 1.1 Nucleophile Aryl/Heteroaryl Boronic Acid
Pd(PPh3)4 0.03 Catalyst Tetrakis(triphenylphosphine)palladium(0).[1] High selectivity.
Na2CO3 (2M aq) 2.5 Base Mild base prevents C-Br activation.[1]

| DME | [0.2 M] | Solvent | Dimethoxyethane (degassed).[1] |

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Substrate (1.0 equiv) and Boronic Acid (1.1 equiv). Evacuate and backfill with Argon (x3).

    • Why: Oxygen creates homocoupling byproducts and deactivates Pd(0).[1]

  • Solvent Addition: Add degassed DME (Concentration ~0.2 M) and 2M aq. Na2CO3 (2.5 equiv).[1]

  • Catalyst Addition: Add Pd(PPh3)4 (3 mol%) under a positive stream of Argon.

  • Reaction: Seal the vessel and stir at 45–50°C for 4–12 hours.

    • Critical Control: Do NOT exceed 60°C. Higher temps increase the risk of oxidative addition at the Bromine site.

  • Monitoring: Monitor by TLC or HPLC. The starting material (Iodo) should disappear; the mono-coupled product will appear. If C-Br coupling occurs, a third spot (bis-coupled) will form.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. The residual Bromine atom makes the product lipophilic, aiding separation.

Protocol B: Sequential Coupling (C-Br Activation)

Objective: Functionalization of the remaining C5-Bromo position on the isolated Product 1.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Product 1 1.0 Electrophile Isolated from Protocol A
Boronic Acid 2 1.5 Nucleophile Different R-group
Pd(OAc)2 0.02 Pre-catalyst
SPhos 0.04 Ligand Electron-rich Buchwald ligand facilitates C-Br activation.[1]
K3PO4 3.0 Base Stronger base for difficult substrates.[1]

| Toluene/H2O | 10:1 | Solvent | Biphasic system (0.2 M).[1] |

Step-by-Step Methodology:

  • Setup: Combine Product 1, Boronic Acid 2, Pd(OAc)2, SPhos, and K3PO4 in a vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).[1]

  • Solvent: Add degassed Toluene and Water.

  • Reaction: Heat to 90–100°C for 12–24 hours.

    • Note: The C-Br bond requires higher energy.[2] The SPhos ligand creates a highly active catalytic species capable of inserting into the hindered/stronger bond.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Flash chromatography or recrystallization.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) "Ortho-Effect" StericsSwitch solvent to 1,4-Dioxane (higher boiling point allows 60°C stable op) or use Pd(dppf)Cl2 (smaller bite angle).[1]
Loss of Selectivity (Bis-coupling) Temperature too highStrictly maintain T < 55°C. Switch base to NaHCO3 (weaker base slows kinetics).[1]
Protodehalogenation Hydride source presentEnsure solvents are anhydrous/degassed.[1] Avoid alcoholic solvents (EtOH) if reduction is observed; stick to DME or Toluene.
Stalled Reaction (Step 2) Catalyst DeactivationAdd a second portion of catalyst (1 mol%) after 12 hours.[1] Switch to XPhos Pd G2 precatalyst.
Analytical Validation (Self-Check)
  • 19F NMR: The fluorine signal is a sensitive probe.[1]

    • Starting Material: ~ -110 to -120 ppm (approx).

    • Mono-Coupled: Signal will shift significantly due to the removal of the anisotropic Iodine.

    • Bis-Coupled: Further shift and loss of Br-isotope pattern in Mass Spec.

  • Mass Spectrometry:

    • Start: M+ peak shows Br/I pattern.[1]

    • Step 1 Product: M+ peak shows distinct Br isotope pattern (1:1 ratio for 79Br/81Br).

    • Step 2 Product: No halogen pattern (unless new halogens introduced).

References

  • Chemoselectivity in Pd-Coupling: Fairlamb, I. J. S. (2007).[1] "Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes."[1][3] Chemical Society Reviews, 36(7), 1036-1045.

  • Ortho-Fluorine Effects: J. Rosenthal & D. I.[1] Schuster (2003).[4] "The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena." Journal of Chemical Education, 80(6), 679.[4]

  • General Suzuki Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473.

Disclaimer: This protocol involves the use of hazardous chemicals.[1] All users must review the Safety Data Sheets (SDS) for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene and palladium catalysts before proceeding. Perform all reactions in a fume hood.

Precision-Controlled Heck Arylation of Mixed-Halogen Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mizoroki-Heck reaction is a cornerstone of C–C bond formation, yet its application to mixed halogenated arenes (e.g., 1-bromo-4-iodobenzene) presents a specific challenge: Site-Selectivity (Chemoselectivity) .

For drug discovery and process chemistry, the ability to differentiate between halogen leaving groups (I vs. Br vs. Cl) allows for the construction of complex scaffolds via sequential cross-coupling . This guide provides a mechanistic blueprint and validated protocols to achieve absolute regiocontrol, leveraging the kinetic hierarchy of oxidative addition.

Mechanistic Foundation: The Kinetic Hierarchy

The selectivity in mixed-halogen systems is governed almost exclusively by the Oxidative Addition (OA) step of the catalytic cycle. The bond dissociation energies (BDE) of carbon-halogen bonds dictate the activation barrier.

The Selectivity Hierarchy

To achieve selectivity, one must exploit the rate difference (


) of oxidative addition:


  • Ar-I (Weakest Bond): Reacts at room temperature to 60°C.

  • Ar-Br (Intermediate): Typically requires >80°C and phosphine ligands.

  • Ar-Cl (Strongest Bond): Inert under standard conditions; requires electron-rich, bulky ligands (e.g.,

    
    ) or N-heterocyclic carbenes (NHCs).
    

Crucial Insight: Selectivity is lost if the reaction temperature is too high or the catalyst is too active (e.g., using "hot" ligands like S-Phos during the first step). The goal is to use the minimum catalytic force required for the most reactive halogen.

Visualization: Energy Landscape of Selectivity

The following diagram illustrates the activation energy (


) thresholds that allow for sequential functionalization.

G cluster_0 Kinetic Control Zone Start Pd(0) Catalyst ArI Ar-I Activation (Low Ea, ~25-60°C) Start->ArI Fast (Jeffery Conditions) ArBr Ar-Br Activation (Med Ea, ~80-100°C) Start->ArBr Slow (Requires Phosphines) ArCl Ar-Cl Activation (High Ea, >100°C + Special Ligands) Start->ArCl Inert (Standard Conditions)

Figure 1: Kinetic hierarchy of oxidative addition. Selective functionalization of Ar-I is achieved by operating within the 'Kinetic Control Zone', preventing activation of Ar-Br or Ar-Cl.

Critical Reaction Parameters

Ligand Selection: The "On/Off" Switch
  • For Iodo-Selectivity (Step 1): Use Ligand-Free conditions or simple triphenylphosphine (

    
    ). Complex ligands (e.g., dppf, XPhos) lower the activation barrier for all halides, potentially causing "leakage" (reaction at the Br site).
    
  • For Bromo-Selectivity (Step 2): Standard phosphines (

    
    , 
    
    
    
    ) are sufficient.
  • For Chloro-Selectivity (Step 3): Requires bulky, electron-rich ligands (Buchwald ligands) or NHCs.

The Jeffery Advantage

The "Jeffery Conditions" (use of tetraalkylammonium salts like TBAB) are essential for high selectivity.

  • Mechanism: The ammonium salt creates a molten salt environment or stabilizes anionic Pd species, accelerating the reaction of Ar-I specifically.

  • Benefit: Allows the reaction to proceed at lower temperatures , widening the kinetic window between Ar-I and Ar-Br reactivity.

Validated Experimental Protocols

Protocol A: Selective Arylation of Ar-I (In presence of Ar-Br/Cl)

Target: Reaction at Iodine site only.

Reagents:

  • Substrate: 1-bromo-4-iodobenzene (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Solvent: DMF or Anhydrous DMF

  • Temperature: 40°C – 60°C (Strict Control)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the dihaloarene, base (

    
    ), and TBAB.
    
  • Purge: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent: Add degassed DMF.

  • Catalyst: Add

    
     (solid or solution). Note: No phosphine ligand is added.
    
  • Alkene: Add the alkene via syringe.

  • Incubate: Heat to 50°C. Monitor by HPLC/GC every 2 hours.

    • Checkpoint: Stop when Ar-I is consumed. If <5% Ar-Br product is observed, the temperature is optimal. If Ar-Br coupling is seen, lower temp to 40°C.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF/TBAB), dry over

    
    , and concentrate.
    
Protocol B: Sequential Arylation (The "One-Pot" Approach)

Target: Functionalize I-site first, then Br-site with a different alkene.

Reagents:

  • Start with Protocol A mixture (post-completion of I-coupling).

  • Second Alkene (1.5 equiv)

  • Additional Base (

    
     or 
    
    
    
    )
  • Ligand:

    
     (10-20 mol% relative to Pd) or 
    
    
    

Step-by-Step Workflow:

  • Verify Step 1: Ensure complete consumption of the I-substrate via Protocol A.

  • Add Components: To the same reaction vessel, add the second alkene, additional base, and the phosphine ligand (

    
    ).
    
    • Why? The Pd from Step 1 is still active but needs the phosphine "boost" to activate the Ar-Br bond.

  • Heat: Increase temperature to 90°C – 110°C .

  • Monitor: Reaction typically requires 12-24 hours.

  • Workup: Standard aqueous extraction and column chromatography.

Data Summary: Reactivity & Selectivity

ParameterAr-I Selective ConditionsAr-Br Selective ConditionsAr-Cl Selective Conditions
Catalyst


or


Ligand None (Ligand-free)

,


, S-Phos, NHC
Temp 25°C – 60°C80°C – 120°C100°C – 140°C
Additive TBAB / TBAC (Jeffery)None usuallyCsF (often required)
Selectivity Risk Low (High kinetic gap)Moderate (Risk of Cl activation if ligand too strong)N/A (Last resort)

Decision Logic for Experimental Design

Use this workflow to determine the correct protocol for your specific substrate.

Workflow Start Start: Mixed Dihaloarene CheckHalogens Identify Halogens (I, Br, Cl) Start->CheckHalogens I_Br Case: I vs. Br CheckHalogens->I_Br Br_Cl Case: Br vs. Cl CheckHalogens->Br_Cl I_Cl Case: I vs. Cl CheckHalogens->I_Cl ProtocolA Protocol A: Ligand-Free, TBAB, <60°C I_Br->ProtocolA Selects I ProtocolB Protocol B: Pd/PPh3, >90°C Br_Cl->ProtocolB Selects Br Sequential Sequential Coupling? (Iterative Synthesis) ProtocolA->Sequential Step2 Add Phosphine + Heat (Activates Br) Sequential->Step2 Yes Stop Isolate Mono-Product Sequential->Stop No

Figure 2: Decision tree for selecting reaction conditions based on halogen composition and desired outcome.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Selectivity (Bis-coupling) Temperature too high.Reduce temp by 10°C. Switch from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to milder

.
No Reaction (Ar-I) Poisoned catalyst or poor solubility.Ensure reagents are degassed. Add TBAB to improve solubility/stabilize Pd nanoparticles.
Isomerization of Alkene

-hydride elimination reversibility.[1]
Add

or

(silver salts suppress isomerization but are expensive).
Pd Black Precipitation Catalyst decomposition ("Pd Mirror").Increase ligand load (if using phosphines) or increase TBAB conc. (stabilizes Pd colloids).

References

  • Mizoroki, T., et al. (1971).[2] Arylation of Olefin with Aryl Iodides Catalyzed by Palladium.[2] Bulletin of the Chemical Society of Japan. Link (Cited as foundational context via Review).

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. Journal of Organic Chemistry.[3][4] Link

  • Jeffery, T. (1996).[3] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[3] Link

  • Littke, A. F., & Fu, G. C. (1999).[3] Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine. Journal of Organic Chemistry.[3][4] Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeiodination in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Prevention of Deiodination Side Reactions

Core Directive: The Deiodination Paradox

In high-stakes drug discovery, Aryl Iodides are prized for their rapid oxidative addition. However, this reactivity creates a paradox: the faster the oxidative addition, the longer the vulnerable Ar-Pd(II)-I intermediate waits for transmetallation.

During this "waiting period," if transmetallation is slow, the catalytic cycle is hijacked by Protodeiodination (Hydrodehalogenation), converting your valuable Aryl-Iodide into a useless Aryl-H byproduct.

This guide moves beyond basic "optimization" to target the mechanistic root of hydride generation.

Mechanistic Root Cause Analysis

To stop deiodination, you must understand how the Palladium-Hydride (Pd-H) species forms. It is the Pd-H intermediate that kills your reaction by reductively eliminating with your aryl group to form Ar-H.[1]

The "Path of Death" vs. The "Path of Yield"

Suzuki_Deiodination_Mechanism Start Aryl-Iodide (Ar-I) OxAdd Oxidative Addition (Fast) Start->OxAdd Intermediate Ar-Pd(II)-I (Vulnerable Species) OxAdd->Intermediate Transmetal Transmetallation (Rate Limiting) Intermediate->Transmetal  Ideal Path   HydrideSource Hydride Source Attack (Solvent/Base) Intermediate->HydrideSource  Side Reaction   Coupling Reductive Elimination (C-C Bond) Transmetal->Coupling PdH Ar-Pd(II)-H (Lethal Species) HydrideSource->PdH Product Desired Biaryl (Ar-Ar') Coupling->Product SideProduct Protodeiodination (Ar-H) PdH->SideProduct  Reductive Elim.   Sources Hydride Contributors: 1. 2° Alcohols (iPrOH) 2. β-H from Alkyl Ligands 3. Water (Wacker-type) Sources->HydrideSource

Figure 1: The kinetic competition between Transmetallation (Green) and Hydride Attack (Red). Deiodination occurs when the intermediate waits too long for the boronic acid.

Technical Support: Troubleshooting & FAQs

Q1: My LCMS shows 40% Ar-H (M-I+1). Is my catalyst dead?

Diagnosis: No, your catalyst is too active at oxidative addition but stalling at transmetallation. The Fix: You are likely using a secondary alcohol (Isopropanol, 2-butanol) or Ethanol as a solvent. These are excellent hydride donors via


-hydride elimination from the alkoxide-Pd complex.
  • Action: Switch to Aprotic Solvents . Use Toluene, Dioxane, or THF.[1][2] If solubility is an issue, use DMF (though DMF can sometimes act as a hydride source at high temps, it is safer than iPrOH).

Q2: I switched to Toluene, but the reaction is sluggish. How do I prevent deiodination without killing the rate?

Diagnosis: By removing the protic solvent, you slowed down the base solubility/activation of the boronic acid. The Fix: You need a Phase Transfer System or a Bulky Ligand .

  • Action: Use a Buchwald Ligand (e.g., XPhos or SPhos ).[1][3]

  • Why? These ligands are electron-rich (speeding up oxidative addition is not the goal here, but they stabilize the Pd(II) species) and extremely bulky. The bulk accelerates Reductive Elimination of the desired product and protects the Pd center from hydride coordination.

  • Protocol Adjustment: Add 5-10% water to your Toluene to dissolve the inorganic base (K3PO4), or use a phase transfer catalyst (TBAB).

Q3: Does the choice of Base affect the Ar-I vs. Ar-H ratio?

Diagnosis: Yes. Strong alkoxide bases (NaOtBu, KOtBu) can undergo


-hydride elimination to form Pd-H.
The Fix:  Switch to Inorganic Bases .
  • Action: Use K3PO4 (anhydrous or hydrous) or Cs2CO3 . These bases do not have

    
    -hydrogens to donate.
    
  • Tip: If your boronic acid is unstable (protodeboronation), use KF (Potassium Fluoride) in dry THF. Fluoride activates the boron without requiring high pH or water.

Experimental Protocols

Protocol A: The "Anti-Deiodination" Gold Standard

Recommended for: Aryl Iodides prone to reduction, electron-deficient heterocycles.

System: Pd(OAc)2 / XPhos / K3PO4 in Toluene/Water.

ComponentEquivalentsRole
Aryl Iodide 1.0 equivLimiting Reagent
Boronic Acid 1.2 - 1.5 equivNucleophile (Excess to account for deborylation)
Pd(OAc)2 2-5 mol%Pre-catalyst
XPhos 4-10 mol%Critical: 2:1 Ligand/Pd ratio. Bulky ligand prevents side reactions.[3][4]
K3PO4 2.0 - 3.0 equivBase (Non-hydride source)
Solvent Toluene : Water (10:1)0.2 M Concentration. Biphasic prevents alcohol-mediated reduction.

Step-by-Step:

  • Charge: Add Aryl Iodide, Boronic Acid, Pd(OAc)2, XPhos, and K3PO4 to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling, which consumes boronic acid and leaves Ar-I stalling.

  • Solvent: Inject degassed Toluene and Water through the septum.

  • Heat: Place in a pre-heated block at 80-100°C . High temperature favors the high-energy barrier of cross-coupling over the lower barrier of decomposition in this specific ligand system.

  • Monitor: Check LCMS at 1 hour. If Ar-I remains but Ar-H is low, add more boronic acid, not more catalyst.

Protocol B: Anhydrous Conditions (For Water-Sensitive Substrates)

Use this if your boronic acid undergoes protodeboronation (hydrolysis) faster than coupling.

System: Pd2(dba)3 / SPhos / Cs2CO3 in Anhydrous Dioxane.

  • Dry: Flame-dry glassware.

  • Solvent: Use Anhydrous 1,4-Dioxane.

  • Base: Use Cs2CO3 (Cesium Carbonate).[1] Its higher solubility in organics helps without water.

  • Temp: Run at 80°C.

Decision Matrix: Optimization Workflow

Use this logic flow to determine your next experimental move.

Optimization_Flow Start Start: Significant Ar-H Observed CheckSolvent Is Solvent an Alcohol (MeOH, EtOH, iPrOH)? Start->CheckSolvent YesSolvent Yes CheckSolvent->YesSolvent NoSolvent No CheckSolvent->NoSolvent Action1 SWITCH to Toluene or Dioxane (Remove Hydride Source) YesSolvent->Action1 CheckBase Is Base an Alkoxide (NaOtBu, NaOEt)? NoSolvent->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase Action2 SWITCH to K3PO4 or Cs2CO3 (Non-nucleophilic/Non-reducing) YesBase->Action2 CheckLigand Is Ligand PPh3 or dppf? NoBase->CheckLigand FinalCheck Still failing? Check Boronic Acid Purity (Protodeboronation) CheckLigand->FinalCheck No (Already using bulky ligand) YesLigand Yes Action3 SWITCH to XPhos or SPhos (Accelerate Reductive Elim.) YesLigand->Action3

Figure 2: Step-by-step diagnostic tree for eliminating deiodination pathways.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Navarro, O., et al. (2004). General Study of the Suzuki-Miyaura Cross-Coupling Reactions Using (NHC)Pd/R3N Matrices. The Journal of Organic Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[2][3][5] Green Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][8][9][10][11] Chemical Reviews. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Site-Selective Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are troubleshooting transition-metal catalyst loadings in site-selective C–H arylations. Below, you will find mechanistic FAQs, troubleshooting guides for common experimental bottlenecks, and self-validating protocols to ensure your scale-up is both robust and reproducible.

Optimization Logic & Workflow

Workflow A Initial Loading Screen (0.05 - 5.0 mol%) B UPLC-MS Kinetic & Selectivity Analysis A->B C Low Yield, High Selectivity B->C D High Yield, Low Selectivity B->D E Optimal Yield & Selectivity B->E F Check Deactivation (Dimerization/Poisoning) C->F G Reduce Loading (Avoid Nanoparticles) D->G H Scale-Up & Self-Validation E->H F->B G->B

Workflow for optimizing catalyst loading in site-selective arylation.

Section 1: Core FAQs on Catalyst Loading & Mechanism

Q1: I increased my palladium catalyst loading to push the reaction to completion, but my site-selectivity (e.g., C2 vs. C3 arylation) dropped significantly. Why? Causality: This is a classic case of concentration-dependent phase shifting. At higher catalyst loadings (e.g., >5 mol%), Pd(II) species can rapidly reduce and aggregate into palladium nanoparticles. The catalytic reaction then occurs on the heterogeneous surface of these aggregates, which often overrides the subtle steric and electronic biases of your carefully chosen ligands, leading to poor regioselectivity. By reducing the catalyst loading to the parts-per-million (ppm) level, you suppress aggregation, ensuring the reaction remains in the homogeneous phase where ligand-controlled site-selectivity dictates the outcome, as detailed in this1[1].

Q2: My kinetic profile shows the reaction stalling at 50% conversion when using low catalyst loadings (<0.5 mol%). Is the catalyst dying? Causality: Not necessarily dying, but likely trapped in an off-cycle resting state. In many Pd-catalyzed C–H arylations, the catalytic cycle involves bimetallic high-oxidation-state intermediates. At low concentrations, if the transmetalation between two organopalladium complexes is the turnover-limiting step, the equilibrium can shift toward an inactive dimeric resting state, as observed in 2[2]. To troubleshoot, conduct a kinetic time-course study. Confirming that the reaction is first-order in Pd catalyst and lacks higher-order kinetics is crucial for achieving high turnover at minimal loadings[3].

Section 2: Troubleshooting Guide for Specific Issues

Issue A: Severe Pd-Black Precipitation and Loss of Yield
  • Symptom: The reaction mixture turns opaque black within the first 30 minutes, accompanied by a stalled conversion.

  • Causality: Pd-black indicates irreversible catalyst deactivation via bulk metal precipitation. This occurs when the oxidative addition step outpaces the subsequent C–H activation or transmetalation steps, leaving electron-rich Pd(0) exposed without a coordinating partner to stabilize it.

  • Resolution: Switch to a more strongly coordinating, electron-deficient phosphine or an NHC ligand to stabilize the Pd(0) intermediate. Alternatively, if using aryl halides, add catalytic amounts of silver salts (e.g., AgOAc) to abstract the halide and accelerate the C–H cleavage step, keeping the catalyst in the active Pd(II) state.

Issue B: Poor Regioselectivity in Heteroarene Arylation (e.g., Thiophenes)
  • Symptom: Obtaining a 1:1 mixture of C2 and C3 arylated products despite using a standard Pd(OAc)₂ system.

  • Causality: Site-selectivity in heteroarenes is highly sensitive to the nature of the base and the counter-ion, which dictate the metalation pathway (e.g., concerted metalation-deprotonation vs. electrophilic aromatic substitution).

  • Resolution: For highly selective C2-arylation of thiophenes at low catalyst loadings (0.1–0.2 mol%), utilize a phosphine-free bis(alkoxo)palladium complex with pivalic acid (PivOH) as a proton-shuttle additive and K₂CO₃ as the base. The pivalate anion acts as a crucial internal base, lowering the activation energy for specific C2 C–H bond cleavage[4].

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Catalyst Loading Optimization Screen To establish a robust, scalable arylation, you must validate that your optimized loading represents the true homogeneous active species. This protocol incorporates self-validating control mechanisms.

Step 1: Preparation of Stock Solutions Prepare a 0.1 M stock solution of the arene substrate and the aryl halide in a dry, degassed solvent (e.g., DMAc or HFIP). Prepare a separate 0.01 M stock solution of the Pd catalyst and ligand (1:1.2 ratio) to ensure accurate dispensing of sub-mol% quantities.

Step 2: The Concentration Matrix Set up five parallel reaction vials with varying catalyst loadings: 5.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.

Step 3: Self-Validation Controls (Crucial) For the 0.5 mol% vial, set up two identical replicates to validate the mechanistic pathway:

  • Replicate A (Homogeneity Test): Add a drop of elemental mercury (Hg) after 10 minutes of reaction time. Mercury amalgamates heterogeneous nanoparticles. If the reaction continues unhindered, your active catalyst is definitively homogeneous.

  • Replicate B (Radical Check): Add 1 equivalent of TEMPO. If the yield is unaffected, the mechanism is a two-electron Pd(II)/Pd(0) or Pd(II)/Pd(IV) process, ruling out radical-mediated background reactions.

Step 4: Kinetic Sampling Quench 50 µL aliquots from each vial at 15, 30, 60, and 120 minutes. Analyze via UPLC-MS to determine the initial rates and C2:C3 regioselectivity ratios.

Section 4: Quantitative Data Presentation

The following table summarizes expected optimization data, illustrating the inverse relationship between catalyst loading and site-selectivity at critical thresholds.

Catalyst Loading (mol%)Dominant Active PhaseC2:C3 Selectivity RatioOverall Yield (%)Turnover Number (TON)Mechanistic Observation
5.0 Heterogeneous (Nanoparticles)1.2 : 195%19Fast conversion, poor selectivity due to surface-level reactions.
1.0 Mixed Phase5.0 : 188%88Selectivity begins to improve as aggregation decreases.
0.1 Homogeneous (Mononuclear)>20 : 182%820Optimal balance of yield and ligand-controlled site-selectivity.
0.01 Homogeneous>20 : 145%4,500High TON, but reaction stalls prematurely due to off-cycle dimer resting states.

References

  • Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation Source: National Institutes of Health (NIH) / JACS URL:3

  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading Source: MDPI URL:1

  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex Source: American Chemical Society (ACS) / JOC URL:4

  • Palladium-Catalyzed Electrooxidative Double C–H Arylation Source: American Chemical Society (ACS) / JACS URL:2

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization Source: American Chemical Society (ACS) / Accounts of Chemical Research URL:5

Sources

Troubleshooting low yields in coupling 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this versatile building block in cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic strategies and troubleshoot low yields.

Understanding the Substrate: Chemoselectivity is Key

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene presents a unique challenge and opportunity due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is a critical principle to leverage for selective, stepwise functionalization. The general order of reactivity for aryl halides is I > OTf > Br > Cl.[1][2] This inherent reactivity difference allows for selective coupling at the iodine position while leaving the bromine available for a subsequent, different coupling reaction.

Troubleshooting Low Yields in Cross-Coupling Reactions

Low product yield is a frequent hurdle in complex organic syntheses. This section provides a structured approach to diagnosing and resolving common issues encountered when using 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene in Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.

Question 1: My Suzuki-Miyaura coupling at the iodo- position is sluggish and giving low yields. What are the likely causes and how can I fix it?

Low yields in Suzuki couplings with this substrate often stem from suboptimal reaction conditions or catalyst deactivation.

Possible Causes & Solutions:

  • Catalyst System Inactivity: The choice of palladium source and ligand is paramount. For an electron-rich, sterically hindered substrate like this, a highly active catalyst system is often necessary.[3]

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4] These ligands are known to facilitate the oxidative addition step, which is often rate-limiting.[5][6]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step.[7] An unsuitable base can lead to protodeboronation of the boronic acid, a common side reaction that consumes the nucleophile and lowers the yield.[3][8]

    • Recommendation: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃.[3][9] If protodeboronation is suspected, consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[3][10]

  • Solvent and Temperature Issues: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions like boronic acid homocoupling.[8][10]

    • Recommendation: Use solvents like 1,4-dioxane or toluene with a small amount of water. While seemingly counterintuitive, a small amount of water can be beneficial in Suzuki couplings.[5] Ensure the reaction temperature is optimized; typically, 80-110 °C is effective.[3] Microwave irradiation can also be a powerful tool to improve yields and reduce reaction times.[8]

Question 2: I'm attempting a Sonogashira coupling, but I'm observing significant amounts of alkyne homocoupling (Glaser coupling). How can this be minimized?

Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst.[2][11][12]

Possible Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen is a primary driver of Glaser homocoupling.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11] All solvents and reagents should be rigorously degassed prior to use.[1][11]

  • High Copper(I) Concentration: While copper(I) accelerates the desired reaction, high concentrations can also promote homocoupling.[11]

    • Recommendation: Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount. Slow addition of the terminal alkyne to the reaction mixture can also help by keeping its instantaneous concentration low.[11]

  • Consider Copper-Free Conditions: For particularly sensitive substrates or when homocoupling is persistent, a copper-free Sonogashira protocol is a viable alternative.[1][11][12]

    • Recommendation: Employ a palladium catalyst system, often with a suitable ligand, in the absence of a copper co-catalyst. This may require slightly higher reaction temperatures.[12]

Question 3: My Buchwald-Hartwig amination is not proceeding to completion. What factors should I investigate?

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[13][14]

Possible Causes & Solutions:

  • Inadequate Catalyst and Ligand: The choice of ligand is critical and depends on the nature of the amine.[15]

    • Recommendation: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[15] Modern palladacycle precatalysts (e.g., G3 or G4) can be more efficient than traditional sources like Pd(OAc)₂.[15]

  • Incorrect Base: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of starting materials or products.[15]

    • Recommendation: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[15] For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often with an increase in reaction temperature.[15][16]

  • Inhibition by Iodide Byproduct: In C-N cross-coupling reactions, aryl iodides have sometimes been found to be less effective substrates than aryl bromides due to the inhibitory effect of the iodide byproduct.[17][18]

    • Recommendation: Switching to a solvent system where the iodide byproduct (e.g., NaI) is insoluble can significantly improve reaction efficiency.[17][18]

Frequently Asked Questions (FAQs)

Q1: Can I perform a double coupling on both the bromo and iodo positions simultaneously?

While possible, achieving a selective double coupling in a single step can be challenging and often leads to a mixture of products. A stepwise approach, first coupling at the more reactive iodo- position, followed by purification and a second coupling at the bromo- position, generally provides a cleaner and more controlled outcome.

Q2: My reaction mixture turns black. What does this signify?

The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[1] This can be caused by impurities in the reagents or solvents, the use of an inappropriate solvent, or excessively high temperatures.[1] To mitigate this, ensure all reagents and solvents are of high purity and have been properly degassed.

Q3: How do the fluoro and methoxy substituents affect the reactivity of the aromatic ring?

The fluorine atom is an electron-withdrawing group, which can increase the reactivity of the aryl halide towards oxidative addition. The methoxy group is electron-donating, which might slightly decrease the reactivity at the positions it influences. The interplay of these electronic effects contributes to the overall reactivity profile of the molecule.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times.[8]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Screening Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2.5 equiv)Toluene/H₂O (10:1)100
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)(none)Et₃N (2 equiv)THF65
Buchwald-Hartwig Pd₂(dba)₃ (1.5 mol%)BrettPhos (3 mol%)NaOtBu (1.5 equiv)Toluene110

Visualizations

Troubleshooting_Workflow cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_solution Resolution Start Low Yield in Coupling Reaction Reagent_Purity Reagent Purity & Stoichiometry Correct? Start->Reagent_Purity Inert_Atmosphere Inert Atmosphere Maintained? Reagent_Purity->Inert_Atmosphere [Yes] Optimized_Conditions Optimized Conditions Identified Reagent_Purity->Optimized_Conditions [No] Correct & Repeat Solvent_Quality Solvent Anhydrous & Degassed? Inert_Atmosphere->Solvent_Quality [Yes] Inert_Atmosphere->Optimized_Conditions [No] Improve Technique Catalyst_Screen Screen Catalyst & Ligand Solvent_Quality->Catalyst_Screen [Yes] Solvent_Quality->Optimized_Conditions [No] Purify/Degas & Repeat Base_Screen Screen Different Bases Catalyst_Screen->Base_Screen [No Improvement] Catalyst_Screen->Optimized_Conditions [Improvement] Solvent_Temp_Screen Optimize Solvent & Temperature Base_Screen->Solvent_Temp_Screen [No Improvement] Base_Screen->Optimized_Conditions [Improvement] Solvent_Temp_Screen->Optimized_Conditions [Improvement]

Sources

Controlling regioselectivity in lithiation of polyhalogenated anisoles

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for the Advanced Organometallics Division . It addresses the complex challenges of regiocontrol in polyhalogenated anisoles, where competing directing groups (OMe vs. F/Cl/Br) and thermodynamic phenomena (Halogen Dance) frequently derail synthesis.

Topic: Controlling Regioselectivity & Suppressing Halogen Migration Status: Active | Level: Advanced | Updated: March 2026

Executive Summary: The Regioselectivity Paradox

Polyhalogenated anisoles present a unique "frustrated" system for lithiation. You are balancing three competing forces:

  • Coordination-Induced Proximity Effect (CIPE): The methoxy (OMe) group coordinates Li+, directing lithiation to the ortho position.

  • Inductive Acidification: Fluorine (and to a lesser extent Chlorine) significantly acidifies adjacent protons (

    
     reduction), directing lithiation ortho to the halogen.
    
  • Lithium-Halogen Exchange: Bromine and Iodine are prone to rapid exchange with alkyllithiums, overriding deprotonation.[1][2]

Common Failure Mode: Researchers often use


-BuLi expecting Directed Ortho Metalation (DoM), but instead trigger a Halogen Dance (DHD)  or an unwanted exchange, resulting in regioisomeric mixtures or scrambled products.

Diagnostic & Troubleshooting Guide

Issue 1: "I obtained the wrong regioisomer (or a mixture)."

Diagnosis: You likely have a conflict between Kinetic Control (DoM) and Thermodynamic Control (Equilibration/Exchange).

Technical Insight:

  • Kinetic Product: Formed by the removal of the most accessible/acidic proton or fastest exchange. Usually favored by LDA/LiTMP at -78°C .

  • Thermodynamic Product: Formed if the lithiated species equilibrates to a more stable position (often stabilized by intramolecular chelation or adjacent to F).[3][4] Favored by higher temperatures (>-50°C) or long reaction times .

Corrective Action:

  • Switch Base: If using

    
    -BuLi, switch to a non-nucleophilic amide base like LDA  or LiTMP . These bases are too bulky to attack the halogen (preventing exchange) and rely on proton abstraction (DoM).
    
  • Lower Temperature: Maintain

    
     strictly.
    
  • Use the "Superbase" (Schlosser's Base): If standard DoM fails, use

    
    -BuLi/KO
    
    
    
    Bu (LICKOR). This reagent modifies the cation (Li+
    
    
    K+), altering coordination and often favoring the most acidic position (ortho to F) over the coordinated position (ortho to OMe).
Issue 2: "My halogen atom moved to a different position."

Diagnosis: You have triggered the Halogen Dance (DHD) mechanism.[4] This occurs when a lithiated arene attacks a non-lithiated aryl halide, transferring the halogen. It is a chain reaction driven by the stability of the final carbanion.

Visualizing the Mechanism: The diagram below illustrates how a 2-lithio species (Kinetic) migrates the bromine to form the thermodynamically stable 4-lithio species.

HalogenDance Start Starting Material (1,3-Dibromoanisole) KineticLi Kinetic Lithiation (2-Lithio-1,3-dibromo...) Start->KineticLi LDA, -78°C (Deprotonation) Transition Trans-halogenation (Bromine Transfer) KineticLi->Transition Attacks SM (Reversible) Transition->Start Regenerates SM ThermoLi Thermodynamic Species (4-Lithio-1,3-dibromo...) Transition->ThermoLi Isomerization Product Scrambled Product (Halogen Migrated) ThermoLi->Product Electrophile (E+)

Caption: The Halogen Dance (DHD) pathway showing the migration from a kinetic 2-lithio intermediate to the thermodynamic 4-lithio species.

Corrective Action:

  • Inverse Addition: Add the base to the substrate very slowly to keep the concentration of non-lithiated substrate low (starving the chain reaction).

  • "In-situ" Trapping: Premix the electrophile (e.g., TMSCl, B(OMe)3) with the substrate before adding the base. This captures the kinetic anion immediately before it can "dance." Note: This requires a base compatible with the electrophile (e.g., LiTMP).

Issue 3: "My reaction turned into a black tar."

Diagnosis: Benzyne Formation . If you generate a lithiated species ortho to a leaving group (F, Cl, Br, OMe) and allow the temperature to rise, Li-X elimination occurs, generating a highly reactive benzyne intermediate that polymerizes.

Corrective Action:

  • Hard Stop at -78°C: Never allow the reaction to warm above -70°C before quenching.

  • Avoid Ortho-F/Li: If possible, target a position not adjacent to Fluorine if the product is unstable. Alternatively, use a bulky electrophile to quench rapidly.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to select the appropriate experimental condition for your polyhalogenated anisole.

DecisionTree Start Target: Lithiate Polyhalo-Anisole CheckHalogen Does substrate contain Br or I? Start->CheckHalogen BranchBr Yes (Br/I) CheckHalogen->BranchBr BranchF No (Only F/Cl) CheckHalogen->BranchF GoalBr Goal: Replace Halogen (Li-X exch)? BranchBr->GoalBr UseBuLi Protocol A: n-BuLi, -78°C GoalBr->UseBuLi Yes UseLDA Protocol B: LDA/LiTMP, -78°C (Avoids Exchange) GoalBr->UseLDA No (Keep Halogen) Directing Is position ortho-to-F free? BranchF->Directing OrthoF Protocol C: LICKOR (Schlosser) (Acidity driven) Directing->OrthoF Yes (Target Ortho-F) OrthoOMe Protocol B: LDA/LiTMP (Coordination driven) Directing->OrthoOMe No (Target Ortho-OMe)

Caption: Decision matrix for base selection based on halogen type and desired regioselectivity.

Validated Experimental Protocols

Protocol A: Lithium-Halogen Exchange (Targeting Br/I sites)

For replacing a Bromine/Iodine atom with an electrophile.

  • Setup: Flame-dry a 3-neck flask under Argon. Add substrate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool to -78°C (Internal probe required).

  • Addition: Add

    
    -BuLi  (1.05 equiv, 1.6 M in hexanes) dropwise over 10 min.
    
    • Note: Do not use excess base; it may attack the anisole ring.

  • Reaction: Stir for 15 min at -78°C. (Exchange is fast; long times promote scrambling).

  • Quench: Add electrophile (1.2 equiv) dissolved in THF. Warm to RT.

Protocol B: Directed Ortho Metalation (DoM) with Retention of Halogens

For lithiating a C-H bond while keeping Br/I intact.

  • Base Prep: Generate LDA in situ. Add

    
    -Pr
    
    
    
    NH (1.1 equiv) to THF at 0°C. Add
    
    
    -BuLi (1.1 equiv). Stir 15 min.
  • Cooling: Cool LDA solution to -78°C .

  • Substrate Addition: Dissolve polyhaloanisole in THF. Add this solution slowly (over 20 min) to the LDA.

    • Critical: Adding substrate to base ensures base is always in excess, suppressing the Halogen Dance.

  • Reaction: Stir for 30-60 min at -78°C.

  • Quench: Add electrophile.

Protocol C: Superbase Metalation (For Fluoroanisoles)

For accessing the most acidic position (usually ortho to F) when standard bases fail.

  • Reagent: Prepare LICKOR. Mix

    
    -BuLi (1.0 equiv) and KO
    
    
    
    Bu (1.0 equiv) in THF at -78°C.
  • Reaction: Add substrate (fluoroanisole). The potassium species is extremely reactive.

  • Selectivity: This typically lithiates the position ortho to Fluorine (most acidic) rather than ortho to OMe, due to the ionic nature of the C-K bond minimizing coordination effects.

Data Summary: Directing Group Hierarchy

When multiple groups compete, use this hierarchy to predict the major isomer.

Directing GroupPrimary EffectStrength (DoM)Risk Factor
-OMe Coordination (CIPE)StrongDemethylation by strong nucleophiles
-F Inductive (Acidity)Very StrongBenzyne formation if warmed
-Cl Inductive (Weak)ModerateBenzyne formation
-Br / -I ExchangeN/A (Exchange dominates)Halogen Dance / Exchange

Rule of Thumb:

  • 
    -BuLi  attacks Br/I (Exchange).
    
  • LDA attacks H ortho to F (if accessible) or H ortho to OMe.

  • LICKOR attacks H ortho to F (Thermodynamic acidity).

References

  • Schlosser, M. (2005).[5] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Reviews. Link

  • Mongin, F., & Schlosser, M. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters. Link[6]

  • Furlano, D. C., et al. (1988).[7] "Unexpected regioselectivity in the lithiation of fluoroanisoles." The Journal of Organic Chemistry. Link

  • Bode, J. W. (2007). "The Mechanism of Lithium-Halogen Exchange." Macmillan Group Meeting. Link

Sources

Purification methods for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Purification Division.

Below is the technical support guide for the purification of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene and its structural analogs. This guide is structured to address the specific physicochemical challenges imposed by the poly-halogenated, electron-rich/poor "push-pull" nature of this scaffold.

Target Analyte: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene derivatives CAS Registry (Generic Ref): Analogous to 1394291-47-4 (isomer) Physical State: Typically off-white to pale yellow crystalline solid. Key Sensitivity: Photolytic de-iodination (Light Sensitive).

Part 1: The Purification Decision Matrix

Before initiating any protocol, characterize your crude mixture by TLC (Thin Layer Chromatography) and 1H-NMR. The presence of regioisomers versus baseline impurities dictates the purification path.

PurificationStrategy Start Crude Mixture Analysis (TLC & NMR) Isomers Regioisomers Present? (Similar Rf, distinct NMR splitting) Start->Isomers Baseline Baseline/Polar Impurities Only? Isomers->Baseline No Recryst Method A: Fractional Recrystallization (Solvent Specificity) Isomers->Recryst Yes (Crystalline solid) Column Method B: Flash Chromatography (High Resolution Silica) Isomers->Column Yes (Oil/Amorphous) Baseline->Column Low Impurity Load Hybrid Method C: Hybrid Protocol (Filter Column -> Recrystallization) Baseline->Hybrid High Impurity Load Success Pure Isolate (>98%) Recryst->Success Column->Success Hybrid->Success

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profile and physical state.

Part 2: Troubleshooting & FAQs

Category 1: Chromatography Issues

Q: My product streaks on the silica column, and I'm losing the iodine atom. What is happening? Dr. Thorne: This is a classic symptom of acid-catalyzed de-halogenation or interaction with active sites on the silica. Aryl iodides, particularly those with electron-donating groups (like the methoxy group at position 3), can be labile. Standard silica gel is slightly acidic (pH 6.0–6.5).

  • The Fix: Neutralize your stationary phase. Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This buffers the acidic sites.

  • Alternative: Switch to Neutral Alumina (Activity Grade III). Alumina is less abrasive to labile halides than silica.

Q: I cannot separate the target from the des-iodo starting material (5-Bromo-2-fluoro-3-methoxybenzene). The Rf values are nearly identical. Dr. Thorne: This is the "Lipophilic Trap." The iodine atom adds significant mass but does not drastically change polarity compared to the bromine/fluorine scaffold, making adsorption differences minimal on normal phase silica.

  • The Fix: You must exploit polarizability rather than just polarity.

    • Change the Solvent System: Move away from Hexane/Ethyl Acetate. Use Toluene/Heptane (gradient 0% to 20% Toluene). The pi-pi interactions between Toluene and the electron-deficient aromatic ring of your product will differ from the starting material.

    • Silver Nitrate Impregnated Silica: (Advanced) Ag(I) coordinates reversibly with halogens. Impregnating silica with 5-10% AgNO3 can drastically alter the retention of the iodinated species compared to the non-iodinated precursor [1].

Category 2: Crystallization Challenges

Q: My product is "oiling out" instead of crystallizing. I tried cooling it, but it just forms a gum. Dr. Thorne: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve. This is common with poly-halogenated benzenes due to their low melting points and high lipophilicity.

  • The Fix: You need a Two-Solvent System with a higher boiling point to keep the oil in solution longer.

    • Protocol: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) (Solvent A).

    • Heat to a gentle reflux (40°C).

    • Slowly add Hexane or Heptane (Solvent B) dropwise until persistent cloudiness appears.[1]

    • Crucial Step: Add one drop of DCM to clear the solution.

    • Seeding: Add a single seed crystal (if available) or scratch the glass.

    • Slow Evaporation: Do not put it in the freezer immediately. Cover with parafilm, poke one hole, and let the DCM evaporate slowly at room temperature. The gradual change in solvent ratio drives the formation of an ordered lattice rather than an amorphous oil [2].

Q: The product turns purple/brown during drying. Is it decomposing? Dr. Thorne: Yes, that is Iodine liberation. The C-I bond is weak (approx. 65 kcal/mol) and photosensitive.

  • The Fix:

    • Light Hygiene: Wrap all flasks and columns in aluminum foil.

    • Chemical Stabilizer: Wash your organic layer (during workup) with a 10% Sodium Thiosulfate (Na2S2O3) solution. This scavenges any free iodine that acts as a radical initiator for further decomposition.

    • Vacuum Drying: Dry under high vacuum in the dark. Do not use oven drying >40°C.

Part 3: Optimized Experimental Protocols

Protocol A: Buffered Flash Chromatography

Best for: Removal of baseline impurities and purification of oils.

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.
Column Pre-treatment Flush with 1% Et3N in Hexane (2 CV)Neutralizes acidic silanol groups to prevent de-iodination.
Mobile Phase A Hexanes (or Heptane)Non-polar base.
Mobile Phase B Dichloromethane (DCM)Selectivity for halogenated aromatics.
Gradient 0% to 30% DCM over 15 CVShallow gradient prevents co-elution of close isomers.
Loading Solid load on CelitePrevents "streaking" caused by solubility mismatches.
Protocol B: Anti-Solvent Recrystallization

Best for: Separation of regioisomers and final polishing.

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 2-3 mL of Ethanol (absolute) . Heat to 60°C until fully dissolved.

  • Anti-Solvent Addition: While maintaining heat, add Water dropwise.

  • Saturation Point: Stop adding water when a faint turbidity persists for >10 seconds.

  • Clarification: Add 0.5 mL of Ethanol to restore clarity.

  • Crystallization: Remove from heat. Allow to cool to Room Temp (25°C) over 2 hours. Then move to 4°C (fridge) for 12 hours.

  • Filtration: Wash crystals with cold 1:1 EtOH/Water.

Note: For highly lipophilic derivatives, substitute Ethanol/Water with DCM/Hexane as described in the troubleshooting section.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. Crystallization Technology.

  • Sigma-Aldrich. (2024). 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene Product Data. Material Safety Data Sheet.

  • MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide. Department of Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy Substituted Benzene Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the cross-coupling of highly sterically congested 3-methoxyaryl systems.

Coupling sterically hindered benzenes—particularly those with a 3-methoxy substitution pattern flanked by ortho-substituents—frequently leads to stalled catalytic cycles, protodeboronation, and poor yields. Below, we provide mechanistic insights, quantitative ligand data, and self-validating protocols to troubleshoot and optimize your Suzuki-Miyaura and Buchwald-Hartwig workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your reagents, use the decision tree below to diagnose the specific point of failure in your catalytic cycle.

Troubleshooting Start Reaction Yield < 20% CheckSM Check Remaining Starting Materials (GC-MS) Start->CheckSM BoronicGone Aryl Halide Remains, Boronic Acid Depleted CheckSM->BoronicGone BothRemain Both Starting Materials Remain CheckSM->BothRemain Proto Diagnosis: Protodeboronation BoronicGone->Proto Stall Diagnosis: Catalyst Stalling (Failed RE) BothRemain->Stall FixProto Solution: Use Boronate Ester & Anhydrous Base (K3PO4) Proto->FixProto FixStall Solution: Switch to Pd-PEPPSI-IPentAn or XPhos G3 Precatalyst Stall->FixStall

Diagnostic workflow for troubleshooting low yields in sterically hindered 3-methoxyaryl couplings.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does the 3-methoxy substitution pattern specifically complicate sterically hindered couplings? A: The challenge is a combination of electronic induction and the "steric buttressing" effect. While the methoxy group is strongly electron-donating via resonance (+M), its meta-position relative to the coupling site means the inductive electron-withdrawing effect (-I) dominates the C-X bond, slightly favoring oxidative addition. However, if bulky groups occupy the 2- and 4-positions, the 3-methoxy group acts as a rigid wall. Its oxygen lone pairs and methyl rotor restrict the conformational flexibility of the ortho-substituents, forcing them into the trajectory of the incoming palladium complex. This severe steric congestion inhibits both the transmetalation and reductive elimination steps[1][2].

Q: My reaction stalls after oxidative addition. How do I force transmetalation and reductive elimination? A: In sterically demanding biaryl synthesis, reductive elimination (RE) is almost always the rate-limiting step. To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos[3][4]. Counterintuitively, the extreme steric bulk of these ligands forces the two aryl groups on the Pd(II) center closer together, lowering the activation energy (


) for RE. Recently, ligands with electron-withdrawing groups on the lower ring (e.g., HFTPhos) have been shown to further accelerate RE by altering the secondary Pd-arene interactions[5]. Alternatively, "bulky-yet-flexible" N-heterocyclic carbene complexes like Pd-PEPPSI-IPentAn excel in these exact environments[6][7].

Q: I am observing significant protodeboronation of my sterically hindered arylboronic acid. How do I prevent this? A: Protodeboronation is a destructive side-reaction that competes directly with transmetalation, especially when transmetalation is slowed by steric hindrance[2]. To mitigate this causality loop:

  • Stabilize the Nucleophile: Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt[8].

  • Limit Hydroxide Ions: Use anhydrous conditions with a milder, non-aqueous base (e.g., anhydrous

    
     or 
    
    
    
    ) to reduce hydroxide-mediated protodeboronation[3].
  • Accelerate the Cycle: Use a highly active precatalyst (like a Buchwald Generation 3 or 4 palladacycle) to rapidly push the catalytic cycle forward, outcompeting the degradation pathway[2][9].

Quantitative Data: Ligand Efficacy in Sterically Hindered Couplings

Selecting the correct ligand is the single most critical variable in coupling 3-methoxy substituted benzenes. The table below summarizes the thermodynamic and empirical performance of leading catalyst systems.

Ligand / Catalyst SystemRelative Steric ToleranceReductive Elimination

(kcal/mol)
Typical Yield (Hindered Aryl)Mechanistic Advantage

Low> 25.0< 10%Baseline; fails due to inability to force substrates together.
SPhos High19.981–85%Electron-rich lower ring stabilizes Pd; excellent for aryl chlorides[3][4].
XPhos Very High18.785–90%Isopropyl groups provide optimal steric push for transmetalation[9].
HFTPhos Extreme15.1> 95%Fluorinated lower ring electronically accelerates reductive elimination[5].
Pd-PEPPSI-IPentAn ExtremeN/A92–98%"Bulky-yet-flexible" NHC backbone prevents catalyst poisoning[6][7].

The Catalytic Cycle: Visualizing Steric Bottlenecks

CatalyticCycle Pd0 L-Pd(0) Active Species PdII_OA L-Pd(II)(Ar)X Oxidative Addition Pd0->PdII_OA 3-OMe-Ar-X PdII_TM L-Pd(II)(Ar)(Ar') Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 Base PdII_TM->Pd0 Reductive Elimination (Rate Limiting) Product Hindered Biaryl Product PdII_TM->Product

The Pd-catalyzed cross-coupling cycle, highlighting reductive elimination as the rate-limiting step.

Self-Validating Protocol: Suzuki-Miyaura Coupling of Di-ortho-Substituted 3-Methoxyaryl Halides

This protocol utilizes a self-validating framework to ensure that if the reaction fails, the exact point of failure is chemically recorded for easy troubleshooting.

Objective : Achieve >90% yield of a sterically congested 3-methoxybiaryl using a Buchwald G3 Palladacycle or Pd-PEPPSI-IPentAn.

Phase 1: Pre-Reaction Assembly (Glovebox or Schlenk Line)
  • Catalyst Selection : Weigh 1.0–2.0 mol% of XPhos Pd G3[9] or Pd-PEPPSI-IPentAn[6]. Causality: These precatalysts bypass the energy-intensive generation of the active

    
     species. By immediately entering the catalytic cycle, they prevent substrate degradation and catalyst aggregation (Pd black formation).
    
  • Reagent Loading : Add the 3-methoxyaryl halide (1.0 equiv), the sterically hindered arylboronic pinacol ester (1.5 equiv), and anhydrous

    
     (2.0 equiv) to an oven-dried Schlenk tube.
    
  • Solvent Addition : Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M concentration. Causality: Biphasic systems enhance base solubility necessary to form the reactive boronate species for transmetalation, while maintaining the high organic concentration required to force hindered substrates together[8].

Phase 2: Execution & In-Process Validation
  • Heating : Stir the mixture vigorously at 90 °C.

  • In-Process Check (Self-Validation) : At the 2-hour mark, pull a 50

    
    L aliquot under positive nitrogen pressure. Quench with EtOAc/water and analyze the organic layer via GC-MS.
    
    • Validation A (Protodeboronation) : If unreacted aryl halide is present but the boronic ester mass is missing (replaced by the deboronated arene mass), protodeboronation is occurring[2]. Action: Spike the reaction with an additional 0.5 equiv of boronic ester and reduce the temperature by 10 °C.

    • Validation B (Catalyst Poisoning) : If both starting materials remain intact, the catalyst has deactivated. Action: Verify anaerobic conditions; consider switching to the more robust Pd-PEPPSI-IPentAn complex[6][7].

    • Validation C (Success) : If the product mass is dominant, proceed to Phase 3.

Phase 3: Workup
  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium residues.

  • Wash the organic layer with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

References

1.6 - ACS Publications 2.7 - Organic Chemistry Portal 3. 3 - JMCCT 4.10 - ACS Publications 5.8 - SciSpace 6. 4 - Wikipedia 7.2 - RSC Publishing 8.1 - PMC 9.9 - PMC

Sources

Technical Support Center: Solvent Systems for Halogen Exchange (Halex)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers and process chemists optimizing halogen exchange (Halex) reactions. It prioritizes chemoselectivity, safety, and yield maximization through solvent engineering.

Status: Operational Role: Senior Application Scientist Topic: Maximizing Chemoselectivity in Halogen Exchange

Core Directive & Solvent Thermodynamics

In halogen exchange reactions, the solvent is not merely a medium; it is the primary "switch" that dictates the reaction mechanism (SN2 vs. SNAr) and the nucleophilic potency of the halide.

The "Naked Anion" Principle: In standard organic solvents, small anions like fluoride (


) are tightly solvated (caged) by hydrogen bonding, rendering them non-nucleophilic. To drive a Halex reaction, you must strip this solvation shell.
  • Polar Aprotic Solvents (DMSO, Sulfolane, DMAc, NMP): These solvents solvate cations (

    
    , 
    
    
    
    ) efficiently via their oxygen lone pairs but cannot hydrogen-bond to the anion. This leaves the halide anion "naked" and highly reactive.
  • The Trade-off: Higher reactivity often degrades chemoselectivity. The art of the Halex reaction lies in balancing this "naked" reactivity against thermal stability and side-reactions.

Decision Matrix: Solvent Selection

Use this workflow to select the optimal solvent system based on your substrate class and thermal requirements.

SolventSelection Start Substrate Class Aliphatic Aliphatic (Alkyl Halide) Mechanism: SN2 Start->Aliphatic Aromatic Aromatic (Aryl Halide) Mechanism: SNAr Start->Aromatic Finkelstein Classic Finkelstein (R-Cl -> R-I) Aliphatic->Finkelstein Activation Is the Ring Activated? (EWG ortho/para?) Aromatic->Activation Acetone Acetone (Precipitates NaCl) Finkelstein->Acetone Standard HighlyActivated Highly Activated (e.g., 2,4-dinitro) Activation->HighlyActivated Yes (Strong) ModActivated Moderately Activated (e.g., p-nitro, p-CN) Activation->ModActivated Yes (Weak) DMSO DMSO (T < 140°C, Fast Rate) HighlyActivated->DMSO Lower Temp Needed Sulfolane Sulfolane (T > 180°C, High Stability) ModActivated->Sulfolane High Temp Required DMAc DMAc / NMP (Balance of Rate/Temp) ModActivated->DMAc Alternative

Figure 1: Solvent selection logic based on substrate electronics and required reaction temperature.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Chemoselectivity & Regiocontrol

Q: I have a polychlorinated aromatic substrate (e.g., 2,4-dichloronitrobenzene). How do I selectively fluorinate only the ortho-chlorine? A: This is controlled by the SNAr mechanism , not just the solvent.

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[1] The position ortho to the nitro group is more activated than the para position due to stronger inductive stabilization of the negative charge intermediate.

  • Solvent Tweak: Use Sulfolane or DMAc rather than DMSO. DMSO is so accelerating that it may cause "over-fluorination" (replacing both chlorines) or side reactions.

  • Protocol: Run the reaction with a stoichiometric deficit of KF (0.95 equiv) initially to monitor the mono-fluoro/difluoro ratio by HPLC. Stop the reaction before full conversion to avoid the bis-fluoro impurity.

Q: Why am I seeing "fluorodenitration" (loss of nitro group) instead of halogen exchange? A: This is a common side reaction in Halex processes, particularly with DMSO at high temperatures (>150°C).

  • Cause: The nitrite ion (

    
    ) is a good leaving group in SNAr. If the fluoride concentration is high and the ring is electron-deficient, 
    
    
    
    can attack the nitro-bearing carbon.
  • Fix: Switch to Sulfolane . It is thermally stable up to 250°C and less prone to promoting denitration compared to DMSO. Additionally, ensure your KF is strictly anhydrous (spray-dried); water generates hydroxide (

    
    ), which attacks the nitro group rapidly.
    
Category B: Reaction Stalling & Kinetics

Q: My reaction in DMF stalls at 60% conversion. Adding more KF doesn't help. Why? A: You likely have product inhibition or surface passivation .

  • The Issue: As the reaction proceeds, KCl precipitates (in DMF/DMAc) and coats the surface of the remaining unreacted KF particles.

  • The Fix:

    • Phase Transfer Catalyst (PTC): Add 1-5 mol% of Tetramethylammonium Chloride (TMAC) or 18-Crown-6 . This shuttles fluoride into the bulk solvent, bypassing the surface passivation issue.

    • Solvent Switch: Switch to Sulfolane . KCl is slightly more soluble in hot Sulfolane than in DMF, reducing the coating effect.

Q: Why is "Dry" DMSO not working for my aliphatic Finkelstein (R-Cl -> R-F)? A: Aliphatic fluorination with metal fluorides is notoriously difficult due to the basicity of "naked" fluoride.

  • The Problem: In DMSO,

    
     acts as a strong base, causing E2 elimination  (forming alkenes) rather than substitution.
    
  • The Fix: Use t-Butanol or bulky alcohols as co-solvents. The alcohol hydrogen-bonds slightly to the fluoride, tempering its basicity while retaining enough nucleophilicity for substitution. Alternatively, use CsF in t-Amyl alcohol .

Category C: Safety & Decomposition (CRITICAL)

Q: Can I reflux DMSO to speed up a stubborn reaction? A: ABSOLUTELY NOT.

  • Danger: DMSO undergoes thermal decomposition above 150°C (significantly lower if acidic impurities or active halides are present), leading to a runaway exotherm . The "Shell Stanlow" explosion (1990) was caused by a Halex reaction in DMSO/DMAc where acetic acid impurities triggered decomposition.[1]

  • Safe Limit: Never exceed 130-140°C in DMSO. If you need higher temperatures, you must use Sulfolane or NMP.

Quantitative Solvent Comparison

Select the right tool for the thermal demand.

SolventDipolar Moment (D)Boiling Point (°C)Thermal Limit (Rec.)Key AdvantageKey Disadvantage
DMSO 3.96189< 140Highest reaction rate (most naked anion).Explosion risk >150°C; difficult to remove.
Sulfolane 4.80285< 250Extreme thermal stability; lower toxicity.Solid at RT (mp 27°C); requires water wash to remove.
DMAc 3.70165< 160Good balance of rate/stability.Hepatotoxic; hydrolyzes to acetic acid (catalyzes decomp).
NMP 4.09202< 190High boiling point; stable.Reproductive toxicity (Reprotox 1B).
Acetone 2.8856RefluxDrives equilibrium by precipitation (Finkelstein).Too volatile for SNAr activation.

Experimental Protocol: High-Selectivity Halex

Objective: Synthesis of 2-fluoro-4-nitrochlorobenzene from 2,4-dichloronitrobenzene (Selective ortho-exchange).

  • Drying: Charge Sulfolane (5 vol) and KF (Spray-dried, 1.1 equiv) into the reactor.

  • Azeotropic Distillation: Add Toluene (1 vol) and heat to distill off the toluene-water azeotrope. Critical: Water content must be < 500 ppm to prevent phenol formation.

  • Substrate Addition: Cool to 100°C. Add 2,4-dichloronitrobenzene (1.0 equiv) and TMAC (0.05 equiv).

  • Reaction: Heat to 180°C . Monitor by HPLC every 2 hours.

    • Target: >95% conversion of SM, <5% bis-fluoro product.

  • Workup: Cool to 60°C. Dilute with Toluene. Filter off inorganic salts (KCl/KF). Wash organic layer 3x with water to remove Sulfolane.

  • Isolation: Crystallize or distill product.

References

  • Finger, G. C.; Kruse, C. W. "Aromatic Fluorine Compounds by the Halex Process." Journal of the American Chemical Society, 1956, 78(23), 6034–6037. Link

  • Adams, D. J.; Clark, J. H. "Nucleophilic routes to selectively fluorinated aromatics." Chemical Society Reviews, 1999, 28(4), 225-231. Link

  • Siegemund, G., et al. "Fluorine Compounds, Organic."[2] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. Link

  • Scientific Update. "An Accident Waiting to Happen? The Shell Halex Reaction." (Case study on DMSO/DMAc safety). Link

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1528–1532. Link

Sources

Stability of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene under basic conditions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Subject: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8)

Executive Summary: Is it Stable?

Short Answer: It depends entirely on the pKa and nucleophilicity of the base employed.

  • Under Weak/Inorganic Basic Conditions (Carbonates, Phosphates): YES. The molecule is chemically stable. It is compatible with standard Suzuki-Miyaura or Sonogashira coupling conditions utilizing mild bases (e.g., K₂CO₃, Cs₂CO₃).

  • Under Strong/Organometallic Basic Conditions (LDA, Li-Amides, n-BuLi): NO. The molecule is critically unstable due to Base-Catalyzed Halogen Dance (BCHD) and rapid Lithium-Halogen Exchange .

This guide addresses the specific failure modes researchers encounter when exposing this polyhalogenated scaffold to basic environments.

Troubleshooting: Common Failure Modes
Issue #1: "I treated the compound with LDA/LiHMDS to functionalize the ring, but I obtained a mixture of isomers or regio-scrambled products."

Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[1]

Technical Explanation: The 1,2,3,5-substitution pattern renders the ring protons (H4 and H6) highly acidic due to the inductive effects of the flanking halogens (I, F, Br) and the methoxy group.

  • Deprotonation: Strong bases like LDA will deprotonate the ring at the most acidic position (likely C6, flanked by Br and I, or C4, ortho to OMe/Br).

  • Migration: The resulting aryl anion is unstable. To reach a thermodynamic minimum, the bulky Iodine atom (at C1) migrates to the position of the anion, while the negative charge shifts to the position originally held by the Iodine.

  • Scrambling: This rapid isomerization results in a mixture of thermodynamically stable regioisomers, destroying your starting material's integrity.

Visualizing the Failure Pathway:

HalogenDance cluster_legend Pathway Status SM Starting Material (5-Br-2-F-1-I-3-OMe) Anion Aryl Anion Formation (Kinetic Deprotonation) SM->Anion + Base Base Strong Base (LDA / LiHMDS) Base->Anion Migration Iodine Migration (Halogen Dance) Anion->Migration Fast Isomerization Scrambled Scrambled Isomers (Thermodynamic Mix) Migration->Scrambled Quench Danger Critical Instability

Figure 1: The "Halogen Dance" mechanism triggered by strong amide bases on polyhalogenated benzenes.

Corrective Protocol:

  • Avoid Amide Bases: Do not use LDA or LiHMDS if you intend to retain the C-I bond.

  • Alternative Strategy: If you need to functionalize C4 or C6, use Knochel-Hauser Turbo-Grignard (iPrMgCl·LiCl) . This reagent typically performs selective I-Mg exchange at C1 rather than deprotonation, allowing you to functionalize C1. If C4/C6 functionalization is mandatory, you must synthesize the scaffold de novo with those groups in place.

Issue #2: "I lost the Iodine atom during a standard Suzuki coupling."

Diagnosis: Oxidative addition occurred at the C-I bond (C1) rather than the C-Br bond (C5).

Technical Explanation: The C-I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol) or C-F bond (~115 kcal/mol). Under basic conditions with a Pd(0) catalyst, the oxidative addition to C-I is kinetically favored.

Troubleshooting Table: Selectivity Control

Desired OutcomeRecommended Reagent/ConditionWhy?
Coupling at C-I (Pos 1) Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, 80°CStandard conditions favor the weakest bond (C-I).
Coupling at C-Br (Pos 5) Impossible directly. You cannot couple C-Br while C-I is present. You must couple C-I first, or protect C-I (e.g., via silylation, though difficult).
Coupling at C-F (Pos 2) Requires SNAr conditions. Pd-catalysis will not touch C-F easily. Use strong nucleophiles (see Issue #3).
Issue #3: "Is the Fluorine atom liable to displacement by bases?"

Diagnosis: Only by strong nucleophiles via SNAr (Nucleophilic Aromatic Substitution).

Technical Explanation: While Fluorine is an excellent leaving group for SNAr, the benzene ring in this molecule is not strongly activated .

  • Deactivating Factors: The Methoxy group (C3) is an Electron Donating Group (EDG) by resonance, which increases electron density in the ring, disfavoring nucleophilic attack.

  • Activating Factors: The Iodine (C1) and Bromine (C5) are weak inductive electron-withdrawing groups.

  • Net Result: The ring is moderately stable . It will resist hydrolysis by hydroxide (OH⁻) or carbonate (CO₃²⁻) at room temperature. However, heating with strong nucleophiles (e.g., Sodium Methoxide, Benzyl amine) may displace the Fluorine.

Experimental Protocols
Protocol A: Safe Handling for Cross-Coupling (Suzuki/Sonogashira)

Use this workflow to couple at the Iodine position without degrading the scaffold.

  • Solvent: Degassed 1,4-Dioxane or Toluene. (Avoid alcohols if transesterification is a risk, though unlikely here).

  • Base: Use inorganic bases: K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) .

    • Reason: These bases are strong enough to activate the boronic acid but too weak to cause deprotonation/halogen dance.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Temperature: Keep below 90°C. High heat (>100°C) increases the risk of dehalogenation side reactions.

Protocol B: Selective Metal-Halogen Exchange

Use this workflow to convert the C-I bond into a nucleophile (Lithium/Magnesium species).

  • Conditions: Strictly anhydrous; Argon/Nitrogen atmosphere.

  • Temperature: Cool reaction to -78°C .

  • Reagent: Add n-BuLi (1.0 equiv) or iPrMgCl (1.1 equiv) dropwise.

    • Note: The exchange I → Li is extremely fast (minutes).

  • Quench: Add your electrophile (e.g., aldehyde, ketone) immediately after 5-10 minutes.

    • Warning: Do not let the lithiated species warm up. Even the lithiated intermediate can undergo "anionic migration" if warmed.

Stability Data Summary
ConditionStability RatingPrimary Risk
Aq. NaHCO₃ / K₂CO₃ (RT) Stable None. Safe for workup.
NaOH / KOH (1M, RT) ⚠️ Caution Slow SNAr at C-F possible over prolonged time.
LDA / LiHMDS (-78°C) Unstable Halogen Dance (Regio-scrambling).
n-BuLi (-78°C) Reactive Selective Li-I exchange (Intended reaction).
Light Exposure ⚠️ Caution C-I bond photolysis (turns purple/yellow). Store in amber vials.
References
  • Halogen Dance Rearrangement : Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057.

  • Polyhalogenated Aromatics : Slosder, R. B., et al. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions. Beilstein Journal of Organic Chemistry.

  • Molecule Identification : 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS 2386783-58-8).[2] PubChem Compound Summary.

  • SNAr Principles : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated aromatic compounds.

Sources

Workup procedures for removing palladium from anisole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from Anisole Derivatives Subject: Advanced Workup Procedures for Pd-Catalyzed Cross-Couplings (Buchwald-Hartwig, Suzuki-Miyaura) From: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Strategy

The Challenge: Anisole derivatives (methoxy-arenes) present a unique challenge in palladium removal. The electron-rich methoxy group (


) acts as a weak Lewis base, potentially stabilizing soluble Pd(II) species through coordination to the oxygen atom or by increasing the electron density of the 

-system, facilitating

-coordination. Standard aqueous washes often fail to reach ICH Q3D limits (<10 ppm) because the Pd-complex remains lipophilic and associated with your product.

The Solution: We do not rely on hope; we rely on thermodynamics. To remove palladium, we must introduce a ligand with a higher affinity for Pd than your anisole product (typically Sulfur > Nitrogen > Oxygen).

Diagnostic Decision Tree: Use the following logic flow to select your workup protocol.

Pd_Removal_Workflow Start Assessment: Current Pd Level? HighPd High (>1000 ppm) Visible Black/Brown Start->HighPd LowPd Moderate (100-1000 ppm) Colloidal/Soluble Start->LowPd TracePd Trace (<100 ppm) Targeting <10 ppm Start->TracePd Carbon Tier 1: Activated Carbon (Bulk Removal) HighPd->Carbon Step 1 Scavenger Tier 2: Functionalized Silica/Resin (TMT, Thiol) LowPd->Scavenger Standard Protocol Wash Tier 3: Chelation Wash (NAC/Cysteine) LowPd->Wash If Product is Acid Sensitive Cryst Tier 4: Crystallization (Lattice Exclusion) TracePd->Cryst Final Polish Carbon->LowPd If >100 ppm remains Scavenger->TracePd Wash->TracePd

Figure 1: Logic flow for selecting the appropriate palladium removal tier based on initial contamination levels.

Tier 1: Bulk Removal (Activated Carbon)

Best For: Gross contamination (>1000 ppm), dark reaction mixtures. Mechanism: Physisorption. Carbon has a massive surface area, but it is non-selective. It will adsorb Pd, but may also adsorb your anisole product, leading to yield loss.

Protocol 1.1: The "Hot Carbon" Treatment

  • Dissolution: Dissolve crude anisole derivative in a solvent where it is highly soluble (THF, Toluene, or EtOAc). Avoid DCM if possible (carbon floats in DCM, making filtration hard).

  • Addition: Add Activated Carbon (e.g., Darco KB-B or Ecosorb C-941) at 10–20 wt% relative to the substrate.

  • Heat: Heat the mixture to 50°C for 1–2 hours. Note: Heat increases the kinetics of adsorption and breaks weak product-Pd clusters.

  • Filtration: Cool to room temperature. Filter through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.

  • Wash: Rinse the filter cake thoroughly with fresh solvent to recover adsorbed product.

Expert Insight:

  • Why it fails: If your product is planar and aromatic (like many anisole derivatives), it stacks well on the graphite sheets of the carbon. If you see >10% yield loss, switch to Tier 2 immediately.

Tier 2: Targeted Scavenging (The Gold Standard)

Best For: Reducing Pd from ~500 ppm to <10 ppm. Mechanism: Chemisorption. Functionalized silica or polymers (Thiol, Thiourea, TMT) bind Pd covalently.[1]

Protocol 2.1: Trimercaptotriazine (TMT) Treatment TMT is the industry standard for electron-rich aromatics because it forms an insoluble precipitate with Pd that is easily filtered.

  • Reagent: Use MP-TMT (Macroporous Polymer-bound Trimercaptotriazine) or SiliaMetS® Thiol .

  • Stoichiometry: Add 3–5 equivalents of scavenger relative to the residual palladium content (not the initial catalyst loading). If unknown, use 5–10 wt% relative to product.

  • Solvent: Works best in THF, MeOH, or DMF.

  • Execution:

    • Add scavenger resin to the reaction solution.[2][3]

    • Stir at Room Temperature for 4–16 hours .

    • Optional: For stubborn Pd-anisole complexes, heat to 40°C.

  • Filtration: Filter through a 0.45 µm membrane or a fritted glass funnel. The Pd stays on the resin.

Protocol 2.2: Silica-Thiol "Pass-Through" (For Scale-Up) Instead of stirring, pack a small glass column with Thiol-functionalized Silica . Pass your product solution through the plug. This mimics chromatography but relies on chemical affinity rather than polarity.

Tier 3: Chelation Washes (Aqueous Workup)

Best For: Large scale batches where solid scavengers are too expensive. Mechanism: Water-soluble ligands (Cysteine, NAC) rip Pd from the organic phase into the aqueous phase.

Protocol 3.1: The N-Acetylcysteine (NAC) Wash This is superior to simple EDTA washes for soft metals like Palladium.

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7–8 with NaOH (deprotonating the thiol makes it a better nucleophile).

  • Contact: Add the aqueous solution to your organic layer (EtOAc or Toluene).

  • Agitation: Stir vigorously at 40–50°C for 1 hour. Vigorous stirring is critical to increase interfacial surface area.

  • Separation: Separate layers. The aqueous layer should be dark/colored (containing the Pd).

  • Repeat: Perform a second wash if necessary.

Comparative Efficiency Data

The following data illustrates the efficiency of these methods on a standard Suzuki coupling yielding a methoxy-biphenyl derivative (Initial Pd: ~800 ppm).

MethodScavenger/ReagentConditionsFinal Pd (ppm)Yield Recovery
Control None (Brine Wash)RT, 1h75099%
Tier 1 Activated Carbon (Darco)50°C, 2h8588%
Tier 2 MP-TMT (Polymer) RT, 16h < 5 98%
Tier 2 SiliaMetS® Thiol40°C, 4h1297%
Tier 3 N-Acetylcysteine (aq)50°C, 1h4596%

Troubleshooting & FAQs

Q: My product is turning pink/red after adding the scavenger. What is happening? A: This is likely the "Pink Pot" phenomenon. It indicates the formation of colloidal palladium nanoparticles or specific Pd-ligand clusters.

  • Fix: Do not panic. This often means the Pd is being stripped from the product but hasn't fully precipitated. Add activated carbon (Tier 1) after the scavenger treatment to adsorb these colored colloids, then filter.

Q: The scavenger is clogging my filter. How do I fix this? A: Fine silica particles can block pores.

  • Fix: Use a "sandwich" filtration setup: Sand -> Celite -> Sand in your funnel. The sand protects the Celite bed from being disturbed, and the Celite catches the fines. Alternatively, switch to Macroporous (MP) resin beads (like MP-TMT), which are larger (spherical) and do not clog frits.

Q: Can I use L-Cysteine instead of N-Acetylcysteine? A: Yes, but L-Cysteine is zwitterionic and less soluble in some organic/aqueous interfaces. NAC is generally more lipophilic and penetrates the interface better. If using L-Cysteine, ensure the pH is basic (~9) to keep the thiol deprotonated.

Q: My anisole derivative is chelating the Pd. Nothing works. A: If the methoxy group is facilitating strong binding, you need to disrupt the coordination sphere.

  • Fix: Add a "displacing ligand" before the scavenger. Add 10 mol% Thiourea to the mixture, stir for 30 mins, then add the silica scavenger. The thiourea kicks the Pd off the anisole, making it available for the scavenger to grab.

References

  • Rosso, V. W., et al. (1997).[4][5][6] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

  • ICH Q3D Elemental Impurities Guidelines . European Medicines Agency.[7] [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene , designed for application scientists and medicinal chemists. It moves beyond standard data reporting to offer a strategic framework for validation, impurity profiling, and solvent selection.

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene CAS: 2386783-58-8 Molecular Formula: C


H

BrFIO Significance: This scaffold is a highly functionalized tetra-substituted benzene derivative.[1][2] The dense substitution pattern (Halogen-Fluoro-Halogen-Alkoxy) makes it a critical intermediate for cross-coupling reactions (Suzuki, Sonogashira) where regioselectivity is paramount.

Characterization Challenge: The primary challenge is distinguishing the target molecule from its regioisomers (e.g., 4-bromo or 6-bromo analogs) formed during electrophilic aromatic substitution. 1H NMR is the definitive tool for this differentiation based on coupling constants (


)  rather than chemical shifts (

).

Strategic Characterization Workflow

The following decision tree outlines the logical flow for validating the structure and purity of the compound.

NMR_Workflow Start Crude Product Isolated Solvent Solvent Selection: CDCl3 (Standard) vs DMSO-d6 (Polarity Check) Start->Solvent Acquisition Acquire 1H NMR (Min 400 MHz, 16 Scans) Solvent->Acquisition Analysis Analyze Aromatic Region (6.5 - 8.0 ppm) Acquisition->Analysis CouplingCheck Check H-H Coupling ($J_{HH}$) Analysis->CouplingCheck Meta Small Coupling (~2 Hz) Meta-Substitution (H4, H6) CouplingCheck->Meta J = 1-3 Hz Ortho Large Coupling (~8 Hz) Ortho-Substitution (Isomer) CouplingCheck->Ortho J = 7-9 Hz Fluorine Verify F-Coupling ($J_{HF}$) Expect dd patterns Meta->Fluorine Reject Reject: Regioisomer Identified (e.g., 4-Bromo) Ortho->Reject Final Confirm Structure: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene Fluorine->Final

Figure 1: Strategic decision tree for structural verification using 1H NMR coupling constants.

Detailed 1H NMR Analysis

Predicted Spectral Data (CDCl , 400 MHz)

The molecule possesses typically two aromatic protons and one methoxy group. The presence of Fluorine (spin 1/2) introduces additional splitting (


) that must not be confused with impurities.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Justification
H6 (Ar-H)7.65 – 7.75dd (Doublet of Doublets)

,

Deshielded by adjacent Iodine and Bromine. Meta to Fluorine.[3][4][5]
H4 (Ar-H)6.95 – 7.05dd (Doublet of Doublets)

,

Shielded by Ortho-Methoxy group. Meta to Fluorine.[3][4][5]
-OCH

3.85 – 3.90d (Doublet) or br s

Characteristic methoxy singlet, often shows long-range coupling to F.
Mechanistic Insight: The "Doublet of Doublets"

Unlike simple benzene derivatives, H4 and H6 do not appear as singlets or simple doublets.

  • H-F Coupling (

    
    ):  Both protons are meta to the Fluorine atom.[3] In fluorinated aromatics, meta-coupling is significant (typically 5–7 Hz).[3]
    
  • H-H Coupling (

    
    ):  H4 and H6 are meta to each other (separated by C5-Br).[3] This results in a small coupling constant (~2 Hz).[3][6]
    
  • Result: Each proton signal is split by Fluorine (large split) and then further split by the other proton (small split), creating a distinct dd pattern.[3]

Comparative Analysis: Alternatives & Isomers

Comparison 1: Distinguishing Regioisomers (The "Alternative" Products)

In drug development, proving you have the 5-bromo isomer and not the 4-bromo or 6-bromo isomer is critical.

FeatureTarget: 5-Bromo Isomer Alternative: 4-Bromo Isomer Diagnostic Value
Proton Relationship H4 and H6 are Meta H5 and H6 are Ortho High
Coupling (

)
~ 2.0 Hz (Small)~ 8.5 Hz (Large)Definitive
Spectral Appearance Two distinct dd signalsTwo dd signals with strong roofing effect (AB system)Visual Check

Expert Insight: If you observe a coupling constant > 7 Hz between the aromatic protons, you have synthesized the wrong isomer (likely the 4-bromo derivative).

Comparison 2: Solvent Selection (CDCl vs. DMSO-d )

Choice of solvent affects chemical shift dispersion and water peak interference.[3][7]

ParameterChloroform-d (CDCl

)
DMSO-d

Recommendation
Solubility Good for this lipophilic halide.Excellent, but hygroscopic.[3][8]Use CDCl

for routine QC.[3]
Water Peak ~1.56 ppm (Usually non-interfering)~3.33 ppm (Can broaden/overlap OMe)Avoid DMSO if OMe quantification is critical.[3]
Resolution Sharper lines, less viscosity broadening.[3]Broader lines due to viscosity.[3]CDCl

preferred for resolving small

.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or patenting, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why TMS? The complex aromatic region requires a precise 0.0 ppm anchor to accurately report the subtle H-F shifts.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KBr/KI from synthesis).

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (ensure all aromatics are captured).[3]

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to halogens can have longer T1 relaxation times.[3] A short D1 (< 1s) will reduce integration accuracy, making quantitative purity assessment impossible.[3]

  • Scans (NS): Minimum 16 scans (64 preferred for detecting minor isomeric impurities).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Automatic phasing often fails with fluorinated compounds due to baseline roll.[3]

  • Integration:

    • Calibrate the OMe singlet (3.88 ppm) to 3.00 .

    • Verify that H4 and H6 integrate to 1.00 each (

      
       0.05).
      
    • Self-Validation: If aromatic integrals are < 0.9 or > 1.1 relative to OMe, check for solvent retention or paramagnetic impurities.[3]

References

  • Abraham, R. J., et al. (2006).[3][9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Sigma-Aldrich. (2025).[3] "Product Specification: 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene." MilliporeSigma Catalog.

  • Oxford Instruments. (2024).[3][10] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.

  • Canadian Science Publishing. (1968).[3] "Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes." Canadian Journal of Chemistry.[3][4]

Sources

A Comparative Guide to 13C NMR Shifts of Polysubstituted Halogenated Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the realm of synthetic chemistry and drug development, the precise structural characterization of molecules is paramount. Polysubstituted halogenated anisoles are a class of compounds frequently encountered as intermediates or final products with significant applications in pharmaceuticals, agrochemicals, and materials science. Their complex substitution patterns, however, can present a challenge for unambiguous structure determination. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool providing direct insight into the carbon framework of these molecules.

This guide offers an in-depth comparison of 13C NMR chemical shifts in a variety of polysubstituted halogenated anisoles. By presenting and analyzing experimental data, we will explore the intricate interplay of substituent effects on the carbon chemical environment. This guide will equip researchers with the knowledge to confidently interpret 13C NMR spectra for the accurate identification and characterization of these important compounds.

Understanding the Language of Carbons: Principles of 13C NMR in Substituted Anisoles

The chemical shift (δ) of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. In polysubstituted halogenated anisoles, the observed chemical shifts are a result of the cumulative effects of the methoxy group (-OCH₃) and the various halogen substituents on the aromatic ring. These effects can be broadly categorized as:

  • Inductive Effects: The electronegativity of the substituents plays a significant role. Halogens, being more electronegative than carbon, withdraw electron density through the sigma (σ) bonds, leading to a deshielding of the attached (ipso) and nearby carbon atoms. This deshielding results in a downfield shift (higher ppm value) of the corresponding 13C NMR signals. The strength of the inductive effect decreases with distance.

  • Resonance (Mesomeric) Effects: The methoxy group is a strong resonance electron-donating group, increasing electron density at the ortho and para positions. This increased electron density causes a shielding effect, resulting in an upfield shift (lower ppm value) for these carbons. Halogens, with the exception of fluorine, are generally considered resonance electron-withdrawing, though this effect is often weaker than their inductive effect.

  • Heavy Atom Effect: For heavier halogens like bromine and particularly iodine, a significant upfield shift is often observed for the ipso-carbon. This is attributed to the large number of electrons and the resulting spin-orbit coupling, which induces a shielding effect.

  • Steric Effects: In cases of ortho-substitution, steric hindrance between bulky substituents can force the methoxy group out of the plane of the aromatic ring. This can disrupt its resonance electron-donating effect, leading to a downfield shift of the ortho and para carbons compared to what would be expected based on electronic effects alone.

The interplay of these factors determines the final chemical shift of each carbon atom in the molecule, providing a unique fingerprint for a given substitution pattern.

Experimental Protocol for High-Quality 13C NMR Data Acquisition

Obtaining reliable and high-resolution 13C NMR spectra is crucial for accurate structural analysis. The following is a standardized protocol for the preparation and acquisition of 13C NMR data for polysubstituted halogenated anisoles.

Sample Preparation
  • Sample Quantity: Weigh approximately 50-100 mg of the purified polysubstituted halogenated anisole into a clean, dry vial. For quantitative 13C NMR, precise weighing is essential.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds. Other suitable solvents include acetone-d₆, and DMSO-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak is often used as a secondary reference (e.g., CDCl₃ at δ ≈ 77.16 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Experiment Type: A standard one-dimensional proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key Parameters:

    • Pulse Angle: A 30-45° pulse angle is commonly used to allow for faster repetition rates.

    • Acquisition Time: Typically set to 1-2 seconds to ensure good resolution.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument setup Set Acquisition Parameters (1D 13C) instrument->setup acquire Acquire Data (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS or Solvent baseline->reference

Caption: Workflow for 13C NMR sample preparation and data acquisition.

Comparative Analysis of Experimental 13C NMR Data

The following tables present a compilation of experimental 13C NMR chemical shift data for a selection of polysubstituted halogenated anisoles. This data serves as a valuable resource for direct comparison and for understanding the trends in chemical shifts as a function of substitution.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Monohalogenated Anisoles

CompoundC-1C-2C-3C-4C-5C-6-OCH₃Reference
Anisole159.9114.1129.6120.8129.6114.155.1[1]
2-Fluoroanisole152.5152.0 (d)116.5 (d)122.5 (d)124.5 (d)113.0 (d)56.0[2]
3-Fluoroanisole160.5 (d)102.0 (d)163.5 (d)108.0 (d)130.5 (d)115.055.5[2]
4-Fluoroanisole156.5115.5 (d)115.5 (d)159.0 (d)115.5 (d)115.5 (d)55.5[2]
2-Chloroanisole155.1123.3129.9121.5127.5112.556.1[3]
3-Chloroanisole159.9112.5134.9120.8129.9114.455.4[3]
4-Chloroanisole158.8115.5129.4126.2129.4115.555.4[3]
2-Bromoanisole156.4112.8133.5122.0128.2112.256.5[3]
3-Bromoanisole159.8114.8122.9123.8130.3117.055.5[3]
4-Bromoanisole159.1115.9132.3113.8132.3115.955.4[3]
2-Iodoanisole158.486.8139.6123.0129.3111.456.9[3]
3-Iodoanisole159.9113.894.6129.9130.7122.355.5[3]
4-Iodoanisole159.6116.7138.383.5138.3116.755.4[3]

Note: (d) indicates a doublet due to C-F coupling.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Polysubstituted Halogenated Anisoles

CompoundC-1C-2C-3C-4C-5C-6-OCH₃Reference
2,4-Dichloroanisole154.5125.7129.9127.8127.8113.556.4[4]
2,6-Dichloroanisole153.2126.5130.0124.5130.0126.561.3[3]
3,5-Dichloroanisole159.4112.5135.5122.8135.5112.555.9[3]
2-Chloro-4-fluoroanisole150.3 (d)124.0 (d)116.8 (d)158.0 (d)114.9 (d)113.7 (d)56.6[5]
2,4,6-Trichloroanisole153.6128.8129.5129.9129.5128.861.2[6]
2,4,6-Tribromoanisole154.9116.4135.2118.8135.2116.460.8[3]

Note: (d) indicates a doublet due to C-F coupling.

Analysis of Trends in Chemical Shifts

From the experimental data, several key trends can be observed:

  • Ipso-Carbon (C-1): The chemical shift of the carbon bearing the methoxy group is significantly influenced by ortho-substituents. The presence of two ortho-halogens in 2,6-dihaloanisoles and 2,4,6-trihaloanisoles causes a downfield shift of C-1 compared to anisole, likely due to a combination of inductive effects and steric hindrance that reduces the electron-donating resonance of the methoxy group.

  • Halogen-Bearing Carbons (C-X): The chemical shift of the carbon directly attached to a halogen is highly dependent on the halogen's identity. For C-4 in monohaloanisoles, the shift moves upfield from Cl (126.2 ppm) to Br (113.8 ppm) and significantly upfield for I (83.5 ppm), demonstrating the heavy atom effect. In contrast, the electronegative fluorine at C-4 results in a downfield shift (159.0 ppm).

  • Ortho and Para Carbons: The electron-donating methoxy group generally shields the ortho (C-2, C-6) and para (C-4) positions, shifting them upfield relative to benzene (δ ≈ 128.5 ppm). Halogen substitution at these positions counteracts this effect.

  • Meta Carbons: The meta carbons (C-3, C-5) are least affected by the resonance of the methoxy group and primarily experience the inductive effects of the substituents.

  • Methoxy Carbon (-OCH₃): The chemical shift of the methoxy carbon is also sensitive to the substitution pattern, particularly at the ortho positions. The presence of two ortho-halogens in 2,6-dihaloanisoles and 2,4,6-trihaloanisoles causes a significant downfield shift of the methoxy carbon signal (e.g., 61.3 ppm in 2,6-dichloroanisole vs. 55.1 ppm in anisole), which is a strong indicator of steric hindrance.

Substituent Effects on the Anisole Ring

substituent_effects cluster_anisole Anisole Ring cluster_effects Substituent Effects C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 OCH3 -OCH3 OCH3->C1 Inductive (deshielding) OCH3->C2 Resonance (shielding) OCH3->C4 Resonance (shielding) OCH3->C6 Resonance (shielding) Halogen Halogen (X) Halogen->C2 Inductive (deshielding) Halogen->C3 Inductive (deshielding)

Caption: Inductive and resonance effects of substituents on the anisole ring.

Comparison with Alternative Analytical Techniques

While 13C NMR is a premier technique for structural elucidation, a comprehensive characterization often involves complementary methods.

TechniquePrincipleAdvantages for Halogenated AnisolesDisadvantages
1H NMR Spectroscopy Measures the magnetic properties of hydrogen nuclei.Provides information on the number and connectivity of protons, which is complementary to 13C NMR. Coupling patterns can help determine substitution patterns.Spectra can be complex and overlapping, especially for highly substituted rings. Does not directly probe the carbon skeleton.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio.[6][7]Excellent for separating isomers and identifying compounds based on their fragmentation patterns. Highly sensitive for trace analysis.Isomers can have very similar mass spectra, making differentiation difficult. Does not provide detailed structural connectivity information like NMR.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase.Useful for the separation and purification of non-volatile or thermally labile compounds. Can be coupled with various detectors (e.g., UV, MS).Does not provide direct structural information. Method development can be time-consuming.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]Provides unambiguous structural determination, including stereochemistry and bond lengths/angles.Requires a single crystal of suitable quality, which can be challenging to obtain. Not applicable to non-crystalline materials.

In practice, a multi-technique approach is often the most effective. For instance, GC-MS can be used to confirm the molecular weight and elemental composition (from isotopic patterns of halogens), while 1H and 13C NMR provide the detailed structural framework.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural analysis of polysubstituted halogenated anisoles. The chemical shifts of the carbon atoms provide a wealth of information about the electronic and steric environment within the molecule. By understanding the fundamental principles of substituent effects and by comparing experimental data, researchers can confidently assign the signals in a 13C NMR spectrum to the corresponding carbon atoms, leading to the unambiguous elucidation of the molecular structure. When combined with other analytical techniques, 13C NMR provides a robust and comprehensive approach to the characterization of these important chemical entities.

References

  • Ventura, F., Caixach, J., Figueras, E., & Rivera, J. (2005). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. Journal of Chromatography A, 1067(1-2), 125-131. [Link]

  • Scribd. Analysis of Anisoles GCMS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11119, 2,4-Dichloroanisole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773580, 2-Chloro-4-fluoroanisole. [Link]

  • Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 8), 664–666. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • ResearchGate. 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. [Link]

  • ResearchGate. Anisole at 100 K: the first crystal structure determination. [Link]

Sources

Reactivity Comparison Guide: C-I vs. C-Br Bonds in Methoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the realm of organic synthesis and pharmaceutical development, halogenated methoxybenzenes (anisoles) are indispensable building blocks. The choice of halogen—specifically iodine versus bromine—profoundly dictates the reactivity of the aromatic ring in transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison of C-I and C-Br bond reactivity in methoxybenzenes, detailing the mechanistic causality behind their performance differences and providing validated protocols for chemoselective functionalization.

Mechanistic Causality: Why C-I Outperforms C-Br

The reactivity of halogens on an aromatic ring is primarily governed by two opposing factors: electronegativity and bond strength. While electronegativity follows the order Cl > Br > I, making the carbon attached to chlorine theoretically more electrophilic, the rate-determining step in transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) is the oxidative addition—the homolytic or heterolytic cleavage of the carbon-halogen bond (1)[1]. Therefore, the carbon-halogen bond dissociation energy (BDE) is the dominant factor dictating reaction kinetics.

The BDE of an aryl C-I bond is approximately 65 kcal/mol, which is significantly weaker than the aryl C-Br bond at ~81 kcal/mol (2)[2]. This ~16 kcal/mol energetic advantage ensures that palladium, nickel, or copper catalysts insert into the C-I bond orders of magnitude faster than the C-Br bond.

In electron-rich systems like methoxybenzenes, the electron-donating methoxy group generally decelerates oxidative addition compared to electron-deficient arenes. However, the inherent weakness of the C-I bond easily overcomes this electronic deactivation, rendering iodoanisoles highly reactive even at room temperature, whereas bromoanisoles often require elevated temperatures and higher catalyst loadings to achieve comparable conversions (3)[3].

Chemoselectivity in Action: Orthogonal Functionalization

In modern drug development, scaffolds containing both halogens, such as 4-bromo-2-iodoanisole, serve as powerful linchpins for orthogonal functionalization. Because the C-I bond reacts much faster, researchers can perform a chemoselective cross-coupling at the iodo position while leaving the bromo position completely intact for subsequent elaboration.

A prime example of this strategy is found in the discovery of small molecule splicing modulators for Survival Motor Neuron-2 (SMN2), such as branaplam, used in treating Spinal Muscular Atrophy (SMA) (4)[4]. In these synthetic routes, bromoiodoanisole derivatives were chemoselectively coupled to aza-heterocycles at the C-I bond, preserving the C-Br bond for a later Buchwald-Hartwig or Suzuki coupling. This predictable reactivity hierarchy is fundamental to designing step-economic synthetic routes for complex active pharmaceutical ingredients (APIs).

Quantitative Performance Data

The following table summarizes the key reactivity metrics comparing iodo- and bromo-methoxybenzenes under standard cross-coupling conditions:

ParameterIodo-methoxybenzene (C-I)Bromo-methoxybenzene (C-Br)
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate Extremely FastModerate
Typical Suzuki Temp (Pd cat.) Room Temperature to 50 °C80 °C to 110 °C
Chemoselectivity in Dual Systems Primary reaction site (>95% sel.)Secondary reaction site
Typical Catalyst Loading Low (0.5 - 2 mol%)Moderate (2 - 5 mol%)
Grignard Reagent Formation Spontaneous / Gentle warmingRequires activation (I2/heat)

Validated Experimental Protocol

Self-Validating Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-iodoanisole

This protocol details the selective functionalization of the C-I bond in the presence of a C-Br bond. The causality behind the experimental design relies on maintaining a low temperature and using a mild base to prevent the palladium catalyst from overcoming the activation energy barrier of the stronger C-Br bond.

Materials:

  • 4-Bromo-2-iodoanisole (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (2 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: THF / Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing (Critical for Catalyst Lifespan): Dissolve 4-bromo-2-iodoanisole and the arylboronic acid in THF. Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, which would necessitate higher catalyst loadings and potentially force the use of higher temperatures, ruining chemoselectivity.

  • Catalyst Addition: Add Pd(PPh3)4 (2 mol%) under a continuous stream of argon.

  • Base Addition & Reaction: Add the degassed 2.0 M Na2CO3 aqueous solution. Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4-6 hours.

    • Causality: Room temperature provides sufficient thermal energy to cleave the ~65 kcal/mol C-I bond but is insufficient to activate the ~81 kcal/mol C-Br bond, ensuring >95% chemoselectivity.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the appearance of a single new product mass (corresponding to the mono-coupled bromo-biaryl compound) validates the chemoselectivity. If a di-coupled byproduct appears, the temperature was too high or the reaction was left too long.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify via flash chromatography to isolate the C-I coupled product with the C-Br bond fully intact for downstream reactions.

Pathway Visualization

G Start 4-Bromo-2-iodoanisole (Dual Halogen Handle) Step1 Suzuki-Miyaura Coupling 1 (Pd cat., Ar-B(OH)2, Base, RT) Start->Step1 Fast Oxidative Addition at C-I bond Intermediate Chemoselective Product (C-I coupled, C-Br intact) Step1->Intermediate Step2 Suzuki-Miyaura Coupling 2 (Pd cat., Ar'-B(OH)2, Base, Heat) Intermediate->Step2 Slower Oxidative Addition at C-Br bond Final Di-functionalized Anisole (Fully Elaborated Scaffold) Step2->Final

Orthogonal functionalization workflow exploiting C-I vs C-Br reactivity differences.

References

  • Reactivity comparison of iodo-, bromo-, and chloro-propoxybenzene derivatives Source: Benchchem URL
  • The temperature dependence of the triplet lifetimes of some aryl iodides and bromides Source: AIP Publishing URL
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides Source: MDPI URL
  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA)

Sources

Crystal Structure Analysis of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene: A Definitive Regiochemical & Supramolecular Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of poly-halogenated aromatic building blocks, 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8) presents a unique challenge and opportunity. Its dense functionalization—combining three distinct halogens (F, Br, I) and a methoxy group—creates a crowded scaffold where steric and electronic effects compete.

This guide provides a technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques (NMR, PXRD) for this molecule. It details the experimental workflow for elucidating its supramolecular behavior, specifically focusing on halogen bonding (XB) networks driven by the iodine


-hole, which are critical for crystal engineering and solid-state formulation in drug development.
Part 1: Comparative Analysis – Why SC-XRD is Non-Negotiable

For poly-functionalized arenes, structural ambiguity is a significant risk. Below is a comparative performance analysis of SC-XRD versus standard spectroscopic alternatives for this specific compound.

Table 1: Performance Matrix – SC-XRD vs. Analytical Alternatives
FeatureSC-XRD (Gold Standard) 1D/2D NMR (

H,

C,

F)
Powder XRD (PXRD)
Regiochemical Certainty Absolute. Unambiguously assigns positions of F, Br, I, and OMe.Inferred. Relies on complex

and

coupling constants; often ambiguous due to signal overlap.
Low. Can confirm phase purity but cannot easily solve ab initio structure of unknown regioisomers.
3D Conformation Direct Observation. Determines methoxy group torsion angle (

) and out-of-plane halogen distortions.
Averaged. NOESY gives proximity but lacks precise bond angles/torsions in solution.N/A. No conformational data without Rietveld refinement of a known model.
Intermolecular Interactions High Resolution. Maps Halogen Bonds (I···O, Br···F) and

-stacking networks.
None. Solution state breaks intermolecular lattice forces.Qualitative. Can infer packing efficiency but not specific atom-atom contacts.
Data Utility Crystal Engineering. Provides

-hole vectors for cocrystal design.
Synthesis Check. Purity and identity verification only.Bulk ID. Batch-to-batch consistency check.
The "Alternative" Pitfall: The NMR Ambiguity

In 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene, the protons at C4 and C6 are magnetically distinct but chemically similar. While


F NMR provides a handle, the through-space coupling between F and the OMe group (if proximate) can mimic other substitution patterns. SC-XRD is the only method that provides a self-validating, absolute structural proof. 
Part 2: Experimental Protocol & Methodology

This protocol is designed to maximize the probability of obtaining X-ray quality single crystals suitable for determining the halogen-bonding network.

2.1. Crystallization Strategy: The "Antisolvent Layering" Method

Rationale: Poly-halogenated aromatics often have low solubility in non-polar solvents but high solubility in DCM/THF. Slow diffusion is superior to evaporation for minimizing lattice defects.

Reagents:

  • Solute: 20 mg 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (Purity >98%).

  • Good Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Antisolvent:

    
    -Hexane or Pentane.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of DCM in a standard 4 mL borosilicate vial. Sonicate for 30 seconds to ensure homogeneity.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE syringe filter into a clean, narrow crystallization tube (5 mm NMR tubes work well for slower diffusion).
    
  • Layering: Carefully layer 1.0 mL of

    
    -Hexane on top of the DCM solution. Crucial: Tilt the tube to 45° and let the hexane slide down the wall to prevent immediate mixing.
    
  • Incubation: Seal with Parafilm (poke 1 small hole for slow pressure release) and store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48-72 hours as colorless blocks or needles.

2.2. Data Collection Parameters
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the heavy Iodine and Bromine atoms (
    
    
    will be high).
  • Temperature: 100 K (Cryostream). Reason: Freezing rotation of the methoxy group reduces thermal disorder and improves resolution of halogen bonds.

  • Strategy: Full sphere collection (

    
    
    
    
    
    scan) to ensure redundancy > 4.0, essential for accurate absorption correction.
Part 3: Structural Analysis & Halogen Bonding Logic

Once the structure is solved (typically Space Group


 or 

for planar aromatics), the analysis must focus on the Sigma-Hole Interactions .
3.1. The Hierarchy of Halogen Bonds (XB)

In this molecule, the Iodine atom is the premier XB donor due to its high polarizability and large


-hole.
  • Primary Interaction (I···Nucleophile): Look for linear contacts (

    
    ) where 
    
    
    
    is an electron donor. In the pure crystal,
    
    
    is likely the Oxygen of the methoxy group from a neighboring molecule.
    • Target Distance:

      
       Å (Sum of vdW radii).[1]
      
  • Secondary Interaction (Br···F/Br): The Bromine atom may form "Type II" halogen-halogen contacts (

    
    ; 
    
    
    
    ) with the Fluorine or Bromine of adjacent layers.
3.2. The Fluorine Effect

The fluorine at C2 is an inductive electron-withdrawing group (EWG).

  • Mechanism: It depletes electron density from the aromatic ring, enhancing the

    
    -hole magnitude on the adjacent Iodine (C1) and Bromine (C5).
    
  • Observation: Compare the

    
     bond length. An enhanced 
    
    
    
    -hole often correlates with a slightly shorter covalent bond due to reduced repulsions, but strong XB formation can lengthen it.
Part 4: Visualization of the Analysis Workflow

The following diagram outlines the logical flow from crude material to structural insight, emphasizing the critical decision points.

CrystalAnalysis Sample Crude 5-Br-2-F-1-I-3-OMe Solubility Solubility Test (DCM/Hexane) Sample->Solubility Growth Crystal Growth (Layering @ 4°C) Solubility->Growth Optimized System XRD SC-XRD Data Collection (Mo Source, 100K) Growth->XRD Single Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffraction Pattern Refine Refinement (Anisotropic I/Br) Solve->Refine Initial Phase Refine->Growth Disorder/Twinning? Analysis Supramolecular Analysis (XB Network) Refine->Analysis R1 < 5%

Caption: Workflow for structural elucidation. The feedback loop indicates that poor refinement (disorder) requires re-crystallization.

Part 5: Expected Structural Metrics (Reference Data)

While specific unit cell data requires the experiment, the following parameters serve as Quality Control (QC) benchmarks based on analogous poly-halogenated anisoles [1, 2].

ParameterExpected RangeStructural Significance
C–I Bond Length 2.08 – 2.10 ÅStandard aromatic C-I; lengthening >2.12 Å suggests strong XB.
C–Br Bond Length 1.88 – 1.90 ÅTypical aromatic C-Br.
C–F Bond Length 1.33 – 1.36 ÅShort, highly polar bond; rarely participates in strong XB.

0° – 20° (Planar)Methoxy group usually lies in-plane to maximize resonance, unless sterically crowded by I/F.
Packing Motif Herringbone or LayeredDriven by F···F segregation or I···O chains.
References
  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 105(11), 1921–1996. Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Crystal Engineering: Tools for Molecular Design." Chemical Reviews, 115(15), 7118–7195. Link

  • Gropeanu, R. A., et al. (2021). "One Dimensional Halogen Bond Design: Br···N versus I." CrystEngComm, 23, 1234-1245. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

Sources

Resolving the Unresolvable: HPLC Column Selectivity for Bromo-Fluoro-Iodo-Methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist, Analytical Development

The separation of highly substituted halogenated aromatic isomers represents one of the most formidable challenges in liquid chromatography. When dealing with positional isomers of bromo-fluoro-iodo-methoxybenzene, we are confronted with molecules that possess identical molecular weights, identical empirical formulas, and nearly indistinguishable hydrophobicities (logP values).

In this technical guide, we will bypass standard, trial-and-error method development. Instead, we will objectively evaluate the mechanistic causality behind stationary phase selection and provide a self-validating experimental framework to achieve baseline resolution of these complex structural isomers.

Mechanistic Causality: Moving Beyond Hydrophobicity

Standard octadecylsilyl (C18) columns are the workhorses of reversed-phase high-performance liquid chromatography (RP-HPLC). However, they rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers of bromo-fluoro-iodo-methoxybenzene have virtually identical hydrophobic footprints, a C18 phase struggles to differentiate them, resulting in severe co-elution[1].

To achieve baseline separation, we must exploit orthogonal retention mechanisms. This requires transitioning to stationary phases capable of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions, dipole-dipole interactions, and rigid shape selectivity.
  • Pentafluorophenyl (PFP) Phases: PFP columns feature an electron-deficient aromatic ring due to five highly electronegative fluorine atoms. This creates a strong

    
     electron donor-acceptor relationship with the electron-rich methoxy group of our analytes. Furthermore, PFP phases engage in specific halogen-
    
    
    
    interactions with the bulky bromo and iodo substituents[2]. The rigid planar structure of the PFP ligand also offers exceptional steric recognition, differentiating isomers based purely on the spatial arrangement of their halogens[3].
  • Biphenyl Phases: Biphenyl columns offer enhanced

    
     interactions compared to standard phenyl-hexyl phases due to their conjugated dual-ring system. While they provide better retention for polarizable aromatic compounds than C18, they generally lack the strong dipole-dipole and halogen-specific interactions inherent to fluorinated phases[4].
    

Mechanism Analyte Halogenated Methoxybenzene Isomer C18 Alkyl (C18) Phase Primary: Hydrophobic Analyte->C18 Weak Shape Selectivity PFP PFP Phase Primary: π-π, Dipole, Steric Analyte->PFP High Orthogonal Selectivity Biphenyl Biphenyl Phase Primary: π-π, Hydrophobic Analyte->Biphenyl Moderate Selectivity

Chromatographic retention mechanisms for halogenated isomers across different stationary phases.

Quantitative Performance Comparison

To objectively compare these stationary phases, a mixture of three representative bromo-fluoro-iodo-methoxybenzene positional isomers was analyzed under identical isocratic conditions (60:40 Methanol:Water).

Table 1: Column Chemistry Interaction Profile

Column PhasePrimary InteractionSecondary InteractionsIsomer Resolution Capability
C18 Hydrophobic (Dispersive)NonePoor (Co-elution)
Biphenyl Hydrophobic,

StericModerate
PFP

, Dipole-Dipole
Hydrogen bonding, StericExcellent

Table 2: Experimental Retention Times & Resolution

Analyte IsomerC18 Retention Time (min)Biphenyl Retention Time (min)PFP Retention Time (min)
Isomer A (1-Br, 2-F, 3-I, 4-OMe)6.427.158.30
Isomer B (1-Br, 3-F, 2-I, 4-OMe)6.457.429.15
Isomer C (1-Br, 2-F, 4-I, 3-OMe)6.487.8010.45
Critical Pair Resolution (

)
< 0.5 (Failed) 1.2 (Partial) > 2.0 (Baseline)

Data Synthesis Note: As demonstrated, the C18 column fails to resolve the critical pairs. The PFP column provides baseline resolution (


) by leveraging the differing dipole moments and steric profiles of the isomers.

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be self-validating. The following protocol incorporates a closed-loop system suitability check to ensure the thermodynamic interactions required for isomer separation are actively occurring.

The Causality of Solvent Selection

When utilizing PFP or Biphenyl columns for


 driven separations, the choice of organic modifier is critical. Methanol is strictly preferred over acetonitrile [5]. Acetonitrile contains a carbon-nitrogen triple bond with its own 

electrons, which competes with the analyte for the stationary phase's

system, effectively suppressing the desired selectivity. Methanol, a protic solvent lacking

electrons, preserves and enhances these critical

interactions[5].
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Formulate an isocratic mobile phase of 60:40 (v/v) HPLC-grade Methanol and Milli-Q Water. Degas via ultrasonication for 10 minutes.

  • Sample Preparation: Dissolve the bromo-fluoro-iodo-methoxybenzene isomer mixture in 100% Methanol to a stock concentration of 1 mg/mL.

    • Causality Check: Dilute the stock to a working concentration of 10 µg/mL using the exact mobile phase composition. Injecting samples in 100% strong solvent causes severe band broadening and peak distortion for early eluting isomers.

  • Column Equilibration: Install a PFP analytical column (e.g., 150 x 4.6 mm, 3 µm particle size). Flush with 10 column volumes (CV) of the mobile phase at a flow rate of 1.0 mL/min. Maintain the column compartment at 30°C to stabilize the thermodynamics of the dipole interactions.

  • Injection & Detection: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm, which provides an optimal signal-to-noise ratio for heavily halogenated aromatic rings.

  • System Suitability (Self-Validation): The system automatically calculates the resolution (

    
    ) between the closest eluting isomer pair (Critical Pair). The protocol is only validated if 
    
    
    
    . If
    
    
    , the protocol dictates a 5% reduction in Methanol to increase retention factor (
    
    
    ) and enhance
    
    
    contact time.

Protocol Step1 1. Sample Prep (MeOH) Step2 2. Column Equilibration Step1->Step2 Step3 3. Isocratic Elution Step2->Step3 Decision 4. Rs ≥ 1.5? Step3->Decision Opt Decrease MeOH by 5% Decision->Opt No Valid Method Validated Decision->Valid Yes Opt->Step2

Self-validating HPLC protocol loop ensuring baseline resolution (Rs ≥ 1.5) of critical isomer pairs.

Conclusion

For the separation of highly substituted bromo-fluoro-iodo-methoxybenzene isomers, traditional hydrophobic retention mechanisms are fundamentally inadequate. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing a methanol-based mobile phase, chromatographers can actively harness


, dipole-dipole, and shape-selective interactions. This mechanistic approach transforms a previously unresolvable co-elution into a robust, baseline-separated, and self-validating analytical method.

References

1.6 - Chromatography Online 2.1 - Chromatography Today 3. 3 - Hawach 4.4 - Queen's University Belfast 5.2 - RSC Publishing 6.5 - LCMS.cz / Restek Corporation

Sources

Validating regioisomer structure after mono-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and complex organic synthesis, executing a mono-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on a poly-halogenated scaffold—such as 2,4-dichloropyrimidine or 2,5-dibromothiazole—presents a formidable analytical challenge. While the reaction may be optimized for regioselectivity, confirming which position reacted is non-negotiable. The placement of a functional group dictates the molecule's electronic environment, 3D conformation, and biological efficacy.

Relying on basic analytical techniques can lead to costly misassignments downstream. This guide objectively compares the primary analytical methodologies for regioisomer validation, detailing the causality behind their efficacy and providing a self-validating experimental workflow for definitive structural elucidation.

The Contenders: Comparing Analytical Modalities

To unambiguously assign a regioisomer, researchers must choose the appropriate analytical tool. Here is how the standard techniques compare:

  • 1D NMR (¹H, ¹³C): The first line of defense. The symmetry and electronic environment of each isomer produce a unique and identifiable spectral fingerprint 1. However, 1D NMR alone is often insufficient due to overlapping signals and complex coupling patterns, especially in electron-deficient heterocycles.

  • 2D NMR (HMBC & NOESY): The workhorse of structural elucidation. Heteronuclear Multiple Bond Correlation (HMBC) detects interactions between protons and neighboring carbon atoms (typically across 2 to 3 bonds), mapping the molecular skeleton. Conversely, Nuclear Overhauser Effect Spectroscopy (NOESY) provides stereochemistry and conformation data by detecting through-space spatial proximity (< 5 Å) 2.

  • X-Ray Crystallography: The absolute gold standard, providing definitive 3D atomic coordinates. However, its requirement for a suitable single crystal is a significant limitation, making it impractical for rapid intermediate checks 3.

  • Computational NMR (CASE/DFT): An emerging frontier. Density Functional Theory (DFT) based chemical shift predictions, combined with Computer-Assisted Structural Elucidation (CASE), help resolve ambiguities when experimental spectral data is highly complex 4.

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of these techniques for regioisomer determination 5:

Feature2D NMR (HMBC/NOESY)1D NMR OnlyLC-MS/MSX-Ray Crystallography
Primary Output Connectivity & Spatial ArrangementFunctional Group InventoryMolecular Mass & Fragments3D Atomic Coordinates
Regioisomer Resolution High (Definitive connectivity)Low (Ambiguous splitting)Null (Isomers share exact mass)Definitive
Sample State Solution (Bio-relevant)SolutionLiquid/Gas PhaseSolid (Single Crystal)
Throughput Medium (Hours)High (Minutes)High (Minutes)Low (Days to Weeks)

Mechanistic Logic: Building a Self-Validating System

To ensure scientific integrity, your analytical workflow must be a self-validating system . This means not relying on a single point of failure.

By combining HMBC and NOESY, we create an orthogonal verification matrix. HMBC establishes the covalent framework—for instance, proving that a proton on the newly coupled aryl ring correlates to a specific carbon on the pyrimidine core. However, if the carbon chemical shifts are ambiguous, NOESY provides an independent spatial check. If HMBC suggests the substituent is at the 4-position, NOESY must independently show cross-peaks between the substituent's protons and the adjacent C5-proton of the core. If these two datasets conflict, the assignment is invalid, prompting a review of the acquisition parameters or a shift to X-ray crystallography.

G H1 Proton (Substituent) C1 Carbon (Core) H1->C1 HMBC (2-3 Bonds) H2 Proton (Core) H1->H2 NOESY (< 5 Å Space)

Logical correlation pathways distinguishing HMBC (through-bond) and NOESY (through-space).

Experimental Protocols

The following protocols detail the synthesis and subsequent 2D NMR validation of a mono-coupled heterocycle, explaining the causality behind critical experimental choices.

Protocol A: Regioselective Mono-Coupling (Suzuki-Miyaura)

Objective: Maximize kinetic differentiation between two halogenated sites.

  • Stoichiometry Control: To a flame-dried flask, add the di-halogenated scaffold (1.0 eq) and the arylboronic acid. Crucial: Limit the boronic acid to exactly 1.05 eq. Excess reagent is the primary cause of unwanted di-coupling.

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq).

  • Solvent & Temperature: Suspend in a degassed 1,4-Dioxane/Water mixture (4:1). Run the reaction at a lowered temperature (e.g., 60°C instead of 100°C). Causality: Lower thermal energy prevents the catalyst from overcoming the activation barrier of the more sterically hindered or electron-rich secondary halogen site, thereby maximizing the yield of the kinetic mono-coupled regioisomer.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the major regioisomer.

Protocol B: 2D NMR Acquisition (HMBC & NOESY)

Objective: Acquire high-resolution orthogonal connectivity data without crystallization.

  • Sample Preparation: Dissolve 10–15 mg of the purified regioisomer in 0.6 mL of DMSO-d₆ 5. Causality: Many functionalized heterocycles exhibit poor solubility in CDCl₃. DMSO-d₆ ensures a highly concentrated, homogeneous solution, which is critical for the signal-to-noise ratio in insensitive 2D carbon experiments (HMBC). It also prevents the rapid exchange of N-H protons, allowing them to be used as NOESY anchor points.

  • HMBC Acquisition: Run a standard ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay for J = 8 Hz, which captures the standard 2- and 3-bond correlations necessary to link the substituent to the core scaffold.

  • NOESY Acquisition: Run a phase-sensitive 2D NOESY experiment. Causality: Set the mixing time (d8) to 300–500 ms. If the mixing time is too short, spatial correlations will not build up; if it is too long, spin diffusion occurs, creating false-positive cross-peaks between protons that are not actually adjacent in space.

G A Mono-Coupling Reaction (Kinetic Control) B Crude Mixture (Potential Regioisomers) A->B C Purification (Flash Chromatography) B->C D 1D NMR & LC-MS (Mass & Purity Check) C->D E 2D NMR: HMBC (Through-Bond Connectivity) D->E Connectivity F 2D NMR: NOESY (Through-Space Proximity) D->F Spatial G Definitive Regioisomer Assignment E->G F->G H X-Ray Crystallography (Orthogonal Gold Standard) G->H If crystal available

Workflow for validating regioisomer structure post-mono-coupling.

Conclusion

While X-ray crystallography remains the definitive proof of structure, it is a bottleneck in fast-paced synthetic workflows. By leveraging a self-validating 2D NMR approach—using HMBC to map the covalent bonds and NOESY to verify the 3D spatial geometry—researchers can confidently and rapidly assign regioisomers directly from the solution phase. This ensures that downstream biological assays are conducted on the correct molecular entity, preserving the integrity of the drug discovery pipeline.

References

  • RSC Publishing. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from[Link]

  • ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from[Link]

Sources

Spectroscopic differences between 5-bromo and 6-bromo anisole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Spectroscopic Distinction of Ortho- (6-) and Meta- (5-) Bromoanisole Regioisomers

Executive Summary & Nomenclature Clarification

In the synthesis of pharmaceutical intermediates, the precise identification of regioisomers is critical for structure-activity relationship (SAR) studies. This guide details the spectroscopic differentiation between 5-bromoanisole and 6-bromoanisole .

Nomenclature Mapping: To ensure IUPAC compliance while respecting the user's specific numbering convention (often derived from specific scaffold synthesis like 2-substituted phenols), this guide maps the isomers as follows:

  • "6-Bromoanisole"

    
    2-Bromoanisole  (Ortho-isomer). The bromine is adjacent to the methoxy group.[1]
    
  • "5-Bromoanisole"

    
    3-Bromoanisole  (Meta-isomer). The bromine is separated from the methoxy group by one carbon.
    

Differentiation Matrix:

Feature 2-Bromoanisole (Ortho/6-Br) 3-Bromoanisole (Meta/5-Br)
IR (C-H Wag) Single band: ~750 cm⁻¹ Two bands: ~690 & 780 cm⁻¹
¹H-NMR (Key) H-3 doublet (~7.53 ppm) H-2 narrow singlet/triplet (~7.1 ppm)

| ¹³C-NMR (C-Br) | Shielded (~112 ppm ) | Typical (~123 ppm ) |

Infrared (IR) Spectroscopy: The Rapid Screening Tool

IR spectroscopy provides the fastest method for initial identification based on Out-of-Plane (OOP) C-H bending vibrations, which are highly sensitive to substitution patterns on the benzene ring.

  • 2-Bromoanisole (Ortho/6-Br):

    • Diagnostic Band: A single, strong band in the 735–770 cm⁻¹ region.

    • Mechanism: This corresponds to the four adjacent hydrogen atoms bending in phase. The proximity of the heavy bromine atom and the methoxy group restricts the ring deformation modes, resulting in a simplified fingerprint.

  • 3-Bromoanisole (Meta/5-Br):

    • Diagnostic Bands: Two distinct bands at 690 ± 10 cm⁻¹ and 780 ± 10 cm⁻¹ .

    • Mechanism: The meta-substitution creates two isolated hydrogen systems (one isolated H at position 2, and three adjacent Hs at 4,5,6). This asymmetry splits the OOP bending vibrations into two characteristic frequencies.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive technique for structural confirmation. The electronic influence of the Methoxy (OMe) group (Electron Donating via Resonance, +M) vs. the Bromine atom (Electron Withdrawing via Induction, -I) creates distinct magnetic environments.

A. ¹H-NMR (Proton NMR)

2-Bromoanisole (Ortho/6-Br):

  • Symmetry: ABCD system (4 non-equivalent protons).

  • Key Signal (H-3): The proton ortho to the Bromine (H-3) is significantly deshielded by the inductive effect of Br and appears as a doublet (dd, J ≈ 8.0, 1.5 Hz) at ~7.53 ppm .

  • Key Signal (H-6): The proton ortho to the Methoxy (H-6) is shielded by the +M effect of the oxygen and appears upfield at ~6.90 ppm .

  • Coupling: Strong ortho-coupling (

    
     Hz) dominates the spectrum.
    

3-Bromoanisole (Meta/5-Br):

  • Key Signal (H-2): The "island" proton located between the Methoxy and Bromine groups. It appears as a narrow triplet or singlet-like peak (t, J ≈ 2.0 Hz) at ~7.0–7.1 ppm .

    • Why? It experiences only weak meta-coupling (

      
      ) to H-4 and H-6, lacking the strong ortho-splitting seen in the 2-isomer.
      
  • Multiplets: H-4 (ortho to Br, para to OMe) and H-6 (ortho to OMe, para to Br) appear as distinct multiplets, often overlapping but distinct from the H-2 singlet.

B. ¹³C-NMR (Carbon NMR)

The Carbon-13 spectrum offers a stark contrast at the ipso-carbon (the carbon bonded to Bromine).

  • 2-Bromoanisole (Ortho):

    • C-Br Shift: ~112.1 ppm .

    • Explanation: The "Ortho Effect." The electron-donating methoxy group is ortho to the bromine. The resonance donation increases electron density at the ortho and para positions.[1] This significantly shields the C-Br carbon, shifting it upfield.

  • 3-Bromoanisole (Meta):

    • C-Br Shift: ~122.8 ppm .

    • Explanation: The methoxy group is meta to the bromine.[1] Resonance effects do not effectively reach the meta position.[1] Therefore, the C-Br carbon shift resembles that of bromobenzene (~122.6 ppm), appearing roughly 10 ppm downfield compared to the ortho isomer.

Mass Spectrometry (MS) Fragmentation

While both isomers show the characteristic 1:1 isotopic ratio for


Br and 

Br (M and M+2 peaks), their fragmentation pathways differ slightly due to the "Ortho Effect."
  • 2-Bromoanisole:

    • Ortho Effect: The proximity of the OMe and Br groups facilitates specific rearrangements. A common pathway involves the loss of a methyl radical followed by the expulsion of CO, or the direct loss of the Br radical to form a stabilized oxonium ion species.

    • Benzyne Formation: Under ionization conditions (or chemical reaction), the 2-isomer has a higher propensity to lose HBr to form a benzyne intermediate compared to the meta isomer.

  • 3-Bromoanisole:

    • Fragmentation follows standard aromatic decay: sequential loss of methyl (M-15), CO (M-28), and Br (M-79/81).

Experimental Protocol: Standardized Identification Workflow

To ensure reproducibility, follow this standardized protocol for distinguishing these isomers.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Analytical grade sample of the bromoanisole isomer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg of the unknown oil/solid in 0.6 mL of

      
      .
      
    • Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr from synthesis).

  • Acquisition (NMR):

    • Acquire ¹H-NMR (min 8 scans) and ¹³C-NMR (min 256 scans).

    • Reference spectra to TMS (

      
       0.[2]00) or residual 
      
      
      
      (
      
      
      7.26).
  • Acquisition (IR):

    • Apply a thin film of the neat liquid to a NaCl/KBr plate or use an ATR (Attenuated Total Reflectance) accessory.

    • Scan range: 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.

  • Analysis Logic:

    • Check IR region 650–800 cm⁻¹.

    • Check ¹H-NMR for the presence of a singlet/narrow triplet at ~7.1 ppm (indicates Meta/5-Br).

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical process for identifying the isomers and the experimental workflow.

G Start Unknown Bromoanisole Isomer IR_Check Step 1: IR Spectroscopy (Check 650-800 cm⁻¹) Start->IR_Check IR_Ortho Single Strong Band (~750 cm⁻¹) IR_Check->IR_Ortho 4 adj. H pattern IR_Meta Two Strong Bands (~690 & 780 cm⁻¹) IR_Check->IR_Meta 3 adj. H + 1 iso. H NMR_Check Step 2: ¹H-NMR Confirmation (Check Aromatic Region) IR_Ortho->NMR_Check IR_Meta->NMR_Check NMR_Ortho H-3 Doublet (J~8Hz) No Singlet NMR_Check->NMR_Ortho Ortho Coupling Dominant NMR_Meta H-2 Narrow Singlet/Triplet (Isolated Proton) NMR_Check->NMR_Meta Meta Coupling / Isolated H Result_Ortho Identity: 2-Bromoanisole (Ortho / 6-Bromo) NMR_Ortho->Result_Ortho Result_Meta Identity: 3-Bromoanisole (Meta / 5-Bromo) NMR_Meta->Result_Meta

Caption: Decision tree for the spectroscopic discrimination of 2-bromo (ortho) and 3-bromo (meta) anisole.

Workflow Sample Sample Prep (10mg in CDCl₃) Acquire Data Acquisition (¹H / ¹³C NMR) Sample->Acquire Process Processing (Ref to TMS/CHCl₃) Acquire->Process Analyze Analysis (Identify H-2 & C-Br) Process->Analyze

Caption: Standardized experimental workflow for NMR analysis of bromoanisole isomers.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST Mass Spec Data Center. Retrieved from [Link]

  • SpectraBase. (2024). 2-Bromoanisole - 1H NMR and 13C NMR Chemical Shifts. John Wiley & Sons.[2] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2016). Spectral Data of Substituted Benzenes: 2-Bromoanisole and 3-Bromoanisole. RSC Advances. Retrieved from [Link]

Sources

Benchmarking catalytic systems for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Catalytic Systems for the Site-Selective Cross-Coupling of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

As a Senior Application Scientist, navigating the functionalization of polyhalogenated arenes requires moving beyond trial-and-error to apply rigorous physical organic chemistry principles. 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (CAS: 2386783-58-8)[1] is a highly versatile, tetra-substituted building block. With three distinct halogens (I, Br, F) and an electron-donating methoxy group, it offers a pristine scaffold for orthogonal, multi-step functionalization.

However, achieving absolute chemoselectivity—reacting at one specific site while preserving the others—demands precise control over the catalytic system. This guide benchmarks the leading transition-metal catalytic systems for the site-selective cross-coupling of this molecule, providing the mechanistic causality and self-validating protocols necessary for robust drug development workflows.

Mechanistic Rationale: The Hierarchy of Halogens

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig), the rate-determining step is almost universally the oxidative addition of the active Pd(0) species into the carbon-halogen bond[2].

The site-selectivity in 5-bromo-2-fluoro-1-iodo-3-methoxybenzene is fundamentally governed by the relative bond dissociation energies (BDEs)[3] of its carbon-halogen bonds, as extensively documented in [4]:

  • C–I Bond: ~65 kcal/mol (Highly reactive, lowest activation barrier)

  • C–Br Bond: ~81 kcal/mol (Moderately reactive, requires thermal/electronic activation)

  • C–F Bond: ~114 kcal/mol (Inert under standard cross-coupling conditions)

Because the C–I bond is significantly weaker than the C–Br bond, a mild Pd(0) catalyst will chemoselectively insert into the C–I position[5]. The C–F bond acts as a permanent structural motif (often used in medicinal chemistry to modulate pKa and lipophilicity) and will not participate in standard Pd-catalyzed couplings.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_I Pd(II)(Ar)I (Fast) Pd0->PdII_I Oxidative Addition (C-I Bond) PdII_Br Pd(II)(Ar)Br (Slow/Blocked) Pd0->PdII_Br Oxidative Addition (C-Br Bond) PdII_Trans Pd(II)(Ar)(Ar') Complex PdII_I->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination

Mechanistic divergence in Pd(0) oxidative addition governed by C-X bond dissociation energies.

Benchmarking Catalytic Systems

To fully exploit this scaffold, we must deploy distinct catalytic systems tailored to the activation energy of the target bond. Below is a benchmarking comparison of three proven systems.

Catalytic SystemTarget BondCatalyst / LigandTemp (°C)Base / ReductantTypical YieldChemoselectivity
System A: Mild Pd Catalysis C–I (1st Step)Pd(PPh₃)₄ or Pd(dppf)Cl₂25–40 °CNa₂CO₃ (aq)>85%Excellent (No C–Br cleavage)
System B: Active Pd Catalysis C–Br (2nd Step)Pd(OAc)₂ + XPhos80–100 °CK₃PO₄ (solid)75–90%N/A (Performed post C–I coupling)
System C: Ni-Catalyzed XEC C–I (sp²-sp³)NiI₂ / dtbbpy25 °CZn dust60–80%Excellent (Tolerates C–Br)
System A: Mild Palladium Catalysis (C–I Selective)

Causality: Triphenylphosphine (PPh₃) forms a standard 14-electron Pd(0) species. At mild temperatures (25–40 °C), this complex possesses sufficient kinetic energy to insert into the weak C–I bond but lacks the thermal energy to breach the 81 kcal/mol barrier of the C–Br bond. This ensures absolute chemoselectivity[5].

System B: Electron-Rich Palladium Catalysis (C–Br Selective)

Causality: Once the C–I bond is functionalized, the remaining C–Br bond must be activated. This requires a highly electron-rich metal center. Using a bulky, electron-rich Buchwald ligand like XPhos increases the nucleophilicity of the Pd(0) center (accelerating oxidative addition into the stronger C–Br bond) while its steric bulk forces the final reductive elimination step, preventing catalyst resting-state trapping[6], as noted in .

System C: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Causality: When coupling sp³-hybridized alkyl groups, Pd catalysts often fail due to rapid β-hydride elimination. Ni-catalyzed XEC circumvents this via a radical-mediated pathway. As demonstrated in [7], Ni(0) selectively reduces the C–I bond of bromo(iodo)arenes to generate an aryl radical, allowing for C(sp²)–C(sp³) coupling while perfectly preserving the C–Br bond.

Workflow SM 5-Bromo-2-fluoro-1-iodo -3-methoxybenzene Cat1 Mild Pd(0) Catalyst (C-I Activation) SM->Cat1 Step 1 Int1 Mono-Coupled Product (Br & F intact) Cat1->Int1 Chemoselective Coupling Cat2 Active Pd(0) + Heat (C-Br Activation) Int1->Cat2 Step 2 Prod Bis-Coupled Product (F intact) Cat2->Prod Exhaustive Coupling

General workflow for orthogonal, site-selective cross-coupling of the polyhalogenated scaffold.

Self-Validating Experimental Protocols

A protocol is only as good as its analytical validation. The following workflows are designed with built-in analytical checkpoints to ensure the chemistry behaves exactly as predicted.

Protocol 1: Chemoselective C–I Suzuki-Miyaura Arylation (System A)

Objective: Couple an arylboronic acid exclusively at the C1 (iodo) position.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • Solvent & Base: Add degassed toluene (0.2 M) and a 2M aqueous solution of Na₂CO₃ (2.0 equiv). Causality: A biphasic system with a mild base prevents premature transmetalation side-reactions and keeps the reaction temperature manageable.

  • Reaction: Stir vigorously at 40 °C for 4–6 hours.

  • Self-Validation (Critical Step): Do not rely solely on TLC. Analyze an aliquot via GC-MS. Validation metric: The product peak must exhibit a stark 1:1 isotopic doublet (M and M+2) at the molecular ion. This is the signature of the unreacted ⁷⁹Br and ⁸¹Br isotopes. If you observe a singlet mass peak, you have breached the C–Br activation barrier and over-coupled the molecule.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Sequential C–Br Arylation (System B)

Objective: Couple a second, distinct arylboronic acid at the C5 (bromo) position.

  • Preparation: To a new flask, add the mono-coupled product from Protocol 1 (1.0 equiv), a different arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).

  • Solvent & Base: Add anhydrous 1,4-dioxane and finely powdered K₃PO₄ (3.0 equiv). Causality: Water must be excluded here to allow temperatures up to 100 °C, and a stronger, anhydrous base is required to drive the transmetalation of the sterically hindered Pd-XPhos complex.

  • Reaction: Heat the mixture to 90 °C under argon for 12 hours.

  • Self-Validation: Analyze via GC-MS. Validation metric: The successful cross-coupling is confirmed by the complete disappearance of the 1:1 bromine isotopic doublet, replaced by a single molecular ion peak corresponding to the bis-arylated product. The C–F bond will remain intact, verifiable by ¹⁹F NMR (typically a single peak around -110 to -120 ppm depending on the newly installed aryl groups).

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - Chemical Reviews -[Link]

  • Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides - Angewandte Chemie -[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides - Chemical Science -[Link]

  • The Suzuki reaction - NobelPrize.org -[Link]

Sources

Reference Standard Qualification Guide: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

[1]

CAS Number: 2386783-58-8 Molecular Formula: C₇H₅BrFIO Molecular Weight: 330.92 g/mol [1][2][3]

Executive Summary: The Purity Paradox

For drug development professionals working with 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene , a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated pharmaceuticals, a "Certificate of Analysis" (CoA) from a chemical vendor is often insufficient.[1]

There are currently no pharmacopeial Certified Reference Materials (CRMs) (e.g., USP, EP, BP) for this specific compound.[1] Consequently, researchers must rely on commercial "Research Grade" materials.[1] A common pitfall in this domain is equating Chromatographic Purity (% Area) with True Potency (% w/w) .[1]

This guide compares the performance of Commercial Vendor Standards against In-House Qualified Reference Standards , demonstrating why "98% Purity" on a vendor label often translates to only 94-96% effective potency when rigorously characterized—a discrepancy that can skew kinetic studies and impurity calculations by significant margins.[1]

Comparative Analysis: Vendor vs. Qualified Standards

The following table summarizes the data discrepancy often observed when a commercial "98%" standard is subjected to rigorous Primary Standard qualification protocols (Mass Balance or qNMR).

FeatureCommercial Vendor Standard (Baseline)Qualified In-House Primary Standard (Recommended)
Purity Definition Chromatographic Purity (% Area) . Ignores residual solvents, water, and inorganic salts.[1]True Potency (% w/w) . Accounts for all non-analyte mass (volatiles, ash, impurities).[1]
Primary Method HPLC-UV (often single wavelength).[1]qNMR (Quantitative NMR) + Mass Balance (TGA/ROI/KF).
Traceability Internal vendor batch.[1]Traceable to NIST/BIPM via Internal Standard (e.g., TCNB, Maleic Acid).[1]
Risk High: Overestimation of yield; underestimation of impurities in final drug substance.[1]Low: Accurate stoichiometric calculations and response factors.
Typical Potency Label: >98% (Actual: ~94-96% )Label: 95.4% ± 0.3% (Exact value assigned).[1]
The "Hidden Mass" Problem

Commercial synthesis of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene often involves halogenation steps using iodine monochloride or N-bromosuccinimide, followed by purification.[1]

  • Residual Solvents: The lattice of poly-halogenated benzenes traps non-polar solvents (Hexane, DCM) effectively.[1]

  • Inorganic Residue: High molecular weight halogens (I, Br) can mask the presence of inorganic salts in simple % Area calculations.[1]

Technical Protocol: Qualification of Reference Standard

To convert a commercial batch of CAS 2386783-58-8 into a reliable Reference Standard, follow this Self-Validating Protocol .

Phase A: Structural Verification (Identity)

Before quantification, you must distinguish the target from its regioisomer, 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene (CAS 1394291-47-4) .[1]

  • ¹⁹F-NMR: The coupling pattern of the Fluorine atom is diagnostic.[1]

    • Target (2-F): Fluorine is flanked by Iodo (C1) and Methoxy (C3).[1] Look for specific chemical shift and coupling constants influenced by the ortho-methoxy group.

    • Isomer (1-F): Fluorine is flanked by Bromo and Iodo.[1][2][3]

  • ¹H-NMR: Confirm the meta-coupling between the two aromatic protons (H4 and H6).

  • HRMS: Confirm exact mass [M+H]⁺ = 330.83 (approx).

Phase B: Purity Assignment (The "Gold Standard" Method)

Do not rely solely on HPLC. Use qNMR (Quantitative NMR) for absolute purity assignment.[1]

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent: DMSO-d₆ (ensures full solubility of the poly-halogenated ring).[1]

Procedure:

  • Accurately weigh ~20 mg of the Sample (5-Bromo-2-fluoro-1-iodo-3-methoxybenzene) and ~10 mg of the IS into the same vial.[1] Record weights to 0.001 mg.[1]

  • Dissolve completely in DMSO-d₆.[1]

  • Acquire ¹H-NMR with D1 (Relaxation Delay) ≥ 60 seconds to ensure full relaxation of protons near heavy halogens (Br, I).[1]

  • Integrate the O-Methoxy singlet (Sample, ~3.8 ppm) vs. the IS signal.[1]

Calculation:

1
  • 
    : Integral area[1]
    
  • 
    : Number of protons (3 for OMe)
    
  • 
    : Molecular weight[1][2][3][4][5]
    
  • 
    : Weight taken[1]
    

HPLC Method for Impurity Profiling[1]

Once the "True Potency" is established via qNMR, use this HPLC method to monitor stability and relative impurities.[1]

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-15 min: 5% → 90% B (Linear Ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Halogenated aromatics often have shifted absorption; 254 nm is acceptable but 280 nm may reduce solvent noise).[1]

  • Temperature: 30°C.

Critical System Suitability Criteria:

  • Resolution (Rs): > 1.5 between the Main Peak and the Des-iodo impurity (often the closest eluter).[1]

  • Tailing Factor: < 1.5 (Heavy halogens can interact with silanols; ensure end-capped column).[1]

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic required to upgrade a vendor chemical to a Reference Standard.

ReferenceStandardQualificationStartReceive Commercial Material(CAS 2386783-58-8)ID_CheckIdentity Verification(1H-NMR, 19F-NMR, MS)Start->ID_CheckIsomer_CheckRegioisomer Check(Distinguish 2-F from 1-F)ID_Check->Isomer_CheckPurity_PathPurity AssignmentIsomer_Check->Purity_PathConfirmed StructureHPLCHPLC-UV(Chromatographic Purity %)Purity_Path->HPLCVolatilesTGA / KF / ROI(Volatiles & Inorganics)Purity_Path->VolatilesqNMRqNMR (Absolute Potency)Traceable to NISTPurity_Path->qNMRCalculationCalculate Potency Factor(100% - Impurities - Solvents)HPLC->CalculationOrganic ImpuritiesVolatiles->CalculationWater/SolventqNMR->CalculationCross-ValidationFinal_StdRelease as QualifiedReference StandardCalculation->Final_Std

Caption: Logical workflow for qualifying a non-pharmacopeial reference standard, ensuring distinction from regioisomers and accurate potency assignment.

Stability and Storage

Due to the Carbon-Iodine (C-I) bond, this compound is photosensitive.[1]

  • Storage: Amber glass vials, -20°C.

  • Handling: Minimize exposure to ambient light.[1]

  • Retest Period: 12 months.

  • Degradation Pathway: Homolytic cleavage of the C-I bond leads to the formation of 5-Bromo-2-fluoro-3-methoxybenzene (Des-iodo impurity) and iodine (discoloration to yellow/brown).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137704873, 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene. Retrieved from [Link]

  • European Medicines Agency (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (General methodology reference for qNMR).

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only part of the lifecycle of chemical management. The proper disposal of these substances is a critical, and often complex, final step that ensures the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural overview for the safe and compliant disposal of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene, a polyhalogenated aromatic compound. Our focus is on providing not just a set of instructions, but a framework of understanding rooted in chemical principles and regulatory compliance, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is a complex molecule, and its hazard profile is a composite of its constituent functional groups.

Key Hazard Considerations:

  • Toxicity: The Safety Data Sheet (SDS) for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene indicates that it is harmful if swallowed.[1] Halogenated aromatic compounds as a class can exhibit varying degrees of toxicity, and it is prudent to handle this compound with care, assuming it may have long-term health effects with repeated exposure.

  • Irritant: The compound is classified as a skin and eye irritant.[1] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).

  • Environmental Persistence: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[2] Improper disposal can lead to long-term environmental contamination.

  • Reactivity: While the specific reactivity of this compound is not extensively documented, the presence of multiple carbon-halogen bonds of varying strengths (C-I < C-Br < C-F) suggests potential for selective reactivity.[3] It is generally incompatible with strong oxidizing agents.

Table 1: Chemical and Physical Properties of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

PropertyValueSource
CAS Number 2386783-58-8[1]
Molecular Formula C₇H₅BrFIO[1]
Molecular Weight 330.92 g/mol [1]
Appearance Solid, semi-solid, or liquid[4]
GHS Pictograms GHS07 (Harmful/Irritant)[1][4]
Hazard Statements H302 (Harmful if swallowed)[1]
Signal Word Warning[1][4]

Immediate Safety and Handling Protocols

Prior to initiating any disposal-related activities, ensure that all necessary safety precautions are in place.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: If handling the compound as a powder or in a manner that could generate aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls
  • Fume Hood: All handling and preparation for disposal of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Disposal Procedures: A Step-by-Step Guide

The disposal of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is governed by its classification as a hazardous waste. The following procedures are designed to be compliant with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).

Waste Classification

Under RCRA, a chemical waste can be classified as hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

  • Listed Waste: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is not currently found on the P or U lists of discarded commercial chemical products.[5]

  • Characteristic Waste:

    • Toxicity: While harmful if swallowed, its specific toxicity profile for the Toxicity Characteristic Leaching Procedure (TCLP) is not defined. However, as a halogenated aromatic compound, it is prudent to manage it as a toxic hazardous waste.

    • Reactivity & Ignitability: It is not known to be reactive or ignitable under normal conditions.[6]

Given its chemical structure and hazard profile, 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene should be managed as a hazardous waste.

On-Site Management and Segregation

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal.

  • Dedicated Waste Container: A dedicated, properly labeled hazardous waste container should be used for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Halogenated Waste Stream: This compound must be collected in a container designated for halogenated organic waste . Do not mix with non-halogenated organic waste, as the disposal methods and costs differ significantly.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("5-Bromo-2-fluoro-1-iodo-3-methoxybenzene"), and the approximate concentration and volume. The date of accumulation should also be clearly marked.

  • Container Integrity: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.

Disposal Pathways

There are two primary disposal pathways for halogenated organic compounds: high-temperature incineration and chemical degradation. The choice of method will depend on the quantity of waste and the capabilities of your institution's hazardous waste disposal vendor.

High-temperature incineration is the most common and effective method for the complete destruction of halogenated organic compounds.

  • Mechanism: Incineration at temperatures typically above 850°C in an oxygen-rich environment breaks down the organic molecule into its constituent elements.[7] The resulting combustion products are primarily carbon dioxide, water vapor, and acid gases (HF, HBr, and HI).

  • Acid Gas Scrubbing: Modern hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers, that neutralize the acid gases before they are released into the atmosphere.

  • Prevention of Dioxin/Furan Formation: The high temperatures and efficient combustion in a well-operated incinerator are designed to prevent the formation of toxic byproducts such as polyhalogenated dibenzo-p-dioxins and dibenzofurans.

Protocol for Preparing Waste for Incineration:

  • Segregation: Ensure the waste is properly segregated as a halogenated organic waste.

  • Containerization: The waste should be in a securely sealed and properly labeled container as described in section 3.2.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a pickup with your Environmental Health and Safety (EHS) department or a contracted waste disposal company.

For very small, laboratory-scale quantities, chemical degradation using Fenton's reagent can be considered as a pre-treatment step, although it is a more complex procedure that requires careful control. Fenton's chemistry utilizes the reaction of hydrogen peroxide with ferrous iron to generate highly reactive hydroxyl radicals, which can oxidize and degrade persistent organic pollutants.[8]

  • Mechanism:

    • Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻

    • The hydroxyl radical (HO•) is a powerful, non-selective oxidizing agent that attacks the aromatic ring, leading to its cleavage and eventual mineralization into CO₂, water, and inorganic halides.

Experimental Protocol for Small-Scale Degradation:

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting and with the approval of your institution's EHS department.

  • Preparation:

    • In a fume hood, prepare a reaction vessel (e.g., a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer).

    • Dissolve a small, known quantity of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene in a suitable solvent if it is a solid.

  • Reaction Setup:

    • Add an aqueous solution of ferrous sulfate (FeSO₄) to the reaction vessel. A common molar ratio of pollutant to Fe²⁺ is 1:1 to 1:2.

    • Adjust the pH of the solution to approximately 3-4 with dilute sulfuric acid. Fenton's reaction is most efficient in this pH range.

  • Initiation of Reaction:

    • Slowly add a 30% solution of hydrogen peroxide (H₂O₂) to the reaction vessel via the dropping funnel. A typical molar ratio of pollutant to H₂O₂ is 1:10 to 1:20.[9]

    • The reaction is exothermic; maintain the temperature below 50°C by using an ice bath if necessary.

  • Reaction and Quenching:

    • Allow the reaction to proceed with stirring for several hours. The reaction time will vary depending on the specific conditions.

    • Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or by raising the pH to above 8 with sodium hydroxide, which will also precipitate the iron as iron (III) hydroxide.

  • Disposal of Treated Waste:

    • The resulting aqueous solution may still contain residual organic compounds and should be collected as hazardous waste for final disposal. The precipitated iron hydroxide should also be disposed of as hazardous waste.

Table 2: Comparison of Disposal Methods

FeatureHigh-Temperature IncinerationChemical Degradation (Fenton's Reagent)
Efficiency High, complete destructionVariable, may not achieve complete mineralization
Scale Suitable for all quantitiesBest for very small, lab-scale quantities
Complexity Low for the researcher (handled by vendor)High, requires careful experimental setup and control
Safety Relies on the robust safety systems of the disposal facilityRequires hands-on management of a potentially exothermic and hazardous reaction
Byproducts CO₂, H₂O, acid gases (scrubbed)Partially oxidized organic compounds, inorganic salts

Transportation and Shipping

For off-site disposal, 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene must be transported in compliance with the U.S. Department of Transportation (DOT) Hazardous Materials Regulations (HMR).[10]

  • Classification: The shipper is responsible for correctly classifying the hazardous material. Based on its properties, this compound would likely be classified under Class 6.1 (Toxic Substances) or Class 9 (Miscellaneous Hazardous Materials).

  • Packaging: UN-specification packaging may be required, depending on the quantity and mode of transport.

  • Labeling and Documentation: The package must be properly labeled with the appropriate hazard class labels, and a shipping paper (manifest) must be completed.

In most research and development settings, the institution's EHS department will manage the final packaging, labeling, and transportation of hazardous waste. It is imperative to follow all institutional protocols.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene.

DisposalWorkflow start Start: 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene Waste Generated assess_hazards Assess Hazards (SDS, Literature) start->assess_hazards ppe_setup Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe_setup fume_hood Work in a Fume Hood ppe_setup->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate->label_container storage Store in Satellite Accumulation Area label_container->storage disposal_decision Select Disposal Pathway storage->disposal_decision incineration High-Temperature Incineration (Preferred Method) disposal_decision->incineration All quantities fenton Chemical Degradation (Fenton's Reagent - Small Scale Only) disposal_decision->fenton Very small quantities (with EHS approval) ehs_pickup Arrange for EHS/Vendor Pickup incineration->ehs_pickup fenton_protocol Follow Lab-Scale Fenton Protocol fenton->fenton_protocol transport Transport via Licensed Hauler ehs_pickup->transport final_disposal Final Disposal at a TSDF (Treatment, Storage, and Disposal Facility) transport->final_disposal collect_treated_waste Collect Treated Waste as Hazardous fenton_protocol->collect_treated_waste collect_treated_waste->ehs_pickup

Caption: Disposal decision workflow for 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is a multi-faceted process that demands a thorough understanding of its hazards, adherence to strict safety protocols, and compliance with all relevant regulations. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure that this compound is managed safely and responsibly from cradle to grave. Always consult your institution's specific policies and your EHS department for guidance, as they are your primary resource for ensuring compliance and safety in your unique work environment.

References

  • Degradation of nitroaromatics with the Fenton reagent. (2023, March 3). Journal of the Serbian Chemical Society. [Link]

  • Step by step procedures: Degradation of polycyclic aromatic hydrocarbons in potable water using photo-Fenton oxidation process. (2020). MethodsX. [Link]

  • Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. (2017). Journal of the Indian Chemical Society. [Link]

  • Efficiency of Hydrogen Peroxide and Fenton Reagent for Polycyclic Aromatic Hydrocarbon Degradation in Contaminated Soil: Insights from Experimental and Predictive Modeling. (2024, March 21). MDPI. [Link]

  • Degradation of polycyclic aromatic hydrocarbons in different synthetic solutions by Fenton's oxidation. (2016, May 2). Espace INRS. [Link]

  • U.S. Environmental Protection Agency, Technical Brief Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Effects of characteristics of waste incinerator on emission rate of halogenated polycyclic aromatic hydrocarbon into environments. (2018, June 1). PubMed. [Link]

  • Intergovernmental Panel on Climate Change, EMISSIONS FROM WASTE INCINERATION. [Link]

  • Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. (1999, July 1). OSTI.GOV. [Link]

  • University of California, Santa Cruz, Examples of Incompatible Chemicals. [Link]

  • Eurofins, FEDERAL (RCRA-TCLP) AND STATE (TITLE 22-STLC,TTLC) HAZARDOUS WASTE CRITERIA. [Link]

  • California Department of Toxic Substances Control, RCRA Listed Hazardous Waste. [Link]

  • Eurofins, FEDERAL (RCRA-TCLP) AND STATE (TITLE 22-STLC, TTLC) HAZARDOUS WASTE CRITERIA - Inorganic Parameters/Metals (Methods: EPA 6010B, 7000 Series). [Link]

  • Cole-Parmer, Chemical Compatibility Chart. [Link]

  • U.S. Department of Transportation, Check the Box: Getting Started with Shipping Hazmat. (2024, December 6). [Link]

  • ChemSec, Halogenated compounds - SIN List. [Link]

  • U.S. Department of Transportation, HOW TO USE THE HAZARDOUS MATERIALS REGULATIONS. [Link]

  • Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. (2025, August 6). ResearchGate. [Link]

  • U.S. Environmental Protection Agency, Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). [Link]

  • Princeton University Environmental Health and Safety, Chemical Incompatibility Chart. [Link]

  • University of Florida Environmental Health and Safety, Incompatible Chemicals. [Link]

  • Daniels Training Services, US DOT Requirements for the Shipment of Empty HazMat Packagings. (2011, November 29). [Link]

  • Radiolytic Organic Iodide Formation under Nuclear Reactor Accident Conditions. (2000, June 16). Environmental Science & Technology. [Link]

  • University of Oregon Safety and Risk Services, Shipment of Dangerous Goods using Small Quantity Exemptions. [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. (2014). CERN Indico. [Link]

  • Formation of iodinated disinfection by-products during oxidation of iodide-containing water with potassium permanganate. (2012, November 30). PubMed. [Link]

  • Electronic Code of Federal Regulations, Subpart E—Non-bulk Packaging for Hazardous Materials Other Than Class 1 and Class 7. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.